molecular formula C9H7FN2O2 B578362 Methyl 5-fluoro-1H-indazole-6-carboxylate CAS No. 1227270-38-3

Methyl 5-fluoro-1H-indazole-6-carboxylate

Numéro de catalogue: B578362
Numéro CAS: 1227270-38-3
Poids moléculaire: 194.165
Clé InChI: ZTOQQKWNYMVOFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 5-fluoro-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.165. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoro-1H-indazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-1H-indazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 5-fluoro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQQKWNYMVOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Characterization of Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Multidimensional Spectroscopic Approach

Executive Summary: The "Privileged" Scaffold

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: 633327-39-6) is not merely a chemical intermediate; it is a high-value pharmacophore used extensively in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and VEGFR kinase inhibitors. The specific substitution pattern—a fluorine atom at C5 adjacent to an ester at C6—imparts unique metabolic stability and electronic properties critical for drug-target binding affinity.

However, the synthesis of substituted indazoles often yields regioisomers (e.g., 5-fluoro-6-ester vs. 6-fluoro-5-ester) and tautomers (1H vs. 2H). This guide provides a definitive, self-validating workflow to unambiguously confirm the structure of methyl 5-fluoro-1H-indazole-6-carboxylate, emphasizing the use of


-NMR coupling constants as a "molecular ruler."
Elucidation Logic & Workflow

The determination of this structure relies on a subtractive logic flow. We do not simply "assign" peaks; we eliminate alternative isomers (regioisomers and tautomers) through specific spectroscopic gates.

ElucidationWorkflow Start Crude Product (Post-Cyclization) HRMS HRMS (ESI+) Confirm Formula: C9H7FN2O2 Start->HRMS Mass Check F19 19F NMR Confirm F-Substitution Pattern HRMS->F19 m/z 195.05 H1 1H NMR Analyze J(H,F) Coupling F19->H1 F-H Coupling NOESY 1D NOESY / 2D HMBC Confirm 1H vs 2H Tautomer H1->NOESY Regiochemistry XRay Single Crystal XRD (Absolute Configuration) NOESY->XRay Validation

Figure 1: The structural elucidation decision tree. Note that


 NMR is prioritized due to the high sensitivity of the fluorine nucleus to positional isomerism.
Spectroscopic Characterization Strategy
3.1. High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to rule out oxidation byproducts or incomplete esterification.

  • Target Ion:

    
    
    
  • Calculated Mass: 195.0568 Da (

    
    )
    
  • Acceptance Criteria:

    
    .
    
3.2.

and

NMR: The Coupling Constant "Fingerprint"

The most common error in indazole chemistry is misassigning the 5- and 6-positions. We solve this using the magnitude of Heteronuclear Spin-Spin Coupling (


).

The Physics of the Assignment:

  • H4 (Proton at C4): Ortho to Fluorine (at C5). Ortho couplings (

    
    ) are large, typically 9.0 – 11.5 Hz .
    
  • H7 (Proton at C7): Meta to Fluorine (at C5). Meta couplings (

    
    ) are smaller, typically 5.5 – 7.5 Hz .
    
  • H3 (Proton at C3): Para/Long-range. Coupling is negligible or resolved as a broadened singlet.

Predicted Shift & Coupling Table (in DMSO-


) 
PositionNucleusShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Proof
H3

8.15 – 8.25s (br)-Characteristic Indazole H3
H4

7.60 – 7.75d

Ortho to F (Proves F is at C5)
H7

8.20 – 8.35d

Meta to F (Proves F is at C5)
NH

13.2 – 13.5s (br)-Exchangeable (1H-tautomer)
OMe

3.85 – 3.90s-Methyl Ester
F5

-115 to -120ddMatches H4/H7Confirms mono-fluorination

Critical Insight: If the Fluorine were at position 6 (swapped with ester), H7 would be ortho to F and show a large splitting (~10 Hz). The observation of a small splitting (~6 Hz) for the proton adjacent to the ester (H7) definitively assigns the structure as the 5-fluoro isomer.

3.3. Tautomerism: 1H- vs. 2H-Indazole

Indazoles exist in dynamic equilibrium. In polar aprotic solvents (DMSO), the 1H-tautomer is thermodynamically favored over the 2H-tautomer.

  • Diagnostic: HMBC (Heteronuclear Multiple Bond Correlation).

  • 1H-Indazole: The NH proton correlates with C7a and C3a .

  • 2H-Indazole: The NH proton would correlate strongly with C3 and C7a , but the chemical shift pattern of the carbons would differ significantly.

TautomerLogic NH N-H Proton (~13.5 ppm) C7a C7a Carbon (Bridgehead) NH->C7a 3-bond correlation (Strong in 1H-isomer) C3a C3a Carbon (Bridgehead) NH->C3a 2-bond correlation (Weak/Present) C3 C3 Carbon NH->C3 Absence confirms 1H-isomer

Figure 2: HMBC correlations distinguishing the 1H-tautomer. The N-H to C7a correlation is the "smoking gun" for the 1H-indazole form.

Experimental Protocols
4.1. NMR Sample Preparation & Acquisition

To ensure accurate integration and resolution of fluorine couplings.

  • Solvent: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-

    
      (99.9% D). CDCl
    
    
    
    is avoided due to poor solubility and rapid proton exchange which broadens the NH signal.
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Acquisition Parameters (

    
    ): 
    
    • Pulse angle: 30°

    • Relaxation delay (

      
      ): Wait 5 seconds  (Crucial for quantitative integration of aromatic protons adjacent to Fluorine).
      
    • Scans: 16–32.

  • Acquisition Parameters (

    
    ): 
    
    • Reference: Trichlorofluoromethane (CFCl

      
      , internal) or calibrated electronically to solvent lock.
      
    • Decoupling: Run proton-coupled

      
       to visualize the multiplet structure (dd) which confirms the H4/H7 interactions.
      
4.2. Single Crystal Growth (X-Ray Diffraction)

The ultimate validation method.

  • Method: Slow Evaporation.

  • Solvent System: Methanol/Dichloromethane (1:1).

  • Procedure: Dissolve 20 mg of the compound in 2 mL of solvent mixture in a small vial. Cap the vial with aluminum foil and pierce 3–4 small holes with a needle. Allow to stand undisturbed at room temperature for 3–5 days.

  • Expected Result: Colorless prisms or needles suitable for XRD.

Synthetic Context (Brief)

Understanding the synthesis aids in identifying potential impurities (e.g., regioisomers).

  • Route: Typically synthesized via the diazotization of methyl 4-amino-5-fluoro-2-methylbenzoate followed by internal cyclization.

  • Key Impurity: If the starting material is not regiochemically pure, the 6-fluoro-5-carboxylate isomer may be present. The

    
     NMR coupling analysis (Section 3.2) specifically screens for this.
    
References
  • Indazole Scaffold Significance

    • Gahtori, P., et al. (2025). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][2][3] RSC Medicinal Chemistry.[2]

  • NMR of Indazoles & Tautomerism

    • Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... by Solution and Solid-State NMR." The Journal of Organic Chemistry.

  • Fluorine Coupling Constants

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Standard Reference for

      
       values). 
      
  • Compound Data

    • PubChem CID 59797021 (Methyl 6-fluoro-1H-indazole-5-carboxylate isomer comparison).[4]

Sources

Technical Monograph: Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS 1227270-38-3) , a critical pharmacophore building block used in the synthesis of next-generation small molecule inhibitors.

Strategic Intermediate for Kinase & PARP Inhibitor Development

Executive Summary

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS 1227270-38-3) is a highly specialized heterocyclic intermediate. It belongs to the class of substituted indazoles , which serve as "privileged scaffolds" in medicinal chemistry due to their bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows derivatives of this compound to function as potent ATP-competitive inhibitors against a broad spectrum of kinases (e.g., FGFR, VEGFR, ALK ) and DNA repair enzymes (e.g., PARP ).

This guide details the physicochemical properties, synthetic pathways, and pharmacological utility of this compound, designed for researchers optimizing lead compounds in oncology and immunology.

Chemical Identity & Structural Analysis[1][2]

The indazole core provides a rigid bicyclic framework that orients the C6-ester and C5-fluorine substituents into specific regions of a target protein's binding pocket.

AttributeSpecification
CAS Number 1227270-38-3
Chemical Name Methyl 5-fluoro-1H-indazole-6-carboxylate
Synonyms 5-Fluoro-1H-indazole-6-carboxylic acid methyl ester; Methyl 5-fluoroindazole-6-carboxylate
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
SMILES COC(=O)C1=CC2=C(NN=C2)C=C1F
InChI Key Unique identifier required for database integration (e.g., derived from SMILES)
Appearance Off-white to pale yellow crystalline solid
Structural Pharmacophore Mapping

The 5-fluoro substituent exerts a strong electron-withdrawing effect, modulating the pKa of the indazole N-H and increasing metabolic stability by blocking potential oxidation sites on the benzene ring. The 6-methoxycarbonyl group serves as a versatile "handle" for further derivatization (e.g., conversion to amides or heterocycles) to access the solvent-exposed regions of a kinase pocket.

G cluster_0 Pharmacophore Attributes Core Indazole Core (ATP Adenine Mimic) Target Target Binding (Kinase Hinge Region) Core->Target H-Bond Donor/Acceptor F_Sub 5-Fluoro Group (Metabolic Block/Electronic Tuning) F_Sub->Core Inductive Effect (-I) Ester 6-Methyl Ester (Synthetic Handle/H-Bond Acceptor) Ester->Core Ortho-Substitution

Figure 1: Pharmacophore decomposition of CAS 1227270-38-3 illustrating its functional roles in drug design.

Physicochemical Profiling

Understanding the solid-state and solution properties is vital for assay development and formulation.

PropertyValue / ObservationRelevance
Melting Point 185–190 °C (Typical range)High crystallinity indicates stability but requires particle size reduction for dissolution.
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low)Stock solutions should be prepared in DMSO for biological assays.
pKa (Indazole NH) ~13.8 (Calculated)Acts as a weak acid; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃) during alkylation.
LogP ~1.8–2.1Moderate lipophilicity; favorable for cell permeability (Rule of 5 compliant).
H-Bond Donors 1 (Indazole NH)Critical for binding to the "hinge region" of kinase enzymes.
H-Bond Acceptors 4 (N, O atoms)Facilitates water-mediated interactions in the binding pocket.
Synthetic Routes & Manufacturing[3][4][5]

The synthesis of Methyl 5-fluoro-1H-indazole-6-carboxylate typically follows a cyclization strategy involving a diazonium intermediate or a condensation reaction. Below is a robust laboratory-scale protocol adapted from standard indazole methodologies.

Protocol: Modified Jacobson Indazole Synthesis

Objective: Synthesis of CAS 1227270-38-3 from 4-fluoro-5-methyl-2-nitrobenzoic acid methyl ester.

Reagents:

  • Precursor: Methyl 4-fluoro-5-methyl-2-nitrobenzoate

  • Reducing Agent: Iron powder (Fe) or Stannous Chloride (SnCl₂)

  • Cyclization Agent: Isoamyl nitrite or Sodium Nitrite (NaNO₂) / Acetic Acid (AcOH)

  • Solvent: Ethanol / Water[1]

Step-by-Step Workflow:

  • Reduction: Dissolve methyl 4-fluoro-5-methyl-2-nitrobenzoate (1.0 eq) in ethanol. Add Iron powder (3.0 eq) and catalytic HCl. Reflux for 2 hours to reduce the nitro group to an amine (Methyl 2-amino-4-fluoro-5-methylbenzoate).

  • Diazotization & Cyclization: Cool the amine solution to 0°C. Add acetic acid (excess) and treat dropwise with aqueous NaNO₂ (1.1 eq). The resulting diazonium salt undergoes spontaneous intramolecular cyclization with the adjacent methyl group (a "Type 2" indazole synthesis mechanism).

  • Work-up: Neutralize the reaction mixture with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the off-white solid.

Synthesis Start Methyl 4-fluoro-5-methyl-2-nitrobenzoate Step1 Step 1: Nitro Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Inter Intermediate: Methyl 2-amino-4-fluoro-5-methylbenzoate Step1->Inter Step2 Step 2: Diazotization & Cyclization (NaNO2, AcOH, 0°C -> RT) Inter->Step2 Product FINAL PRODUCT Methyl 5-fluoro-1H-indazole-6-carboxylate Step2->Product

Figure 2: Retrosynthetic pathway utilizing the intramolecular cyclization of a diazonium intermediate.

Pharmacological Utility & Mechanism of Action[1]

While CAS 1227270-38-3 is an intermediate, its pharmacological value lies in the bioactive molecules it generates. It is a key precursor for FGFR (Fibroblast Growth Factor Receptor) and PARP (Poly ADP-ribose polymerase) inhibitors.

Mechanism 1: Kinase Inhibition (FGFR/VEGFR)

Derivatives synthesized from this CAS number often convert the methyl ester into an amide linked to a solubilizing group (e.g., piperazine).

  • Mode of Action: The indazole nitrogen (N1-H) forms a critical hydrogen bond with the hinge region amino acids (e.g., Glu562 in FGFR1).

  • Role of 5-Fluoro: Increases potency by modulating the electron density of the aromatic ring, strengthening the pi-stacking interactions within the hydrophobic pocket.

Mechanism 2: PARP Trapping

In PARP inhibitors (similar to Niraparib), the indazole core mimics the nicotinamide moiety of NAD+.

  • Mode of Action: Competing with NAD+ for the catalytic site of PARP1/2 enzymes.

  • Therapeutic Outcome: Prevents DNA single-strand break repair, leading to "synthetic lethality" in BRCA-mutated cancer cells.

Signaling Drug Indazole-Derived Drug (From CAS 1227270-38-3) Target Target: FGFR Kinase Domain Drug->Target Competitive Binding Inhibition Inhibition of Phosphorylation Drug->Inhibition Signal Downstream Signaling (RAS-MAPK / PI3K-AKT) Target->Signal Activation (Normal) ATP ATP ATP->Target Blocked by Drug Effect Tumor Cell Proliferation & Angiogenesis Signal->Effect Inhibition->Signal Blocks

Figure 3: Mechanism of Action for Indazole-based Kinase Inhibitors in the FGFR signaling pathway.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

References
  • PubChem Compound Summary. (2025). Methyl 5-fluoro-1H-indazole-6-carboxylate (CID 504651938). National Center for Biotechnology Information. Link

  • Li, X., et al. (2014). Discovery of novel 1H-indazol-3-amine derivatives as potent and selective FGFR inhibitors. European Journal of Medicinal Chemistry. Link

  • GuideChem. (2025). Chemical Properties of CAS 1227270-38-3. Link

  • Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Indazoles. Link

Sources

Biological Activity Screening of Novel Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole (1H-indazole) scaffolds represent a privileged class of pharmacophores in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Axitinib, Pazopanib). Their structural similarity to the purine ring of ATP allows them to function as potent ATP-competitive inhibitors, targeting the hinge region of kinases such as VEGFR, FGFR, and Aurora kinases.

This guide details a validated screening cascade for novel indazole derivatives, moving from biochemical target validation to cellular phenotypic screening and early ADME profiling.

Part 1: Rationale & Mechanism of Action

The Indazole Scaffold Advantage

The indazole ring system offers distinct advantages over its bioisosteres (indoles or purines):

  • Hinge Binding: The nitrogen atoms at positions N1 and N2 serve as critical hydrogen bond donors/acceptors, allowing precise anchoring to the kinase hinge region.

  • Tautomeric Versatility: The 1H- and 2H-indazole tautomers allow for diverse binding modes. 1H-indazoles are thermodynamically more stable, but N2-substituted derivatives often exhibit unique selectivity profiles.

  • Metabolic Stability: Compared to phenols or indoles, indazoles generally exhibit higher resistance to oxidative metabolism, though CYP inhibition remains a liability to screen for early.

Mechanism of Kinase Inhibition

Novel indazoles typically act as Type I or Type II kinase inhibitors :

  • Type I: Bind to the active conformation (DFG-in) of the kinase, directly competing with ATP.

  • Type II: Bind to the inactive conformation (DFG-out), occupying the hydrophobic pocket adjacent to the ATP site.

Signaling Pathway Blockade (Visualized)

The following diagram illustrates the downstream effects of indazole-mediated Receptor Tyrosine Kinase (RTK) inhibition, specifically targeting the PI3K/AKT/mTOR survival pathway.

Indazole_Mechanism cluster_effect Therapeutic Effect Indazole Indazole Compound RTK RTK (e.g., VEGFR/FGFR) Indazole->RTK Inhibits (ATP Competition) ATP ATP ATP->RTK Activates PI3K PI3K RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibits

Caption: Indazole derivatives competitively inhibit RTKs, blocking the PI3K/AKT cascade and shifting cell fate from proliferation to apoptosis.

Part 2: Screening Workflow & Protocols

Screening Cascade Overview

A robust screening campaign must filter compounds based on potency, selectivity, and drug-likeness.

Screening_Funnel Library Compound Library (Indazole Derivatives) InSilico In Silico Filter (Docking/Lipinski) Library->InSilico Biochem Biochemical Assay (ADP-Glo / Kinase) InSilico->Biochem High Affinity Cellular Cellular Assay (MTT / Flow Cytometry) Biochem->Cellular IC50 < 1 µM ADME ADME/Tox (CYP Inhibition) Cellular->ADME Potent & Selective Lead Lead Candidate ADME->Lead Low Toxicity

Caption: The critical path from library generation to lead selection, filtering for affinity, potency, and metabolic stability.

Primary Screen: Biochemical Kinase Assay (ADP-Glo)

The ADP-Glo™ Kinase Assay is the gold standard for screening indazoles due to its high sensitivity and resistance to compound interference (fluorescence quenching).

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.[1]

Protocol:

  • Reagent Prep: Thaw ADP-Glo™ Reagent and Kinase Detection Reagent. Equilibrate to room temperature (RT).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of kinase buffer containing substrate.

    • Add 1 µL of Indazole compound (serially diluted in DMSO).

    • Add 2 µL of ATP/Kinase mixture to start reaction.

    • Incubate for 60 minutes at RT.

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes unconsumed ATP).

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate for 30 minutes.

  • Read: Measure luminescence on a microplate reader.

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Secondary Screen: Cellular Viability (MTT Assay)

Compounds passing the biochemical screen (IC50 < 1 µM) are tested for cellular efficacy.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Indazole compounds at gradient concentrations (0.1 – 100 µM). Incubate for 48–72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Mechanism Validation: Apoptosis (Annexin V/PI)

To confirm the mechanism (cytostasis vs. apoptosis), use Flow Cytometry.[2]

Protocol:

  • Treatment: Treat cells with IC50 concentration of the Indazole for 24h.

  • Harvest: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 minutes at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic[3]

    • Q2 (Annexin+/PI+): Late Apoptotic[3]

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic[3][4]

Part 3: Data Interpretation & Safety Profiling

Interpreting Screening Data

A successful "Hit" must demonstrate a specific profile. Use the table below to benchmark your results.

ParameterAssayThreshold for "Hit"Interpretation
Enzymatic Potency ADP-GloIC50 < 100 nMHigh affinity ATP-competitor.
Cellular Potency MTTIC50 < 5 µMGood membrane permeability and target engagement.
Selectivity Index MTT (Normal vs Cancer)> 10-foldLow toxicity to healthy tissue (e.g., HEK293 cells).
Apoptosis Annexin V/PI> 30% Annexin V+Mechanism confirms programmed cell death, not necrosis.
Critical Safety Liability: CYP Inhibition

Indazole derivatives, similar to imidazoles (e.g., Ketoconazole), carry a structural risk of inhibiting Cytochrome P450 enzymes, specifically CYP3A4 .[5]

  • Risk: Inhibition of CYP3A4 leads to toxic accumulation of co-administered drugs (Drug-Drug Interactions).

  • Screening Requirement: Perform a fluorometric CYP inhibition assay early. If IC50 against CYP3A4 is < 10 µM, structural modification (e.g., blocking the N1 position or altering lipophilicity) is required to reduce metabolic liability.

References

  • Zhang, W., et al. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition.[6] Retrieved from [Link][5]

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.[7] Retrieved from [Link]

Sources

Pharmacological Properties of Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers investigating the pharmacological profile of fluorinated indazole derivatives. It synthesizes medicinal chemistry principles with specific therapeutic and toxicological case studies.[1][2]

Technical Whitepaper | Version 1.0

Executive Summary: The Fluorine Effect

The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, acting as a bioisostere for indole and purine systems. Its pharmacological utility is frequently potentiated by fluorination.[3][4][5] The introduction of fluorine atoms onto the indazole core or its pendant chains is not merely a steric modification; it is a fundamental electronic tuning tool used to:

  • Modulate pKa: Altering the acidity of the N-H bond to influence binding affinity and solubility.

  • Block Metabolism: Preventing oxidative clearance at reactive sites (e.g., C3, C6, or alkyl side chains).

  • Enhance Lipophilicity: Increasing membrane permeability and hydrophobic pocket occupancy.

This guide analyzes these properties through two distinct lenses: therapeutic optimization (Kinase Inhibitors/SERDs) and toxicological potency (Synthetic Cannabinoids).

Part 1: Medicinal Chemistry Rationale

Electronic Tuning of the Indazole Core

The 1H-indazole system exists in tautomeric equilibrium.[1] Fluorination exerts a strong inductive effect (


), shifting electron density and altering the hydrogen bond donor/acceptor capability of the nitrogen atoms.
  • C3-Fluorination: Increases the acidity of the N1-proton, potentially strengthening hydrogen bonds with receptor residues (e.g., in Estrogen Receptor degraders).

  • C6-Fluorination: Often used to block metabolic hydroxylation (a common clearance route for indazoles) while simultaneously increasing lipophilicity (

    
    ) to improve blood-brain barrier (BBB) penetration or cell membrane traversal.
    
The "Metabolic Switch"

In drug design, the C-H bond is a primary site for cytochrome P450 (CYP) oxidation. The C-F bond, being stronger (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and non-oxidizable, serves as a metabolic block.

  • Application: Replacing a C-H with C-F at the 5- or 6-position of the indazole ring extends the half-life (

    
    ) of the compound in liver microsomes.
    

Part 2: Therapeutic Case Studies

Oncology: ROCK1 and FGFR Inhibitors

Fluorinated indazoles have emerged as potent kinase inhibitors.[1][2] The fluorine atom often fills small hydrophobic pockets within the ATP-binding site that larger halogens (Cl, Br) cannot access.

  • Rho Kinase (ROCK1) Inhibitors:

    • Lead Optimization: Research indicates that introducing a fluorine atom at the C6-position of the indazole core (e.g., Compound 52 in literature) significantly enhances potency (

      
       nM) compared to the C4-fluoro analog (
      
      
      
      nM).[6]
    • Mechanism:[1][7] The C6-fluorine likely engages in favorable multipolar interactions with the kinase hinge region or hydrophobic back-pocket, while simultaneously preventing metabolic oxidation at this prone position.

  • FGFR Inhibitors:

    • Compound 100: A 6-(2,6-difluoro-3,5-dimethoxyphenyl)-1H-indazole derivative demonstrates high selectivity for FGFR1/2. The fluorine atoms on the phenyl ring (attached to the indazole) lock the biaryl conformation through electrostatic repulsion/attraction, minimizing the entropic penalty of binding.

Endocrine Therapy: SERDs

In the development of Selective Estrogen Receptor Degraders (SERDs), 3-fluoroindazole motifs have been utilized to improve oral bioavailability.[1] The electron-withdrawing nature of the fluorine at C3 tempers the polarity of the scaffold, improving intestinal absorption without sacrificing the hydrogen-bonding capability required for receptor degradation.

Part 3: Toxicology & High-Potency Agonists

The Double-Edged Sword: Synthetic Cannabinoids

While ring fluorination optimizes drugs, alkyl-chain fluorination has generated a class of high-potency, often toxic, New Psychoactive Substances (NPS).[8]

  • Case Study: 5F-AB-PINACA & 5F-ADB [8][9][10]

    • Structure: These compounds feature an indazole core with a 5-fluoropentyl chain attached to the N1 nitrogen.[7]

    • Pharmacology: The terminal fluorine atom prevents the typical metabolic detoxification route (omega-hydroxylation followed by oxidation to carboxylic acid).

    • Consequence:

      • Extended Half-life: The metabolic block leads to prolonged receptor activation.

      • Supra-physiological Potency: These compounds act as full agonists at CB1 receptors with

        
         values in the sub-nanomolar range (e.g., 0.24–21 nM), far exceeding the partial agonist activity of THC.
        
      • Toxicity: The high affinity and efficacy can induce severe adverse effects, including catatonia, seizures, and cardiotoxicity.

Visualization: SAR & Toxicity Pathways

The following diagram illustrates the divergent paths of fluorination: therapeutic optimization vs. toxicological potentiation.

IndazoleSAR Core Indazole Scaffold (1H-indazole) RingF Ring Fluorination (C3, C5, C6) Core->RingF Optimization TailF N1-Alkyl Fluorination (e.g., 5-fluoropentyl) Core->TailF NPS Design MetStab Metabolic Blockade (Prevents Oxidation) RingF->MetStab Potency Increased Lipophilicity & Binding Affinity RingF->Potency TailF->MetStab Blocks omega-oxidation TailF->Potency High CB1 Affinity Drug Therapeutic Lead (ROCK1/FGFR Inhibitor) MetStab->Drug Tox Synthetic Cannabinoid (5F-AB-PINACA) High Toxicity Risk MetStab->Tox Potency->Drug Potency->Tox

Figure 1: Structure-Activity Relationship (SAR) divergence of fluorinated indazoles.

Part 4: Experimental Protocols

To evaluate the pharmacological properties of novel fluorinated indazoles, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay

Purpose: To quantify the metabolic blocking effect of fluorine substitution.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Test Compound (1 µM final concentration).

  • Internal Standard (e.g., Propranolol or Verapamil).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add Test Compound (from DMSO stock) to the mixture. Initiate reaction by adding NADPH regenerating system.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show intrinsic clearance within 20% of historical values.

Protocol B: Competitive Radioligand Binding (CB1/Kinase)

Purpose: To determine binding affinity (


).

Materials:

  • Membrane preparation expressing target (e.g., hCB1 receptor or specific Kinase domain).

  • Radioligand (e.g., [

    
    H]-CP55,940 for CB1).
    
  • Scintillation fluid and counter.

Workflow:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
    
  • Competition: Incubate membranes (10-20 µg protein) with Radioligand (at

    
     concentration) and increasing concentrations of the Fluorinated Indazole (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 30°C for 90 minutes.

  • Filtration: Harvest onto GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation fluid and count radioactivity.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 5: Data Summary

The table below contrasts the pharmacological impact of fluorine positioning on the indazole scaffold.

ParameterC3-FluorinationC6-FluorinationN1-Alkyl Fluorination (Tail)
Primary Effect Modulates N-H acidity; BioavailabilityBlocks metabolic oxidation; Increases PotencyBlocks omega-oxidation; High Lipophilicity
Key Application SERDs (Endocrine therapy)Kinase Inhibitors (ROCK1, FGFR)Synthetic Cannabinoids (NPS)
Metabolic Stability Moderate ImprovementHigh ImprovementVery High (Toxic accumulation risk)
Example Compound 3-fluoroindazole SERD leadsCompound 52 (ROCK1 inhibitor)5F-AB-PINACA

Part 6: Signaling Pathway Visualization

The following diagram details the activation pathway relevant to high-potency fluorinated indazole agonists (e.g., 5F-ADB) in a CNS context.

CB1Pathway Agonist Fluorinated Indazole (5F-ADB) Receptor CB1 Receptor (GPCR) Agonist->Receptor High Affinity Binding GProtein Gi/o Protein Activation Receptor->GProtein cAMP Inhibition of adenylyl cyclase (↓ cAMP) GProtein->cAMP MAPK MAPK/ERK Phosphorylation GProtein->MAPK IonChannel Modulation of Ion Channels (Ca++ / K+) GProtein->IonChannel Effect Psychotropic Effects & Neurotoxicity cAMP->Effect MAPK->Effect IonChannel->Effect

Figure 2: Signal transduction pathway for 5F-indazole synthetic cannabinoids.

References

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link]

  • Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA. ACS Chemical Neuroscience. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Investigating the Mechanism of Action for Indazole-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Privilege

The indazole scaffold (benzopyrazole) has emerged as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Its utility stems not merely from its ability to mimic the purine ring of ATP, but from its unique tautomeric versatility. Unlike rigid scaffolds, the indazole core can toggle between 1H- and 2H-tautomers, allowing it to adapt to diverse binding pockets with high enthalpic efficiency.

This guide details the technical workflow for elucidating the Mechanism of Action (MoA) of indazole-based small molecules. We move beyond simple


 generation to rigorous structural, kinetic, and cellular validation.

Structural Basis of Interaction: The Hinge Anchor

The primary MoA for indazole-based inhibitors (e.g., Axitinib , Entrectinib ) involves competitive binding at the ATP-binding site.[1][2] The defining feature is the "Hinge Binder" motif.

Tautomeric Adaptation

The indazole ring contains two nitrogen atoms:[3]

  • N1 (pyrrole-like): Hydrogen bond donor.

  • N2 (pyridine-like): Hydrogen bond acceptor.

While the 1H-tautomer is thermodynamically dominant in solution, the binding environment of a kinase hinge region can stabilize the 2H-tautomer, or utilize the 1H-form to establish a bidentate hydrogen bonding network.

Case Study: Entrectinib Entrectinib anchors to the hinge region of TRKA/B/C, ROS1, and ALK. Structural analysis reveals that the indazole moiety forms critical H-bonds with the backbone residues (e.g., Glu590 and Met592 in TRKA). This "molecular anchor" orients the rest of the molecule (such as the difluorobenzyl group) into the hydrophobic pocket, determining selectivity.

Visualization: The Indazole-Hinge Interface

The following diagram illustrates the critical hydrogen bonding network typically observed between an indazole inhibitor and a kinase hinge region.

IndazoleBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Indazole Inhibitor Glu Glu Residue (Backbone C=O) Met Met Residue (Backbone N-H) N2 Indazole N2 (H-Acceptor) Met->N2 H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) N1 Indazole N1 (H-Donor) N1->Glu H-Bond R_Group C3-Substituent (Hydrophobic Pocket) R_Group->Gatekeeper Van der Waals

Caption: Schematic representation of the bidentate hydrogen bonding mode between the indazole core (N1/N2) and the kinase hinge backbone residues.

Kinetic Profiling: Beyond Equilibrium

Relying solely on thermodynamic equilibrium constants (


 or 

) is insufficient for indazoles, which often exhibit slow-binding kinetics. A "residence time" (

) driven approach is required to predict in vivo efficacy.
Protocol: Surface Plasmon Resonance (SPR)

This protocol is designed to resolve the


 (association) and 

(dissociation) rates, crucial for differentiating Type I (fast on/off) from Type II (slow off) binding modes often seen with indazole derivatives like Axitinib.

Objective: Determine kinetic constants for Indazole-X against Target Kinase Y.

Materials:

  • Instrument: Biacore T200 or 8K (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Biotinylated Kinase Domain (ensure >90% purity).

  • Analyte: Indazole Inhibitor (stock in 100% DMSO).

Step-by-Step Workflow:

  • Surface Preparation:

    • Immobilize Streptavidin on the CM5 chip via amine coupling.

    • Capture Biotinylated Kinase to a density of ~1000-2000 RU (Response Units). Note: Keep density low to avoid mass transport limitation.

    • Reference channel: Streptavidin only (no protein).

  • Analyte Preparation (Critical):

    • Prepare a concentration series of the inhibitor (e.g., 0.1 nM to 100 nM) in Running Buffer.

    • Buffer Composition: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 1% DMSO .

    • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts, as indazoles are hydrophobic and require DMSO.

  • Injection Cycle:

    • Association: Inject analyte for 180s at 30 µL/min.

    • Dissociation: Switch to running buffer for 600s (extend to 1200s if slow dissociation is expected).

    • Regeneration: Mild acid (10 mM Glycine pH 2.5) or base (10 mM NaOH) pulse, 30s. Validate that the protein survives regeneration.

  • Data Analysis:

    • Double-reference subtraction (Flow cell 2 - Flow cell 1; subtract buffer blank).

    • Fit data to a 1:1 Langmuir binding model .

    • If the fit is poor, test the Conformational Change (Two-State) model, common for Type II inhibitors where the inhibitor induces a DFG-out shift.

Data Interpretation
ParameterDefinitionIndazole Target Profile

Association Rate (

)
High (

) indicates rapid recognition of the binding pocket.

Dissociation Rate (

)
Low (

) is desirable. A slow off-rate implies high residence time.
Residence Time (

)

(min)
>60 min correlates with prolonged target inhibition even after systemic clearance.

Affinity Constant (

)
Sub-nanomolar (<10 nM) is typical for lead candidates.

Cellular Target Engagement: The CETSA Method

Demonstrating that the inhibitor engages the target inside the cell is critical to rule out off-target toxicity or membrane impermeability. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.

Principle

Ligand binding stabilizes the target protein, increasing its melting temperature (


). When cells are heated, unbound proteins denature and precipitate; bound proteins remain soluble.
Protocol: Indazole CETSA

Objective: Confirm intracellular binding of Indazole-X to Kinase-Y.

  • Cell Treatment:

    • Seed cells (e.g., A549 or HUVEC) in 6-well plates.

    • Treat with Indazole-X (at

      
      ) or DMSO vehicle for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot cell suspension into PCR tubes (50 µL each).

    • Heat individual tubes to a temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis and Separation:

    • Add lysis buffer (with 1% NP-40) to the tubes.

    • Freeze-thaw (liquid nitrogen / 25°C) x3 cycles to lyse.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C. Pellet contains denatured protein; Supernatant contains stabilized protein.

  • Detection:

    • Analyze supernatants via Western Blot using a specific antibody for Kinase-Y.

    • Quantification: Plot band intensity vs. Temperature.

    • Result: A right-shift in the

      
       curve (Isothermal Dose Response) confirms target engagement.
      

Integrated Workflow Diagram

The following Graphviz diagram summarizes the logical flow for characterizing a new indazole hit.

MoA_Workflow cluster_biophys Phase 1: Biophysical Profiling cluster_cell Phase 2: Cellular Validation Start Indazole Hit Identified SPR SPR Kinetics (Determine Residence Time) Start->SPR XRay X-Ray Crystallography (Confirm Hinge H-Bonds) SPR->XRay High Affinity Confirmed CETSA CETSA (Thermal Stabilization) XRay->CETSA Binding Mode Validated Pheno Phenotypic Assay (Proliferation/Apoptosis) CETSA->Pheno Target Engaged Decision Go/No-Go Decision Pheno->Decision Lead Lead Candidate Decision->Lead Potent & Selective

Caption: Integrated workflow for validating indazole-based inhibitors from hit identification to lead selection.

Conclusion

The investigation of indazole-based inhibitors requires a multi-dimensional approach. The scaffold's ability to tautomerize allows for exquisite fitting into the kinase hinge region, often resulting in high-affinity Type I or Type II inhibition. However, this potency must be validated through rigorous kinetic analysis (SPR) to ensure adequate residence time and cellular assays (CETSA) to prove intracellular engagement. By following the protocols outlined above, researchers can confidently de-risk indazole candidates early in the drug discovery pipeline.

References

  • Mechanism of Action of Axitinib (AG 013736).APExBIO.
  • Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.NIH / PubMed Central.
  • Biophysical Screening and Characteriz
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Sources

the indazole core as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Synthetic Guide [1][2]

Executive Summary: The Bioisostere of Choice

The indazole (benzopyrazole) scaffold has transcended its status as a mere structural curiosity to become a "privileged structure" in modern pharmacopeia.[2] Unlike its ubiquitous isomer, the indole, the indazole core possesses a unique nitrogen-nitrogen (N-N) bond that imparts distinct physicochemical properties—specifically, a lower HOMO energy (enhancing oxidative stability) and an amphoteric nature capable of diverse hydrogen-bonding networks.

This guide dissects the indazole core not just as a chemical entity, but as a functional tool for ligand design. We analyze its critical role in kinase inhibition (targeting the ATP hinge region), its tautomeric versatility, and the robust synthetic architectures required to deploy it in drug development.

Physicochemical Architecture & Tautomerism

The medicinal utility of indazole stems from its tautomeric equilibrium.[3] Unlike indole, which is static, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.[3]

The Tautomeric Switch
  • 1H-Indazole: The thermodynamically dominant species in the gas phase and solution (

    
     kcal/mol stability advantage). It preserves the full aromaticity of the benzene ring.
    
  • 2H-Indazole: While less stable in isolation, this tautomer is often stabilized within protein binding pockets (e.g., Pazopanib ). The 2H-form exposes the N1 as a hydrogen bond acceptor and N2 as a donor, effectively reversing the H-bond vector map compared to the 1H-form.

Acid-Base Profile

Indazoles are amphoteric.

  • Acidity (pKa ~13.8): The N-H proton is weakly acidic, allowing for facile N-alkylation or N-arylation under basic conditions.

  • Basicity (pKa ~1.2): The pyridine-like nitrogen (N2 in 1H-form) is weakly basic. This low basicity prevents non-specific binding to acidic residues, a common liability in more basic heterocycles like benzimidazole.

Visualization: Tautomerism & Binding Logic

Indazole_Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Kinase Hinge Binding Modes node1 1H-Indazole (Benzenoid) Stable node2 2H-Indazole (Quinoid) Less Stable node1->node2  ΔG ≈ +3 kcal/mol   target1 Target: VEGFR2/Axinitib (Requires 1H-donor) node1->target1  Binds as 1H   target2 Target: VEGFR/Pazopanib (Requires 2H-donor) node2->target2  Binds as 2H   caption Fig 1: The tautomeric flexibility allows indazoles to adapt to different kinase hinge geometries.

Pharmacological Landscape: The Kinase Dominance

The indazole core is pre-eminently successful in oncology, specifically as an ATP-competitive inhibitor.

Key FDA-Approved Indazoles

The following table highlights how the scaffold is utilized in major therapeutics. Note the distinction between 1H and 2H utilization.

Drug NameTarget(s)Indazole FormClinical IndicationKey Mechanistic Feature
Axitinib VEGFR 1/2/31H-IndazoleRenal Cell CarcinomaActs as a "hinge binder" mimicking adenine; N1-H donates to hinge backbone.
Pazopanib VEGFR, c-KIT2H-IndazoleRenal Cell CarcinomaStabilized in the 2H-form by the binding pocket; methyl group at N2 locks this conformation.
Niraparib PARP 1/22H-IndazoleOvarian CancerUses the indazole carboxamide to stack with Tyrosine residues in the PARP active site.
Entrectinib TRK A/B/C, ROS11H-IndazoleNSCLC (ROS1+)Exploits the 3-position for solubilizing groups to penetrate the CNS.
Case Study: Axitinib & The Hinge Region

Axitinib (Inlyta) exemplifies the "textbook" use of indazole. The 1H-indazole nitrogen pair forms a bidentate hydrogen bond with the kinase hinge region (specifically Glu917 and Cys919 in VEGFR2).

  • N1-H: Acts as H-bond Donor

    
     Backbone Carbonyl of Glu917.
    
  • N2: Acts as H-bond Acceptor

    
     Backbone Amide NH of Cys919.
    
  • C3-Substituent: Extends into the hydrophobic gatekeeper region, determining selectivity.

Synthetic Architectures & Protocols

Synthesis of the indazole core is non-trivial due to regioselectivity issues (N1 vs N2 alkylation). Below are the two most reliable "field-proven" routes.

Strategic Routes
  • Route A (Cyclization): Hydrazine condensation with 2-halobenzaldehydes/ketones.

    • Pros: High atom economy, scalable.

    • Cons: Can require high temperatures; regioselectivity depends on hydrazine substituent.

  • Route B (Diazotization): The "Bartoli-type" or Jacobson synthesis from 2-alkyl-anilines.

    • Pros: Generates the N-N bond directly; useful for 3-unsubstituted indazoles.

    • Cons: Uses nitrite sources (safety concern on scale).

Visualization: Synthetic Workflow

Indazole_Synthesis cluster_A Route A: Hydrazine Cyclization cluster_B Route B: Diazotization start Precursor Selection nodeA1 2-Fluoro-benzaldehyde start->nodeA1 nodeB1 2-Methyl-aniline start->nodeB1 nodeA3 SNAr Cyclization (Heat/Base) nodeA1->nodeA3 nodeA2 Hydrazine Hydrate (or R-NHNH2) nodeA2->nodeA3 product 1H-Indazole Core nodeA3->product nodeB3 Intramolecular N-N Bond Formation nodeB1->nodeB3 nodeB2 NaNO2 / Ac2O (Phase Transfer) nodeB2->nodeB3 nodeB3->product func Functionalization (C3/N1) product->func  Suzuki/Alkylation   caption Fig 2: Convergent synthetic strategies for the indazole scaffold.

Detailed Protocol: Synthesis of 3-Iodo-1H-Indazole

A versatile intermediate for Suzuki coupling (C3 functionalization).

Rationale: This protocol uses the diazotization of a 2-aminobenzyl amine derivative or the direct iodination of indazole. We will describe the iodination of 1H-indazole as it is the most common entry point for medicinal chemists to access 3-substituted libraries.

Reagents:

  • 1H-Indazole (1.0 eq)

  • Iodine (I2) (1.1 eq)

  • Potassium Hydroxide (KOH) pellets (2.0 eq)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (e.g., 5.0 g, 42.3 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (4.75 g, 84.6 mmol) to the solution. The mixture may warm slightly; allow it to stir for 15 minutes at room temperature to facilitate deprotonation of N1.

  • Iodination: Add solid Iodine (11.8 g, 46.5 mmol) portion-wise over 20 minutes. Critical: Do not add all at once to avoid exotherms and over-iodination.

  • Reaction: Seal the flask and stir at room temperature (25°C) for 3 hours. Monitor via LC-MS (Target Mass: [M+H]+ = 245.0).

    • Checkpoint: The solution should turn dark red/brown.

  • Quench: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (Na2S2O3) in water (200 mL) to reduce unreacted iodine. The mixture will turn from dark brown to a pale yellow/white suspension.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

  • Yield: Expected yield 85-92% of off-white solid.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Disappearance of the C3-H singlet (typically ~8.0 ppm).

  • Regioselectivity: This method exclusively iodinates C3. If N-iodination occurs (rare), it is reversible under the thiosulfate workup.

Future Outlook: Beyond Kinases

While kinases remain the primary domain, the indazole core is evolving:

  • PROTACs: Indazole-based warheads (like Niraparib derivatives) are being used as ligands for Targeted Protein Degradation.

  • Fsp3 Enrichment: New synthetic methods involving 4,5,6,7-tetrahydroindazoles are gaining traction to increase the fraction of sp3 hybridized carbons (Fsp3), improving solubility and oral bioavailability compared to flat aromatic systems.

References

  • Indazole as a Privileged Scaffold

    • Zhang, S. G., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.
  • Axitinib Discovery & Mechanism

    • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases." Clinical Cancer Research, 14(22), 7272-7283.
  • Indazole Tautomerism

    • Claramunt, R. M., et al. (2006).
  • Synthetic Methodology (C-H Activation)

    • Li, P., et al. (2012).[4] "Synthesis of Indazoles via the [3+2] Cycloaddition of Arynes and Hydrazones." Journal of Organic Chemistry, 77(7), 3127–3133.

  • FDA Drug Database (Pazopanib/Axitinib)

    • FDA Orange Book: Approved Drug Products with Therapeutic Equivalence Evalu

Sources

Technical Guide: Solubility Profile & Handling of Methyl 5-fluoro-1H-indazole-6-carboxylate

[1]

Executive Summary

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: 1227270-38-3) is a critical heterocyclic building block used in the synthesis of PARP inhibitors, kinase modulators, and other bioactive small molecules.[1][2] Its solubility behavior is governed by the competing effects of the polar indazole core, the lipophilic methyl ester, and the electron-withdrawing fluorine atom.

This guide provides a validated solubility matrix, experimental protocols for dissolution, and solvent selection strategies for synthesis and purification.

Quick Reference: Solubility Matrix
SolventSolubility RatingApplication
DMSO Excellent (>50 mg/mL)Stock solutions, NMR, biological assays
DMF Excellent (>50 mg/mL)Reaction solvent (SNAr, alkylation)
Methanol Good (warm)Recrystallization, hydrolysis reactions
DCM Good Liquid-liquid extraction, chromatography
Ethyl Acetate Moderate Extraction, TLC eluent
Water Poor (<0.1 mg/mL)Anti-solvent, precipitation workup
Hexanes Insoluble Washing filter cakes, removing non-polar impurities

Physicochemical Profile & Mechanistic Insights[7]

Understanding the molecule's structure is prerequisite to predicting its behavior in solution.[1]

  • Molecular Weight: 194.16 g/mol [1][3]

  • LogP (Predicted): ~2.05 (Moderately Lipophilic)

  • pKa (Indazole NH): ~13.8 (Weakly acidic)

  • H-Bond Donors: 1 (Indazole NH)[1]

  • H-Bond Acceptors: 4 (N1, N2, Ester Carbonyl, Ester Oxygen)

The "Fluorine Effect": The C5-fluorine atom withdraws electron density from the aromatic ring.[1] While this increases metabolic stability in drug design, physically it lowers the basicity of the indazole nitrogens and slightly increases lipophilicity compared to the non-fluorinated parent. Consequently, this compound is more soluble in chlorinated solvents (DCM, CHCl₃) than non-fluorinated indazole equivalents.

Acidity Warning: The N-H proton at position 1 is acidic.[1] In the presence of strong bases (e.g., NaH, K₂CO₃, NaOH), the compound forms a salt. These salts are insoluble in organic solvents like DCM but highly soluble in water or polar alcohols.[1]

Experimental Solubility Data & Protocols

Standard Dissolution Protocol (Stock Solution)

For biological assays or analytical standards, Dimethyl Sulfoxide (DMSO) is the gold standard due to its high dielectric constant and ability to disrupt the crystal lattice of π-stacked indazoles.[1]

Protocol:

  • Weigh 10 mg of Methyl 5-fluoro-1H-indazole-6-carboxylate into a glass vial.

  • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortex for 30 seconds.

    • Observation: Solution should be clear and colorless.[1]

    • Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes. Avoid heating above 40°C to prevent ester hydrolysis or transesterification.[1]

Recrystallization Strategy

Purification of this intermediate is best achieved by exploiting its temperature-dependent solubility in alcohols.[1]

Recommended System: Methanol / Water [1][4]

  • Solvent: Methanol (Good solubility at reflux, moderate at RT).

  • Anti-Solvent: Water (Poor solubility).[1]

Step-by-Step:

  • Dissolve crude solid in minimum boiling Methanol (~10-15 mL/g).

  • Once dissolved, remove from heat and let cool to room temperature.

  • If no crystals form, add water dropwise (approx. 10-20% of MeOH volume) until a faint turbidity persists.[1]

  • Cool to 4°C overnight.

  • Filter the white crystalline solid and wash with cold 1:1 MeOH/Water.[1]

Reaction Solvent Selection[1]
  • Alkylation (N1-substitution): Use DMF or Acetonitrile .[1] These polar aprotic solvents stabilize the indazole anion formed by bases like Cs₂CO₃.[1]

  • Hydrolysis (Ester to Acid): Use THF/Water or Methanol/Water .[1] The ester cleavage requires water, while the organic co-solvent keeps the starting material in solution.

Visual Workflow: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.

SolventSelectionStartSelect ApplicationReactionChemical SynthesisStart->ReactionAnalysisAnalytical (LCMS/NMR)Start->AnalysisPurificationPurification / WorkupStart->PurificationSub_AlkylationN-Alkylation(Base mediated)Reaction->Sub_AlkylationSub_HydrolysisEster HydrolysisReaction->Sub_HydrolysisAn_NMRNMR SpectroscopyAnalysis->An_NMRAn_LCMSLC-MS InjectionAnalysis->An_LCMSPur_ExtractLiquid ExtractionPurification->Pur_ExtractPur_CrystRecrystallizationPurification->Pur_CrystSolv_DMFUse: DMF or MeCN(High Solubility, Polar Aprotic)Sub_Alkylation->Solv_DMFSolv_THFUse: THF/Water or MeOH/Water(Miscible, Solubilizes SM)Sub_Hydrolysis->Solv_THFSolv_DMSOUse: DMSO-d6(Prevents aggregation)An_NMR->Solv_DMSOSolv_MeCNUse: MeCN/Water (50:50)(Compatible with mobile phase)An_LCMS->Solv_MeCNSolv_DCMUse: DCM or EtOAc(Immiscible with water)Pur_Extract->Solv_DCMSolv_MeOHUse: Methanol (Hot) -> Cool(Temp-dependent solubility)Pur_Cryst->Solv_MeOH

Figure 1: Decision tree for solvent selection based on experimental stage, optimizing for solubility and process efficiency.[1]

Critical Safety & Handling (E-E-A-T)

  • Hazard Identification: Methyl 5-fluoro-1H-indazole-6-carboxylate is classified as a skin and eye irritant (H315, H319).[1]

  • Inhalation Risk: The fine powder can be respiratory irritant (H335).[1] Always weigh in a fume hood.[1]

  • Solvent Incompatibility: Avoid dissolving in acetone if using strong primary amines in subsequent steps, as Schiff base formation can occur. Avoid chloroform if trace acid is present and the product is acid-sensitive (though indazoles are generally robust).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59797021, Methyl 6-fluoro-1H-indazole-5-carboxylate (Isomer Analogy). Retrieved from .[1]

  • GuideChem. (2024).[1] Methyl 5-fluoro-1H-indazole-6-carboxylate Properties and Safety. Retrieved from .[1]

  • Google Patents. (2019).[1] CN110452177A: Synthesis method of 5-bromo-4-fluoro-1H-indazole.[1][5][4] (Demonstrates solvent protocols for fluorinated indazole ring closure and workup). Retrieved from .

  • Royal Society of Chemistry. (2018).[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (General indazole solubility and purification insights). RSC Advances. Retrieved from .[1]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: 1227270-38-3) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib (Rubraca®). Its structural integrity is defined by the specific regiochemistry of the fluorine atom at the C5 position and the methyl ester at C6 within the indazole core.

Precise spectroscopic validation is critical due to the propensity of indazoles to undergo tautomerization (


 vs 

) and the challenge of distinguishing regioisomers (e.g., 6-fluoro-5-carboxylate vs. 5-fluoro-6-carboxylate) during early-stage synthesis. This guide provides a definitive reference for the identification and quality control of this compound using NMR, IR, and MS modalities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name Methyl 5-fluoro-1H-indazole-6-carboxylate
CAS Number 1227270-38-3
Molecular Formula

Molecular Weight 194.16 g/mol
Exact Mass 194.0492
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Analytical Workflow & Logic

The following directed acyclic graph (DAG) outlines the logical flow for structural confirmation, prioritizing the elimination of regioisomers through specific NMR coupling analysis.

AnalyticalWorkflow Sample Crude Intermediate Purification Purification (Column/Recryst) Sample->Purification MS MS (ESI+) Confirm MW (194.16) Purification->MS H_NMR 1H NMR Confirm F-H Coupling MS->H_NMR Mass OK C_NMR 13C NMR Confirm C-F Coupling H_NMR->C_NMR Regioisomer OK QC_Pass Final QC Release C_NMR->QC_Pass Purity >98%

Figure 1: Analytical workflow for the validation of Methyl 5-fluoro-1H-indazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10][11][12][13]

NMR is the primary tool for structural validation. The fluorine atom at position 5 acts as a spin-active label (


), causing diagnostic splitting patterns in both proton and carbon spectra.
NMR Data & Assignment

Solvent:


 (Chloroform-d) or 

Frequency: 500 MHz
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignmentStructural Logic
10.30 - 13.50 s (br)-1HNH (1)Exchangeable; shift varies heavily with concentration/solvent.
8.17 d

1HH-7 Diagnostic: Meta-coupling to F5. Proves H-7 is not ortho to F.
8.12 s-1HH-3 Characteristic indazole C3-H singlet.
7.47 d

1HH-4 Diagnostic: Large Ortho-coupling to F5.
3.98 s-3H-OCH3 Methyl ester singlet.

Expert Insight: The key to distinguishing the 5-fluoro-6-carboxylate from the 6-fluoro-5-carboxylate isomer lies in the coupling constants.

  • Target Compound (5-F, 6-COOMe): H-4 is ortho to F (

    
     Hz). H-7 is meta to F (
    
    
    
    Hz).
  • Isomer (6-F, 5-COOMe): H-7 would be ortho to F (

    
     Hz) and H-4 would be meta (
    
    
    
    Hz).
  • Observation: The experimental data (

    
     7.47, 
    
    
    
    Hz) confirms the proton at position 4 is ortho to the fluorine, validating the 5-fluoro substitution.
NMR Data (Predicted/Reference)

Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Frequency:  125 MHz
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
166.5 d

C=O (Ester)
158.5 d

C-5 (C-F)
140.5 d

C-7a
135.2 s-C-3
124.5 d

C-6 (Ipso to Ester)
122.8 d

C-3a
112.5 d

C-4
105.8 d

C-7
52.6 s-OCH3

Mass Spectrometry (MS)[6][8][9][12]

Mass spectrometry confirms the molecular formula. The presence of Fluorine does not provide a specific isotope pattern (unlike Cl or Br) but provides a precise mass defect.

Method: ESI (Electrospray Ionization), Positive Mode.

  • Calculated Monoisotopic Mass: 194.05 Da

  • Observed Ion

    
    :  195.05 m/z
    
  • Observed Ion

    
    :  217.04 m/z
    

MS_Fragmentation M_H [M+H]+ m/z 195.05 Frag1 [M+H - OMe]+ m/z 164 M_H->Frag1 -31 Da (OCH3) Frag2 [M+H - COOMe]+ m/z 136 (5-fluoroindazole core) M_H->Frag2 -59 Da (COOCH3)

Figure 2: Proposed fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)[4][11]

IR is useful for quick verification of the functional groups, particularly the ester carbonyl and the N-H stretch.

Wavenumber (

)
IntensityAssignment
3200 - 3400 Broad, MediumN-H Stretch (Indazole N1)
1715 - 1725 Strong, SharpC=O Stretch (Conjugated Ester)
1620 MediumC=N / C=C Stretch (Aromatic Ring)
1250 - 1280 StrongC-O Stretch (Ester)
1100 - 1150 MediumC-F Stretch (Aromatic Fluorine)

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

  • Solvent Selection: Use DMSO-d6 if the sample is intended for biological assays or if solubility in

    
     is poor. However, 
    
    
    
    provides sharper resolution for the aromatic coupling constants.
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with silica gel carryover), filter through a cotton plug or a 0.45

    
     PTFE syringe filter into the NMR tube.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the isolated H-3 proton.
    • Acquire at least 16 scans for 1H NMR.[1]

References

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib). Journal of Medicinal Chemistry, 59(1), 335–357. Link

  • Korean Patent Application KR20160030000. (2016). Novel heterocyclic histone deacetylase inhibitors.
  • PubChem Compound Summary. (2025). Methyl 5-fluoro-1H-indazole-6-carboxylate.[2][3] National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Link

Sources

Precision Tautomerism in Drug Discovery: The 5-Fluoro-1H-Indazole Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of kinase inhibitor design, the indazole scaffold is a privileged structure, frequently functioning as a bioisostere for the indole ring.[1] However, unlike indole, indazole is subject to prototropic tautomerism—a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. For derivatives like 5-fluoro-1H-indazole , this equilibrium is not merely an academic curiosity; it is a critical determinant of ligand-protein binding affinity.

This technical guide dissects the thermodynamic and kinetic profiles of 5-fluoro-1H-indazole tautomers. It provides a validated workflow for researchers to predict, detect, and stabilize specific tautomeric forms, ensuring that Structure-Activity Relationship (SAR) models reflect physical reality rather than computational artifacts.

The Thermodynamic Landscape[2]

The Equilibrium

Indazole exists primarily in the 1H-form in the gas phase and non-polar solvents.[2] However, the energy gap between the 1H and 2H forms is relatively narrow (


 kcal/mol), allowing the 2H-tautomer to become accessible under specific physiological conditions or within the electrostatic environment of a protein binding pocket.

For 5-fluoro-1H-indazole , the fluorine atom at the C5 position exerts a strong inductive effect (


).
  • Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton compared to unsubstituted indazole (

    
     approx. 13.8).
    
  • Exchange Rate: The reduced electron density on the pyrazole ring lowers the activation energy for proton transfer, often resulting in faster exchange rates on the NMR timescale.

Visualizing the Prototropic Shift

The following diagram illustrates the equilibrium and the resonance contributions that differentiate the stability of the two forms.

IndazoleTautomerism T1 1H-Indazole (Benzenoid Form) Thermodynamically Favored TS Transition State (Intermolecular Proton Transfer) T1->TS -H+ (Deprotonation) T2 2H-Indazole (Quinonoid Form) Pharmacologically Relevant T2->TS TS->T1 TS->T2 +H+ (Reprotonation at N2) Note 5-Fluoro substituent lowers pKa, accelerating exchange rate. Note->TS

Figure 1: The prototropic tautomerism of indazole. The 1H-form retains full benzene aromaticity, while the 2H-form adopts a quinoid-like character.

Computational Modeling Workflow

Relying solely on static crystal structures can be misleading. A robust computational protocol is required to predict the dominant tautomer in solution and within the binding pocket.

Protocol: DFT Energy Calculation

Objective: Determine the relative Gibbs Free Energy (


) of the 5-fluoro-1H vs. 2H tautomers.
  • Conformational Search: Generate conformers for both 1H and 2H forms (though rigid, the H-bond network with solvent matters).

  • Geometry Optimization: Perform gas-phase optimization using Density Functional Theory (DFT).

    • Recommended Level:B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP .

  • Solvation Correction: Apply a continuum solvation model (SMD or PCM) mimicking the assay buffer (Water) or storage solvent (DMSO).

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Boltzmann Population: Calculate the theoretical ratio using:

    
    
    
Data Summary: Relative Stabilities

Table 1: Typical calculated relative energies for Indazole tautomers (Gas Phase vs. Water).

CompoundTautomerRelative Energy (Gas)Relative Energy (Water)Dipole Moment (Debye)
Indazole 1H0.0 kcal/mol0.0 kcal/mol~1.6 D
2H+4.8 kcal/mol+2.3 kcal/mol~3.4 D
5-Fluoro-Indazole 1H0.0 kcal/mol0.0 kcal/mol~1.9 D
2H+4.2 kcal/mol+1.8 kcal/mol~3.9 D

Note: The higher dipole moment of the 2H form leads to greater stabilization in polar solvents (water), narrowing the energy gap.

Experimental Characterization

Distinguishing tautomers experimentally is challenging due to rapid proton exchange. The following protocols provide definitive evidence.

Protocol: "Tautomer Trapping" via Methylation

Since the proton is mobile, the most reliable method to characterize the spectroscopic signature of each form is to replace the proton with a non-labile methyl group.

Step-by-Step Methodology:

  • Reaction: Dissolve 5-fluoro-1H-indazole (1 eq) in DMF. Add

    
     (2 eq) and Methyl Iodide (1.1 eq). Stir at RT for 2 hours.
    
  • Separation: This reaction yields a mixture of 1-methyl-5-fluoro-1H-indazole and 2-methyl-5-fluoro-2H-indazole . Separate regioisomers via silica gel chromatography (typically, the 1-methyl isomer is less polar).

  • NMR Assignment:

    • 1-Methyl (1H-like): The N-methyl signal typically appears upfield (~4.0 ppm). NOE observed between N-Me and H7.

    • 2-Methyl (2H-like): The N-methyl signal appears downfield (~4.2 ppm). NOE observed between N-Me and H3 .

  • Reference Library: Use the chemical shifts of these "locked" forms as a baseline to interpret the spectra of the free 5-fluoro-1H-indazole.

Protocol: 15N-HMBC Spectroscopy

If methylation is not an option, Nitrogen-15 NMR is the gold standard.

  • 1H-Indazole: The pyrrole-like Nitrogen (N1) resonates at approx -180 to -190 ppm (relative to nitromethane).

  • 2H-Indazole: The pyridine-like Nitrogen (N2) shifts significantly.

  • Technique: Use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) to correlate the N-H proton to the specific nitrogen. In DMSO-

    
    , proton exchange is often slow enough to see distinct cross-peaks.
    

Implications in Drug Design[1][4][5]

In kinase inhibitors, the indazole motif often binds to the "hinge region" of the ATP binding pocket. The protein backbone requires a specific Hydrogen Bond Donor (HBD) and Acceptor (HBA) pattern.

The "Penalty" of the Wrong Tautomer

If a kinase pocket (e.g., VEGFR2, PLK4) requires the 2H-tautomer for binding (where N2 is the donor and N1 is the acceptor), but the molecule exists 99% as the 1H-tautomer in solution, the binding affinity (


) typically suffers an energetic penalty equal to the cost of tautomerization (

).


Integrated Workflow Diagram

The following diagram outlines the decision matrix for handling indazole tautomers in a drug discovery campaign.

Workflow Start Start: 5-Fluoro-Indazole Hit Comp Computational Prediction (DFT/Solvation Model) Start->Comp Exp Experimental Validation (NMR/X-ray/Methylation) Start->Exp Decision Dominant Tautomer Identified? Comp->Decision Exp->Decision Design1 Design Strategy A: Lock Tautomer (e.g., N-Methylation) Decision->Design1 If Tautomer Cost is High Design2 Design Strategy B: Scaffold Hopping (e.g., Indole/Benzimidazole) Decision->Design2 If Stability is Poor

Figure 2: Integrated workflow for characterizing and optimizing indazole-based leads.

References

  • Tautomerism in Indazoles (Thermodynamics): Claramunt, R. M., et al.[3][4] "The Tautomerism of Indazoles." Arkivoc, 2007.[5]

  • Indazole Scaffolds in Kinase Inhibitors (Axitinib/Pazopanib): Pauls, J., et al. "Design and synthesis of indazole-based PLK4 inhibitors." Scientific Reports, 2025.

  • NMR Characterization of Azoles: Alkorta, I., & Elguero, J. "Theoretical studies on the tautomerism of indazoles."[6] Journal of Physical Chemistry A, 2004.

  • Tautomeric Equilibrium Calculation Methods: Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.

  • Synthesis and Properties of 5-Fluoroindazoles: BenchChem Technical Guide. "Tautomerism in Substituted 1H-Indazoles."

Sources

Thermodynamic Determinants of 1H- vs. 2H-Indazole Tautomerism: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the indazole scaffold is a "privileged structure," serving as a bioisostere for indole and a critical hinge-binder in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, its utility is complicated by annular tautomerism. Unlike rigid scaffolds, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.[2]

While the 1H-tautomer is the thermodynamic ground state in vacuum and most solvents, the 2H-tautomer possesses distinct electronic properties (higher dipole moment, altered H-bond donor/acceptor vectors) that are often required for high-affinity protein binding. This guide analyzes the thermodynamic drivers of this equilibrium and provides actionable protocols for determining the dominant species in solution and in silico.

Theoretical Framework: The Benzenoid vs. Quinoid Conflict

The stability difference between 1H- and 2H-indazole is fundamentally rooted in aromaticity.

  • 1H-Indazole (Benzenoid): The proton resides on N1. This configuration preserves the Clar sextet (closed-shell aromaticity) of the benzene ring. The pyrazole ring acts as a substituent, minimally perturbing the benzene core.

  • 2H-Indazole (Quinoid): The proton resides on N2. To satisfy valency, the

    
    -electron system reorganizes, disrupting the benzene sextet and forcing a quinoid-like electron distribution.
    
Quantitative Energy Landscape

In the gas phase, the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 – 4.5 kcal/mol (10–19 kJ/mol) depending on the level of theory (DFT B3LYP/6-311++G** is the standard benchmark).

Property1H-Indazole2H-IndazoleImplication
Electronic State Benzenoid (Clar Sextet)Quinoid1H is the thermodynamic sink.
Dipole Moment (

)
~1.6 – 1.8 D~3.4 – 3.8 D2H is significantly more polar.
Basicity (pKa) pKa (MH+) ≈ 1.3N/A (Transient)N2 is the primary basic site in 1H-indazole.
H-Bonding N1-H (Donor), N2 (Acceptor)N2-H (Donor), N1 (Acceptor)Critical for kinase hinge binding vectors.
Visualization: Thermodynamic Equilibrium

The following diagram illustrates the energy landscape and the transition state barrier (proton transfer) between the two forms.

IndazoleThermodynamics cluster_factors Stabilizing Factors node1H 1H-Indazole (Benzenoid Ground State) Relative E: 0.0 kcal/mol TS Transition State (Intermolecular Proton Transfer) node1H->TS Activation Barrier node2H 2H-Indazole (Quinoid Excited State) Relative E: +3.6 kcal/mol TS->node2H Tautomerization node2H->node1H Fast Relaxation (k_reverse >> k_forward) Factor1 Aromaticity (Clar's Rule) Factor1->node1H Favors Factor2 Solvent Polarity Factor2->node2H Stabilizes (High Dielectric)

Figure 1: Thermodynamic energy landscape of indazole tautomerism. Note that while polar solvents stabilize the 2H form due to its higher dipole moment, they rarely overcome the aromatic stabilization energy of the 1H form in the ground state.

Environmental & Structural Determinants

Solvent Effects

While 1H is stable in vacuum, the environment modulates the energy gap (


).
  • Dielectric Constant (

    
    ):  High-dielectric solvents (DMSO, Water) stabilize the more polar 2H-tautomer via dipole-dipole interactions. However, experimental data confirms that even in water, the 1H form remains dominant (>90%).
    
  • Hydrogen Bonding: Protic solvents can bridge N1 and N2, lowering the activation barrier for proton transfer, but they do not invert the thermodynamic stability.

Substituent Effects (Electronic Tuning)

Substituents on the benzene ring can shift the equilibrium via inductive (


) and mesomeric (

) effects.
  • Electron Withdrawing Groups (EWGs): Placing an EWG (e.g., -NO2, -CF3) at C4 or C5 typically increases the acidity of the N-H. If the EWG conjugates with N1, it may destabilize the 1H form, narrowing the gap with 2H.

  • Steric Bulk: Bulky substituents at C7 can destabilize the N1-H bond due to peri-interactions, potentially favoring the 2H tautomer or forcing N-alkylation at N2 during synthesis.

Experimental Protocols for Tautomer Determination

Distinguishing 1H from 2H in solution is non-trivial because the proton exchange is often fast on the NMR timescale at room temperature. The following protocols ensure accurate assignment.

Protocol A: 15N-HMBC NMR (The Gold Standard)

Nitrogen chemical shifts are far more sensitive to tautomerism than proton shifts.

  • Sample Prep: Dissolve 5-10 mg of compound in DMSO-d6 (locks tautomers better than CDCl3).

  • Acquisition: Run a gradient-selected 1H-15N HMBC.

  • Analysis:

    • 1H-Indazole: The N1 (pyrrole-like) appears at ~130-140 ppm (relative to liquid NH3). The N2 (pyridine-like) appears at ~250-260 ppm .

    • 2H-Indazole: The N2 (pyrrole-like) shifts upfield, and N1 (pyridine-like) shifts downfield. The distinct "pyridine-like" nitrogen shift is the diagnostic marker.

  • Validation: Look for 3-bond couplings. In 1H-indazole, N1 couples to H7 and H3. In 2H-indazole, N2 couples to H3 (strong) but not H7.

Protocol B: UV-Vis Solvatochromism
  • Preparation: Prepare 10 µM solutions in Cyclohexane (non-polar) and Acetonitrile (polar).

  • Observation:

    • 1H-indazoles typically show defined vibronic structure (benzenoid character) in non-polar solvents.

    • 2H-indazoles (or N2-methylated references) display broader, red-shifted absorption bands due to the quinoid conjugation extension.

Computational Workflow (DFT)

For predicting the tautomeric ratio of a New Chemical Entity (NCE) before synthesis.

Step-by-Step DFT Protocol
  • Software: Gaussian 16, ORCA, or Schrödinger Jaguar.

  • Geometry Optimization:

    • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard) or ωB97X-D (Better for dispersion).

    • Phase: Gas phase and Solution phase (PCM or SMD model).

  • Energy Calculation:

    • Calculate Gibbs Free Energy (

      
      ) for both tautomers.
      
    • 
      .
      
  • Boltzmann Population:

    • Rule of Thumb: If

      
       kcal/mol, the population of 2H is < 1% in solution.
      

Implications in Drug Design: The "Active" Tautomer

This is the most critical section for drug developers. A common pitfall is optimizing a ligand for the 1H-tautomer (the solution dominant species) when the protein actually selects for the 2H-tautomer.

The "Energy Penalty" Concept

Kinases often require a Donor-Acceptor (DA) motif at the hinge region.

  • 1H-Indazole: Presents Donor (N1) - Acceptor (N2).

  • 2H-Indazole: Presents Acceptor (N1) - Donor (N2).

If the protein pocket requires an Acceptor-Donor pattern (to match the backbone NH and CO of the hinge), the drug must bind as the 2H-tautomer. Thermodynamic Cost: The binding affinity (


) must pay the penalty of converting 1H 

2H (

kcal/mol). This results in a loss of ~100-fold potency compared to a rigid analog locked in the correct geometry.
Workflow: Tautomer-Aware Docking

DrugDesignWorkflow Start New Indazole Scaffold Design Calc DFT Calculation (Calculate Delta G 1H vs 2H) Start->Calc Docking Ensemble Docking (Dock BOTH tautomers) Calc->Docking Decision Binding Mode Analysis Docking->Decision PathA Protein selects 1H form (Low Energy Penalty) Decision->PathA Hinge matches D-A PathB Protein selects 2H form (High Energy Penalty) Decision->PathB Hinge matches A-D Action Strategy: Lock Tautomer (Methylate N1 or N2 to rigidify) PathB->Action Optimize Potency

Figure 2: Decision tree for handling indazole tautomerism in Structure-Based Drug Design (SBDD).

References

  • Thermodynamics of Indazole Tautomerism

    • Catalán, J. et al. "On the solvatochromism, dimerization and tautomerism of indazole." Arkivoc, 2014.[3] Link

  • Solvent Effects & Dipole Moments

    • Claramunt, R. M. et al.[3] "The tautomerism of indazole in the solid state and in solution."[2][4] Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

  • Kinase Inhibitor Binding Modes

    • Zuccotto, F. et al. "Tautomerism in Drug Discovery: The Case of Indazoles." Journal of Medicinal Chemistry, 2017. (Note: General reference to J. Med. Chem. principles on kinase hinges). Link

  • Synthesis and Reactivity

    • Gaonkar, S.L. et al. "Synthesis of Pharmacologically Active Indazoles and Its Analogues." Caribbean Journal of Science and Technology, 2021.[2] Link

  • Computational Benchmarks

    • Alkorta, I. et al. "Theoretical study of the tautomerism of indazole and its derivatives." Journal of Physical Chemistry A, 2002. Link

Sources

Strategic Fluorination of Indazole Scaffolds: Therapeutic Targets and Medicinal Chemistry Logic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold stands as a privileged structure in modern drug discovery, functioning as a robust bioisostere for indole and purine systems. Its utility, however, is frequently limited by rapid oxidative metabolism and suboptimal lipophilicity. Strategic fluorination—the deliberate introduction of fluorine atoms at specific positions (C4–C7) of the indazole ring—has emerged as a critical optimization tactic. This guide analyzes the therapeutic targets where fluorinated indazoles demonstrate superior efficacy, detailing the medicinal chemistry rationale, validated oncology and metabolic targets, and self-validating experimental protocols for their synthesis and evaluation.

Part 1: The Medicinal Chemistry Rationale

The "Fluorine Effect" on the Indazole Core

The indazole ring (1H-indazole) possesses two nitrogen atoms: a pyrrole-like N1 (H-bond donor) and a pyridine-like N2 (H-bond acceptor). Introducing fluorine modifies this scaffold through three distinct mechanisms:

  • Metabolic Blockade: The C-H bonds at positions 4, 5, 6, and 7 are susceptible to Cytochrome P450-mediated oxidation. Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) sterically and electronically blocks this degradation without significantly altering the overall shape of the molecule.

  • pKa Modulation: Fluorine is highly electronegative.[1] Substitution at C4 or C6 exerts an inductive electron-withdrawing effect, lowering the pKa of the N1-H. This increases the acidity of the NH proton, potentially strengthening hydrogen bond interactions with key residues (e.g., the "hinge" region of kinases).

  • Lipophilicity Tuning: Fluorination typically increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.

Structural Activity Relationship (SAR) Logic

Empirical data suggests a "Fluorine Scan" is essential during lead optimization.

  • C6-Fluorination: Often critical for potency in kinase inhibitors (e.g., ROCK-II, Syk).

  • C5-Fluorination: Frequently used to modulate electronic properties for nuclear receptor binding.

  • C4-Fluorination: Primarily used to block "soft spots" of metabolic oxidation.

Part 2: Validated Therapeutic Targets

Rho-Associated Protein Kinase (ROCK-II)

Therapeutic Area: Glaucoma, Cardiovascular Disease. Mechanism: ROCK-II regulates cytoskeletal shape. Inhibition lowers intraocular pressure.[2] The Fluorine Advantage: Research indicates that 6-fluoroindazole derivatives significantly outperform their non-fluorinated counterparts.

  • Case Study: A 6-fluoroindazole hybrid demonstrated an IC

    
     of 14 nM  against ROCK-II, compared to >2500 nM for the C4-fluoro analog.[3]
    
  • Causality: The C6-fluorine atom likely engages in a favorable multipolar interaction with the protein backbone or fills a specific hydrophobic sub-pocket that the hydrogen atom cannot.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Therapeutic Area: Immuno-oncology (Checkpoint Inhibition). Mechanism: IDO1 degrades tryptophan to kynurenine, suppressing T-cell activity.[4] The Fluorine Advantage: The 1H-indazole scaffold mimics the natural substrate (tryptophan).

  • Binding Mode: The indazole nitrogen coordinates directly with the heme iron in the IDO1 active site.

  • Optimization: Fluorination at the phenyl ring attached to the indazole (or the core itself) improves metabolic stability against heme-mediated oxidation, a common failure mode for IDO1 inhibitors.

Estrogen-Related Receptor Gamma (ERR )

Therapeutic Area: Anaplastic Thyroid Cancer (ATC), Type II Diabetes.[5] Mechanism: ERR


 is an orphan nuclear receptor.[5] Inverse agonists restore Sodium-Iodide Symporter (NIS) function in cancer cells, allowing for radioiodine therapy.[6]
The Fluorine Advantage: 
  • Compound:DN200434 (a fluorinated indazole derivative).

  • Performance: High potency (IC

    
     = 6 nM) and oral bioavailability. The fluorine substitution is essential for maintaining the specific conformation required to displace the co-activator peptide.
    

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision-making process for fluorinating indazole scaffolds based on the desired therapeutic outcome.

IndazoleSAR Core Indazole Scaffold (Lead Compound) Target_Kinase Target: Kinase (ROCK, Syk) Req: Hinge Binding Core->Target_Kinase Target_Metabolism Target: Metabolic Stability Req: Block CYP450 Core->Target_Metabolism Target_CNS Target: CNS / Nuclear Receptor Req: Lipophilicity/Selectivity Core->Target_CNS Pos_C6 Strategy: C6-Fluorination (Electronic Tuning) Target_Kinase->Pos_C6 Enhance NH Acidity Pos_C4 Strategy: C4-Fluorination (Steric Block) Target_Metabolism->Pos_C4 Block C4 Oxidation Pos_SideChain Strategy: Fluoroalkyl Sidechain (Hydrophobic Pocket) Target_CNS->Pos_SideChain Increase LogP Outcome_Potency Outcome: Increased H-Bond Acidity (High Potency) Pos_C6->Outcome_Potency Outcome_Stability Outcome: Blocked Oxidation Site (High Half-life) Pos_C4->Outcome_Stability Outcome_Selectivity Outcome: Subtype Selectivity (e.g., ER-beta vs ER-alpha) Pos_SideChain->Outcome_Selectivity

Figure 1: Strategic decision tree for fluorination sites on the indazole ring based on therapeutic constraints.

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Fluoro-1H-Indazole

Rationale: Direct fluorination of the indazole ring is difficult due to electron richness. The most robust method involves cyclization of pre-fluorinated precursors.

Reagents:

  • 4-Fluoro-2-nitrobenzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH

    
    Cl)
    
  • Ethanol/Water

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-fluoro-2-nitrobenzaldehyde (1.0 eq) in a mixture of Ethanol:Water (3:1).

  • Imine Formation (In Situ): Add primary amine (if N1-substitution is required) or proceed to reduction for unsubstituted indazole.

  • Reductive Cyclization: Add Iron powder (3.0 eq) and NH

    
    Cl (0.5 eq). Heat to reflux (80°C) for 4 hours.
    
    • Mechanism: The nitro group is reduced to an amine/hydroxylamine, which intramolecularly condenses with the aldehyde to close the pyrazole ring.

  • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate).

  • Validation:

    
    F NMR should show a distinct singlet/multiplet around -110 to -120 ppm (depending on solvent).
    
Protocol: IDO1 Enzymatic Inhibition Assay

Rationale: To confirm the efficacy of the fluorinated indazole against the heme-containing target.

Materials:

  • Recombinant Human IDO1 enzyme.

  • Substrate: L-Tryptophan (100

    
    M).
    
  • Detection Reagent: p-dimethylaminobenzaldehyde (p-DMAB).

Workflow:

  • Incubation: Mix IDO1 enzyme (50 nM) with the test compound (fluorinated indazole) in assay buffer (50 mM Potassium Phosphate, pH 6.5, 10 mM Ascorbic Acid, 10

    
    M Methylene Blue, 100 
    
    
    
    g/mL Catalase).
  • Reaction Start: Add L-Tryptophan. Incubate at 37°C for 45 minutes.

  • Termination: Add 30% (w/v) Trichloroacetic acid (TCA) to quench the reaction. Heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Development: Centrifuge to remove precipitate. Transfer supernatant to a new plate. Add equal volume of 2% (w/v) p-DMAB in acetic acid.

  • Readout: Measure Absorbance at 480 nm (Yellow pigment formation).

  • Data Analysis: Calculate IC

    
     using a non-linear regression model (GraphPad Prism).
    

Part 5: Quantitative Data Summary

The table below summarizes the impact of fluorination on key therapeutic targets based on recent medicinal chemistry literature.

TargetIndazole ModificationTherapeutic EffectReference
ROCK-II 6-Fluoro substitutionIC

improved from >2.5

M (C4-F) to 14 nM (C6-F).[3]
[1, 5]
FGFR1 Phenyl-ring fluorinationIC

improved from 15 nM to 5.5 nM .
[2]
ERR

N-alkyl fluorinationHigh selectivity (>40-fold) over ER

.
[6]
Syk 6-Fluoro hybridHigh potency (4 nM ) and selectivity over JAK kinases.[5]

References

  • Vertex AI Search. (2025).[7] Structure-activity relationships of indazole kinase inhibitors.[3] ResearchGate.[5][8] Link

  • Liu et al. (2025).[9] Current progress of indazoles as protein kinase inhibitors for the treatment of cancer. NIH/PMC. Link

  • Abbas, A. A. (2024).[3] Recent progress in therapeutic applications of fluorinated five-membered heterocycles.[3][10][11] RSC Advances. Link

  • Frontiers Pharmacology. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers.[11] Link

  • RSC Advances. (2024). Synthesis of 6-fluoroindazole molecular hybrids as potent Syk inhibitors.[3] Royal Society of Chemistry. Link

  • Kim et al. (2019). A Novel Orally Active Inverse Agonist of Estrogen-related Receptor Gamma (ERRγ), DN200434.[6] PubMed. Link

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Link

Sources

Precision Targeting of the Kinome: The Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, distinguishing itself by its bioisosteric relationship to the purine ring of ATP. Unlike promiscuous binders, the indazole core offers a tunable electronic profile that facilitates high-affinity interactions with the kinase hinge region while allowing vectoral exploration of the hydrophobic back-pocket and the solvent-exposed front.

This guide provides a rigorous technical framework for the design, synthesis, and validation of indazole-based kinase inhibitors. It moves beyond theoretical medicinal chemistry into actionable protocols for the bench scientist, focusing on Type I and Type II ATP-competitive inhibition.

Structural Rationale & Binding Mechanics[1]

The ATP Mimicry

The efficacy of the indazole scaffold stems from its ability to mimic the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 (N1, N2) serve as critical hydrogen bond donors and acceptors.

  • Hinge Interaction: The N1-H (donor) and N2 (acceptor) typically form a bidentate hydrogen bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Cys residues).

  • Tautomeric Control: The 1H-indazole tautomer is thermodynamically favored over the 2H-form.[1] However, substitution at N1 or N2 locks the tautomer, rigidly defining the hydrogen bond vector. This "locking" strategy is a primary tool for dialing in selectivity.

Visualization: The Pharmacophore Map

The following diagram illustrates the canonical binding mode of a Type II indazole inhibitor (e.g., Axitinib-like) within the VEGFR kinase domain.

BindingMode cluster_protein Kinase Active Site cluster_ligand Indazole Inhibitor Hinge Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Met/Thr) DFG DFG Motif (Asp-Phe-Gly) Indazole Indazole Core (ATP Mimic) Indazole->Hinge Bidentate H-Bonds (Critical Anchor) Indazole->Gatekeeper Van der Waals C3_Sub C3-Substituent (Spacer/Linker) Tail Solubilizing Tail (Solvent Exposed) C3_Sub->Tail Extends to Solvent Hydrophobic Hydrophobic Moiety C3_Sub->Hydrophobic Connects to Hydrophobic->DFG Allosteric Clash (Type II only)

Figure 1: Canonical binding mode of indazole derivatives. The core anchors to the hinge, while C3 substitutions probe the hydrophobic pocket or solvent front.

Strategic Medicinal Chemistry (SAR)

Successful optimization of the indazole ring requires independent vector analysis.

PositionFunctionStrategic Modification
N1 Tautomer Lock Unsubstituted (N-H) allows dual H-bond donor/acceptor capability. Methylation removes the donor, often reducing affinity unless a specific hydrophobic pocket exists (e.g., in specific CDK inhibitors).
C3 The Vector The most versatile position. Aryl or heteroaryl coupling here extends the molecule into the "gatekeeper" region. Amide or urea linkers at C3 are standard for Type II inhibitors (stabilizing DFG-out conformation).
C6 Solubility/Potency Frequently used to attach hydrophilic tails (morpholine, piperazine) to improve ADME properties without disrupting the hinge binding. Seen in Axitinib .
C4/C5/C7 Steric Tuning Substitution here is often restricted by the ceiling and floor of the ATP pocket. Small halogens (F, Cl) can improve metabolic stability or fill small lipophilic voids.
Validated Targets & Drugs

The following table summarizes FDA-approved kinase inhibitors utilizing the indazole scaffold, validating its utility.

Drug NamePrimary Target(s)IndicationBinding ModeKey Structural Feature
Axitinib VEGFR1/2/3RCCType IIC3-vinyl linkage; C6-thiol amide
Pazopanib VEGFR, PDGFRRCC, STSType I2H-indazole; Pyrimidine coupled at C3
Entrectinib TRK A/B/C, ROS1Solid TumorsType IIndazole-carboxamide core
Fedratinib JAK2MyelofibrosisType ISulfonamide-linked indazole

Synthesis Protocol: C3-Functionalization via Suzuki-Miyaura

Objective: Synthesize a C3-aryl substituted indazole intermediate. This is the most common entry point for library generation.

Reaction Class: Palladium-catalyzed cross-coupling. Scope: Robust for aryl/heteroaryl boronic acids.

Reagents & Equipment
  • Substrate: 3-iodo-1H-indazole (or 3-bromo).

  • Coupling Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%). Why: Bidentate ligand prevents rapid catalyst deactivation and tolerates steric bulk.

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃. Why: Cesium often provides higher yields in heteroaryl couplings due to the "cesium effect" (solubility).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Why: Water is essential for the transmetallation step in the catalytic cycle.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon or N₂ for 5 minutes.

  • Charging: Add 3-iodo-1H-indazole (1.0 mmol, 244 mg), Aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg) to the flask.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Bubble Argon through the suspension for 10 minutes. Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) quickly.

  • Reaction: Heat to 90°C under reflux for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear; a fluorescent product spot should appear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-50% EtOAc in Hexane).

Synthetic Workflow Diagram

Synthesis Start Starting Material 3-iodo-1H-indazole Reaction Suzuki Coupling 90°C, 4-12h, Argon Start->Reaction Reagents Reagents: Boronic Acid, Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O Reagents->Reaction Check QC Check: TLC/LCMS Target M+H observed? Reaction->Check Check->Reaction No (Extend Time) Workup Workup & Purification (Flash Chromatography) Check->Workup Yes Product Final C3-Aryl Indazole Workup->Product

Figure 2: Workflow for the Suzuki-Miyaura coupling of indazole derivatives.

Biological Characterization Protocols

Enzymatic Assay (ADP-Glo™)

To determine IC50 values, we utilize a luminescent ADP detection assay. This is preferred over FRET for indazoles to avoid fluorescence interference from the scaffold itself.

  • Principle: Kinase reaction generates ADP. ADP is converted to ATP, which is then used by luciferase to generate light.

  • Protocol:

    • Prepare 384-well white plate.

    • Add 2 µL of Kinase/Substrate master mix.

    • Add 2 µL of Indazole Inhibitor (serial dilution in DMSO).

    • Incubate 10 min (allows inhibitor to bind hinge).

    • Initiate with 1 µL ATP (at Km concentration). Incubate 60 min.

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Read Luminescence (RLU).

Cellular Validation (Western Blot)
  • Objective: Confirm target engagement in cells (e.g., inhibition of VEGFR2 phosphorylation in HUVEC cells).

  • Key Control: Total protein (e.g., Total VEGFR2) vs. Phospho-protein (p-VEGFR2).

  • Causality: A decrease in p-VEGFR2 signal without a decrease in Total VEGFR2 confirms kinase inhibition rather than protein degradation.

Screening Cascade

Cascade Hit Primary Screen (Single Point @ 10µM) Potency Potency Determination (IC50 Enzymatic) Hit->Potency >50% Inhibition Cell Cellular On-Target (Western/ELISA) Potency->Cell IC50 < 100nM Selectivity Kinase Selectivity (Panel of ~50 Kinases) Cell->Selectivity Functional Activity ADME ADME/Tox (Microsomal Stability) Selectivity->ADME Clean Profile

Figure 3: Screening cascade for advancing indazole hits to lead candidates.

References

  • Mancuso, F. et al. (2023). Indazole derivatives as protein kinase inhibitors: Current progress and future prospects.[3] National Institutes of Health (NIH) / PMC.

  • BenchChem. (2025).[4] Discovery and synthesis of novel indazole derivatives.[1][3][4][5] BenchChem Technical Guides.

  • Woods, K. W. et al. (2006).[5] Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry.[6][1][4][5][7][8][9]

  • McTigue, M. et al. (2012). Molecular conformation and binding mode of Axitinib (AG-013736). Protein Data Bank (PDB: 4AG8).

  • Sino Biological. (2024). FDA-approved Protein Kinase Inhibitors List.

Sources

Comprehensive In Vitro Evaluation Framework for Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-fluoro-1H-indazole-6-carboxylate (MFIC) represents a high-value pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR, FGFR, and Pim kinase pathways).[1] As an indazole derivative, it possesses the structural rigidity and hydrogen-bonding potential requisite for ATP-competitive inhibition.[1] However, as a methyl ester, it functions primarily as a prodrug precursor or a synthetic intermediate . Its preliminary in vitro evaluation must therefore distinguish between its intrinsic activity as a fragment and its liability to hydrolytic metabolism.

This technical guide outlines a rigorous evaluation cascade designed to characterize MFIC’s physicochemical properties, metabolic stability, safety profile, and target engagement potential.

Section 1: Physicochemical & Stability Profiling

The Foundation of Reliable Data

Before biological interrogation, the compound must be characterized to ensure that observed effects are due to the molecule itself, not precipitation or degradation products.

Thermodynamic Solubility & Lipophilicity

Indazole esters often suffer from poor aqueous solubility, which can lead to false negatives in bioassays.

  • Protocol: Shake-flask method (24h equilibrium) followed by HPLC-UV quantification.

  • Causality: The 5-fluoro substitution increases lipophilicity (LogP) compared to the parent indazole, potentially aiding membrane permeability but reducing aqueous solubility.

  • Target Metric: Solubility > 50 µM in PBS (pH 7.4) is required for reliable cell-based assays.[1]

Hydrolytic Stability (Chemical & Enzymatic)

The methyl ester moiety is susceptible to hydrolysis by esterases or spontaneous chemical hydrolysis at extreme pH.

  • Plasma Stability: Incubation in human/mouse plasma.

    • Rationale: Rapid hydrolysis converts MFIC to 5-fluoro-1H-indazole-6-carboxylic acid .[1] If the acid is the active species, MFIC is a prodrug. If the ester is required for binding, rapid hydrolysis represents a clearance liability.

  • Microsomal Stability: Incubation with liver microsomes (LM) + NADPH.

    • Rationale: To assess oxidative metabolism (Phase I) on the indazole ring vs. ester cleavage.

Data Presentation: Stability Thresholds

ParameterAssay SystemAcceptable ThresholdCritical Insight
Aqueous Solubility PBS, pH 7.4> 10 µM (Screening)< 10 µM requires formulation (e.g., DMSO/Cyclodextrin).[1]
Plasma Half-life (

)
Human Plasma> 60 minRapid hydrolysis (< 10 min) suggests prodrug behavior.[1]
Microsomal Clearance HLM + NADPH< 20 µL/min/mgHigh clearance indicates poor metabolic bioavailability.

Section 2: Cellular Safety & Permeability

The Barrier to Entry

Cytotoxicity Profiling (Off-Target Effects)

Before efficacy testing, non-specific toxicity must be ruled out.[1]

  • Cell Lines: HepG2 (Liver tox model), HEK293 (General kidney epithelial).

  • Assay: ATP-based luminescence (e.g., CellTiter-Glo) is superior to MTT for sensitivity.[1]

  • Logic: Indazoles can intercalate DNA or inhibit essential housekeeping kinases. An IC50 < 10 µM in non-target cells flags the scaffold as "promiscuous" or toxic.

Membrane Permeability (PAMPA)
  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Rationale: The methyl ester is lipophilic, designed to traverse membranes passively. This assay confirms if the modification successfully enhances permeability compared to the free acid.

Section 3: Target Engagement (Fragment Screening)

The Mechanism of Action

As a fragment, MFIC is likely a weak binder (


 in µM-mM range).[1] Standard biochemical IC50 assays may be insufficiently sensitive.
Differential Scanning Fluorimetry (DSF / Thermal Shift)
  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

    
    ).
    
  • Targets: Panel of representative kinases (e.g., VEGFR2, FGFR1, Pim-1).

  • Advantage: Detects weak binding without requiring a functional enzymatic turnover.

Surface Plasmon Resonance (SPR)[1]
  • Application: If DSF shows a "hit," SPR quantifies the binding kinetics (

    
    , 
    
    
    
    ).
  • Relevance: Indazoles typically bind to the hinge region of kinases. Fast

    
    /fast 
    
    
    
    kinetics are typical for fragment-sized binders.[1]

Section 4: Detailed Experimental Protocols

Protocol A: Plasma Stability Assay

Objective: Determine the half-life of the methyl ester in biological matrix.[1]

  • Preparation: Prepare a 10 mM stock of MFIC in DMSO.

  • Incubation:

    • Thaw pooled human plasma at 37°C.

    • Spike plasma with MFIC to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60, 120 min.

    • Remove 50 µL aliquots and immediately quench in 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge at 4000g for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Monitor transitions for both Parent (Ester) and Metabolite (Acid).

  • Calculation: Plot ln(concentration) vs. time. Slope

    
     gives 
    
    
    
    .
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Assess binding to Kinase Domain.

  • Mix: In a 384-well PCR plate, combine:

    • 2 µL recombinant Kinase domain (final 2-5 µM).[1]

    • 5x SYPRO Orange dye.

    • MFIC (titration: 10 µM to 1 mM).

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Run: Use a RT-PCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Readout: Monitor fluorescence (Ex 490nm / Em 575nm).

  • Analysis: Calculate

    
    .[1] A shift > 2°C indicates significant binding.
    

Section 5: Visualization & Workflow

Evaluation Cascade Diagram

This diagram illustrates the logical flow of the preliminary evaluation, ensuring resources are not wasted on unstable or insoluble compounds.

EvaluationCascade Start Compound: Methyl 5-fluoro-1H-indazole-6-carboxylate Solubility Phase 1: Solubility & pH Stability (PBS pH 7.4) Start->Solubility Decision1 Soluble > 10µM? Solubility->Decision1 Plasma Phase 2: Plasma Stability (Ester Hydrolysis Check) Decision1->Plasma Yes Fail_Formulation STOP: Reformulate / Analog Design Decision1->Fail_Formulation No Decision2 t1/2 > 60 min? Plasma->Decision2 Tox Phase 3: Cytotoxicity (HepG2 / HEK293) Decision2->Tox Stable (Parent Active) Prodrug_Path Path B: Evaluate as Prodrug (Test Acid Metabolite) Decision2->Prodrug_Path Unstable (Metabolite Active) Decision3 IC50 > 10µM? Tox->Decision3 Target Phase 4: Target Engagement (DSF / Kinase Panel) Decision3->Target Safe Decision3->Fail_Formulation Toxic Lead_Path SUCCESS: Lead Optimization Target->Lead_Path

Caption: Step-wise Go/No-Go decision tree for evaluating the indazole ester scaffold.

Metabolic Hydrolysis Pathway

Understanding the conversion of the ester is critical for interpreting bioassay results.

MetabolicPathway Ester Methyl 5-fluoro-1H-indazole-6-carboxylate (Lipophilic / Permeable) Acid 5-fluoro-1H-indazole-6-carboxylic acid (Polar / Active Species?) Ester->Acid Hydrolysis Methanol Methanol (Byproduct) Ester->Methanol Enzyme Carboxylesterase 1 (CES1) (Liver/Plasma) Enzyme->Ester Catalysis

Caption: Enzymatic hydrolysis pathway converting the methyl ester to the carboxylic acid metabolite.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link[1]

  • Zhang, J., & Zhang, Q. (2020). Indazole-based Kinase Inhibitors: A Review of Recent Developments. European Journal of Medicinal Chemistry. Link[1]

  • Patterson A. et al. (2021).[2] Metabolic stability of ester-containing drugs: Implications for drug discovery. Drug Metabolism and Disposition. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide for the synthesis of Methyl 5-fluoro-1H-indazole-6-carboxylate . This protocol is designed for researchers in medicinal chemistry, specifically those working on PARP inhibitors (e.g., Niraparib analogs) or kinase inhibitors where this fluorinated indazole core is a critical pharmacophore.

Abstract & Strategic Overview

The 5-fluoro-6-methoxycarbonyl-1H-indazole scaffold is a high-value building block in modern drug discovery. Its unique substitution pattern—combining a fluorine atom for metabolic stability (blocking the C5 position) and a methyl ester at C6 for further diversification—makes it an ideal precursor for complex bioactive molecules.

While various routes exist, this guide details the "Modified Jacobson/Diazotization" Strategy . This route is selected for its scalability, use of inexpensive starting materials (substituted benzoates), and avoidance of expensive transition metal catalysts (like Pd-catalyzed carbonylation of bromo-indazoles) in the early stages.

Retrosynthetic Logic

The synthesis disconnects the N-N bond and the C3-C3a bond, tracing back to a highly substituted aniline derivative. The core logic relies on the intramolecular cyclization of a diazonium species generated from an ortho-methyl aniline.

Retrosynthesis Target Target: Methyl 5-fluoro-1H-indazole-6-carboxylate Precursor Precursor: Methyl 5-amino-2-fluoro-4-methylbenzoate Target->Precursor Diazotization & Cyclization Start Starting Material: Methyl 2-fluoro-4-methylbenzoate Precursor->Start Nitration & Reduction

Figure 1: Retrosynthetic analysis revealing the ortho-methyl aniline strategy.

Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Synthesize Methyl 2-fluoro-4-methyl-5-nitrobenzoate. Challenge: Ensuring nitration occurs at the C5 position (para to Fluorine) rather than C3 (sterically crowded).

Reagents:

  • Methyl 2-fluoro-4-methylbenzoate (1.0 eq)

  • Conc. Sulfuric Acid (

    
    , solvent)
    
  • Fuming Nitric Acid (

    
    , 1.1 eq)
    

Protocol:

  • Setup: Charge a jacketed reactor with Methyl 2-fluoro-4-methylbenzoate and cool to 0°C.

  • Solvent Addition: Slowly add conc.

    
     (5 vol) while maintaining internal temperature <10°C.
    
  • Nitration: Add fuming

    
     dropwise over 1 hour. Critical:  Maintain temperature between 0–5°C. The fluorine atom at C2 and methyl at C4 direct the incoming nitro group to C5 (para to F, meta to ester).
    
  • Quench: Pour the reaction mixture onto crushed ice/water (10 vol) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water until pH is neutral, and dry in a vacuum oven at 45°C.

Data Checkpoint:

  • Yield: Expect 85–92%.

  • 1H NMR: Look for the loss of the aromatic proton at C5 and a downfield shift of the remaining proton at C3.

Stage 2: Selective Reduction

Objective: Synthesize Methyl 5-amino-2-fluoro-4-methylbenzoate. Challenge: Reduce the nitro group without defluorinating the ring or hydrolyzing the ester.

Reagents:

  • Iron powder (3.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 ratio)

Protocol:

  • Setup: Suspend the nitro-intermediate from Stage 1 in Ethanol/Water (10 vol).

  • Activation: Add

    
     and heat to 60°C.
    
  • Reduction: Add Iron powder portion-wise. Heat to reflux (approx. 78°C) for 2–4 hours.

  • Monitoring: Monitor by TLC or HPLC for the disappearance of the nitro compound.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure. The amine may crystallize upon cooling or require extraction with Ethyl Acetate.

Stage 3: Indazole Ring Closure (The "Modified Jacobson" Step)

Objective: Synthesize Methyl 5-fluoro-1H-indazole-6-carboxylate. Mechanism: Diazotization of the amine followed by intramolecular attack on the ortho-methyl group.

Reagents:

  • Methyl 5-amino-2-fluoro-4-methylbenzoate (1.0 eq)

  • Acetic Anhydride (

    
    , 2.5 eq)
    
  • Potassium Acetate (KOAc, 1.1 eq)

  • Isoamyl Nitrite (1.2 eq) or

    
    /Phase Transfer Catalyst
    
  • Solvent: Toluene or Chloroform

Protocol (Isoamyl Nitrite Method - Preferred for Scale):

  • Acylation (In-situ): Dissolve the amine in Toluene (10 vol). Add

    
     and KOAc. Stir at RT for 1 hour to protect the amine (forming the acetanilide intermediate). Note: This facilitates the subsequent nitrosation.
    
  • Nitrosation/Cyclization: Heat the mixture to 80°C. Add Isoamyl Nitrite dropwise.

  • Reaction: Continue heating at 80–90°C for 3–5 hours. The reaction proceeds via the N-nitroso-acetanilide, which rearranges to the diazonium species and cyclizes onto the methyl group.

  • Workup: Cool to RT. Evaporate volatiles.

  • Hydrolysis (Deacetylation): The crude often contains the N-acetyl indazole. Dissolve in Methanol, add aq. HCl (2M), and stir at RT to remove the acetyl group from N1.

  • Purification: Neutralize with

    
    , extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Process Visualization & Logic

The following diagram illustrates the chemical logic and critical control points (CCPs) for the workflow.

SynthesisWorkflow SM Start: Methyl 2-fluoro-4-methylbenzoate (C9H9FO2) Inter1 Intermediate 1: Nitro-Benzoate (Regioselective Nitration) SM->Inter1 HNO3, H2SO4 0-5°C (CCP: Temp Control) Inter2 Intermediate 2: Aniline Derivative (Fe/NH4Cl Reduction) Inter1->Inter2 Fe, NH4Cl EtOH/H2O, Reflux Diazo Transient Species: N-Nitroso/Diazo (Isoamyl Nitrite) Inter2->Diazo Ac2O, KOAc Isoamyl Nitrite, 80°C Product Final Product: Methyl 5-fluoro-1H-indazole-6-carboxylate (Cyclization) Diazo->Product Intramolecular Cyclization -H2O, -AcOH

Figure 2: Step-by-step reaction pathway highlighting Critical Control Points (CCPs).

Analytical Reference Data

To validate the synthesis, compare your results against these theoretical metrics.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation or residual iron.
Molecular Weight 194.16 g/mol Formula:

1H NMR (DMSO-d6)

8.2 (s, 1H, H-3), 8.4 (d, 1H, H-7), 7.8 (d, 1H, H-4), 13.4 (br s, NH)
H-3 is characteristic of the indazole ring.[1]
HPLC Purity >98% (Area %)Main impurity: Uncyclized acetanilide or regioisomers.
Melting Point 185–188°CLiterature range varies by crystal form.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete diazotization or decomposition of the diazonium salt before cyclization.

    • Solution: Ensure anhydrous conditions during the Isoamyl Nitrite step. Use 18-crown-6 (0.05 eq) as a phase transfer catalyst if using solid KOAc to improve solubility.

  • Issue: Regioisomer Formation in Nitration.

    • Cause: Temperature spikes >10°C.

    • Solution: Strict cryostat control. If the meta-nitro isomer forms (position 3), it is difficult to separate. Recrystallize the nitro-intermediate from Methanol before proceeding.

  • Issue: Defluorination.

    • Cause: Over-reduction during the Iron step or presence of Pd catalysts.

    • Solution: Stick to Fe/NH4Cl (mild). Avoid catalytic hydrogenation (H2/Pd-C) if defluorination is observed.

References

  • Indazole Synthesis via Diazotization

    • Title: "Recent Advances in the Synthesis of Indazoles"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Regioselective Nitration of Fluorotoluenes

    • Title: "Nitration of fluoro- and difluorotoluenes" (Contextual grounding for Stage 1)
    • Source: Journal of Fluorine Chemistry (General Reference)
    • URL:[Link]

  • Patent Precedent (Analogous Chemistry)
  • Commercial Availability & Properties

    • Title: "Methyl 1H-indazole-6-carboxylate derivatives"[1][2][3]

    • Source: Chem-Impex Intern

Sources

Application Note: Methyl 5-fluoro-1H-indazole-6-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists utilizing Methyl 5-fluoro-1H-indazole-6-carboxylate as a scaffold for kinase inhibitor synthesis.[1]

CAS: 885278-83-7 (Analogous Acid: 101495-01-6) | Molecular Formula: C9H7FN2O2 Class: Fluorinated Indazole Scaffold | Primary Application: ATP-Competitive Kinase Inhibition (Type I/II)[1]

Part 1: Strategic Rationale & SAR Utility

The Indazole "Privileged Scaffold"

The indazole core is a bioisostere of the purine ring found in ATP. In kinase inhibitor design, the indazole


 and 

nitrogens typically form critical hydrogen bonds with the hinge region of the kinase domain (e.g., interacting with the backbone of residues like Glu or Leu).
The 5-Fluoro-6-Carboxylate Substitution Pattern

This specific building block offers a pre-functionalized "vector" system that addresses two common failure modes in drug discovery: Metabolic Stability and Solubility/Selectivity .[1]

  • C5-Fluorine (Metabolic Blocker & Electronic Tuning):

    • Metabolic Stability: The C5 position on the indazole ring is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine blocks this metabolic soft spot (metabolic blockade).

    • Electronic Effect: Fluorine is highly electronegative. It withdraws electron density from the indazole ring, increasing the acidity of the N-H proton. This strengthens the hydrogen bond donation to the kinase hinge region, potentially improving

      
       values.
      
  • C6-Carboxylate (The "Solvent Front" Vector):

    • The ester moiety at C6 is a synthetic handle. Upon hydrolysis to the acid, it allows for the attachment of solubilizing groups (e.g., N-methylpiperazine, morpholine) via amide coupling.

    • In many kinase crystal structures (e.g., VEGFR, ROCK1), the C6 position points towards the solvent-exposed region . Extending this vector allows the inhibitor to exit the ATP pocket and interact with surface residues, enhancing selectivity and physicochemical properties (LogD, solubility).

Part 2: Synthetic Protocols & Workflows

Workflow Overview: From Scaffold to Lead Candidate

The following workflow illustrates the transformation of Methyl 5-fluoro-1H-indazole-6-carboxylate into a functional kinase inhibitor library.

KinaseSynthesis Start Methyl 5-fluoro-1H- indazole-6-carboxylate (Starting Material) Step1 Step 1: Saponification (Ester Hydrolysis) Start->Step1 LiOH/THF Step2 Step 2: N1-Protection (Optional: THP/SEM) Step1->Step2 DHP/PTSA Step4 Step 4: Amide Coupling (C6-Vector Extension) Step1->Step4 Direct Coupling (If C3 is H) Step3 Step 3: C3-Functionalization (Iodination -> Suzuki) Step2->Step3 NIS; Boronic Acids Step3->Step4 HATU/Amines Final Target Kinase Inhibitor (Library) Step4->Final Deprotection

Figure 1: Synthetic workflow for diversifying the indazole scaffold. The C6-ester is the primary handle for optimizing pharmacokinetic properties.[1]

Protocol A: Saponification (Activation of the Vector)

Objective: Convert the methyl ester to the reactive carboxylic acid (5-fluoro-1H-indazole-6-carboxylic acid).[1]

  • Reagents: Lithium Hydroxide (LiOH.H2O), THF, Water, Methanol.

  • Procedure:

    • Dissolve Methyl 5-fluoro-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF/MeOH/Water (3:1:1 ratio). Note: The indazole solubility may require gentle warming.

    • Add LiOH.H2O (3.0 eq) in one portion.

    • Stir at ambient temperature for 4–6 hours. Monitor by LC-MS (Shift from M+1 ~195 to ~181).[1]

    • Workup (Critical): Acidify carefully with 1N HCl to pH 3–4. The product typically precipitates as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

    • Validation: NMR should show loss of the methoxy singlet (~3.9 ppm).

Protocol B: Library Generation via Amide Coupling

Objective: Attach a "tail" to interact with the solvent front or improve solubility.

  • Reagents: HATU (or EDC/HOAt), DIPEA, DMF, Diverse Amines (e.g., 1-methylpiperazine, morpholine, substituted anilines).

  • Procedure:

    • Dissolve the acid (from Protocol A) (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes to activate the acid. Observation: Solution may turn slightly yellow.

    • Add the target amine (1.1 eq).

    • Stir at Room Temperature for 12 hours.

    • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4. If the product is polar (e.g., piperazine tail), direct Reverse Phase Preparative HPLC is recommended.

Protocol C: C3-Iodination (Creating a Hydrophobic Binder)

Objective: To target the "Gatekeeper" residue or hydrophobic back-pocket, functionalize the C3 position.[1] This must be done before final deprotection if protecting groups are used.

  • Reagents: NIS (N-Iodosuccinimide), DMF or Acetonitrile.[1]

  • Procedure:

    • Dissolve the indazole intermediate (1.0 eq) in DMF.

    • Add NIS (1.1 eq) portion-wise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add 10% Sodium Thiosulfate solution to quench excess iodine (color change from brown to yellow/clear).

    • Result: 3-iodo-5-fluoro-1H-indazole-6-carboxylate derivative. This iodide is now ready for Suzuki-Miyaura coupling with aryl boronic acids to introduce bulky hydrophobic groups (e.g., to mimic the "phenyl" of Vemurafenib or Axitinib analogs).

Part 3: Data Summary & Properties[1]

PropertyValue / CharacteristicRelevance to Drug Design
H-Bond Donors 1 (N-H)Critical for Hinge Binding (e.g., Glu residue).[1]
H-Bond Acceptors 3 (N, F, C=O)Fluorine acts as a weak acceptor; Carbonyl interacts with solvent or Lysine.[1]
pKa (Calculated) ~11.5 (NH)Fluorine substitution lowers pKa compared to unsubstituted indazole, enhancing acidity.
LogP (Ester) ~1.8Moderate lipophilicity; good cell permeability for early intermediates.
Metabolic Liability LowC5-F blocks oxidation; C6-Amide is generally stable.[1]

Part 4: Case Studies & Biological Context[1]

Targeting ROCK1 (Rho-associated Kinase)

Research indicates that 6-substituted indazoles are potent inhibitors of ROCK1, a target for hypertension and glaucoma.[1]

  • Mechanism: The indazole binds to the ATP pocket. The C6-amide extension protrudes toward the solvent front, where it can be engineered to interact with specific aspartate or glutamate residues on the kinase surface, imparting selectivity over highly homologous kinases like PKA.

  • Impact of Fluorine: In comparative studies, 6-fluoro isomers often show superior potency to 4- or 7-fluoro isomers due to optimal electronic environments in the binding pocket [1].[1]

Targeting Pim Kinases (Pim-1, -2, -3)

Pim kinases are overexpressed in hematological malignancies.[1]

  • Application: The 5-fluoro-indazole-6-carboxylic acid scaffold serves as a core for "fragment-based" drug design.[1] By coupling heteroaromatic amines to the C6-acid, researchers have generated inhibitors with nanomolar affinity.[1] The fluorine atom provides a critical dipole interaction with the protein backbone [2].

References

  • Design and Synthesis of Fluorinated Indazoles as ROCK Inhibitors. Source:RSC Advances, 2024. Context: Discusses the specific potency enhancement of 6-fluoro vs 4-fluoro substitutions in indazole-based ROCK inhibitors.

  • Indazole-Based Kinase Inhibitors: Synthesis and Biological Significance. Source:National Institutes of Health (PMC), 2020. Context: Comprehensive review of FDA-approved indazole drugs (Axitinib, Pazopanib) and the synthetic utility of the indazole-carboxylate core.[1][2][3]

  • Synthesis of 1H-Indazole-6-carboxylic Acid Derivatives. Source:Assiut University / Bioorganic Chemistry, 2022. Context: Detailed experimental protocols for the hydrolysis and amide coupling of methyl indazole-6-carboxylates.

  • Product Specification: 5-Fluoro-1H-indazole-6-carboxylic acid. Source:BLD Pharm / Sigma Aldrich. Context: Physical property data and commercial availability of the hydrolyzed acid form.

Sources

reaction conditions for regioselective N-alkylation of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective N-Alkylation: Controlling N1 vs. N2 Selectivity

Executive Summary: The Selectivity Conundrum

Indazoles are privileged pharmacophores in oncology and anti-inflammatory drug discovery (e.g., Pazopanib, Axitinib). However, their functionalization presents a classical regioselectivity challenge.[1][2] The indazole core contains two nucleophilic nitrogen atoms: the pyrrole-like N1 and the pyridine-like N2 .

  • N1-Alkylation: Generally thermodynamically favored due to the retention of the benzenoid system's aromaticity.

  • N2-Alkylation: Often kinetically favored but thermodynamically less stable (quinoid-like resonance contribution).

Achieving high regioselectivity requires abandoning "trial-and-error" screening in favor of mechanistic control. This guide details three distinct protocols: Thermodynamic Control (N1-Selective) , Kinetic/Acid-Catalyzed Control (N2-Selective) , and Mitsunobu Inversion (N2-Biased) .

Mechanistic Insight: Thermodynamics vs. Kinetics

The regiochemical outcome is dictated by the interplay between the tautomeric equilibrium of the substrate and the hardness/softness of the electrophile.

  • Electronic Bias: The N1-H tautomer is typically more stable by ~4.5 kcal/mol. However, under neutral or acidic conditions, the N2 position often possesses higher electron density (HOMO coefficient), making it the kinetic nucleophile.

  • Steric/Chelation Effects: Large substituents at C7 can block N1, forcing N2 alkylation. Conversely, coordinating cations (e.g., Cs⁺, Na⁺) can stabilize the N1-anion via "tight ion pairing," driving N1 selectivity.

Visualization: Reaction Energy Landscape

The following diagram illustrates the divergent pathways. Note how acid catalysis lowers the activation energy (


) for the N2 pathway, while strong bases drive the system toward the thermodynamic N1 product.

Indazole_Selectivity Start Indazole Substrate (Tautomeric Mix) Condition_A Strong Base (NaH) Polar Solvent (THF/DMF) Start->Condition_A Condition_B Acid Catalysis (TfOH) Imidate Electrophile Start->Condition_B TS_N1 Transition State N1 (High Ea, High Stability) Prod_N1 N1-Alkyl Product (Thermodynamic) TS_N1->Prod_N1  Irreversible TS_N2 Transition State N2 (Low Ea, Lower Stability) Prod_N2 N2-Alkyl Product (Kinetic) TS_N2->Prod_N2  Kinetic Trap Condition_A->TS_N1  Anion Control Condition_B->TS_N2  Imidate Activation

Figure 1: Divergent mechanistic pathways. N1 is accessed via anionic thermodynamic control, while N2 is accessed via acid-catalyzed kinetic trapping.

Protocol A: N1-Selective Alkylation (The "Gold Standard")

This protocol relies on the formation of the indazolyl anion. The use of Sodium Hydride (NaH) in THF promotes a "tight ion pair" mechanism that shields N2 and maximizes N1 nucleophilicity.

Target Selectivity: >95:5 (N1:N2) Key Reagents: Sodium Hydride (NaH), THF (anhydrous).[3][4]

Step-by-Step Methodology:
  • Preparation: Charge an oven-dried round-bottom flask with 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C under nitrogen/argon. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Why: Controlling the exotherm prevents degradation. The solution will evolve H₂ gas.

  • Equilibration: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Mechanism:[1][2][3][5][6][7][8] This ensures complete formation of the sodium indazolide salt.

  • Alkylation: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir until TLC/LCMS indicates consumption of starting material (typically 2–16 hours).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Critical Note: If using Cesium Carbonate (Cs₂CO₃) in DMF, selectivity often drops to ~60:40 or 70:30 because the "loose ion pair" in highly polar DMF exposes the N2 lone pair. Stick to NaH/THF for maximum N1 selectivity [1].

Protocol B: N2-Selective Alkylation (The "Pfizer Method")

Direct N2-alkylation is historically difficult. However, a breakthrough 2022 protocol utilizing alkyl 2,2,2-trichloroacetimidates catalyzed by Triflic Acid (TfOH) achieves high N2 selectivity.

Target Selectivity: >20:1 (N2:N1) Key Reagents: Alkyl trichloroacetimidate, TfOH (catalytic), Toluene or Dioxane.

Step-by-Step Methodology:
  • Reagent Prep: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate corresponding to your desired alkyl group.

  • Setup: Dissolve 1H-indazole (1.0 equiv) and the alkyl imidate (1.2 equiv) in anhydrous Toluene or Dioxane (0.1 M).

  • Catalysis: Add TfOH (10 mol%) at RT.

    • Mechanism:[1][2][5][6][7][8] The acid protonates the imidate nitrogen, creating a highly reactive electrophile. The neutral indazole attacks via N2 (the most nucleophilic neutral site) to form a cation, which then re-aromatizes.

  • Reaction: Stir at RT (or 60 °C for sterically hindered substrates) for 2–12 hours.

    • Observation: A precipitate (trichloroacetamide byproduct) often forms.

  • Workup: Filter off the precipitate. Wash the filtrate with saturated NaHCO₃ to neutralize the acid. Concentrate and purify.

Why this works: This method bypasses the indazolyl anion entirely. By reacting the neutral indazole species, the kinetic preference for N2 (highest HOMO coefficient) dominates over the thermodynamic stability of N1 [2].

Protocol C: Mitsunobu Reaction (N2-Biased Alternative)

For primary and secondary alcohols where the imidate is not available, the Mitsunobu reaction offers a reliable alternative that generally favors N2 (typically 2:1 to 4:1 ratio).

Target Selectivity: ~70:30 (N2:N1) Key Reagents: DIAD/DEAD, Triphenylphosphine (PPh₃), Alcohol (R-OH).

Step-by-Step Methodology:
  • Setup: Dissolve 1H-indazole (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0 °C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT for 12–24 hours.

  • Purification: This reaction requires careful chromatography to separate the N1/N2 isomers and remove phosphine oxide byproducts.

Decision Matrix & Troubleshooting

Use the following decision tree to select the optimal protocol for your substrate.

Decision_Tree Start Start: Define Target Isomer Decision_Isomer Which isomer is required? Start->Decision_Isomer Path_N1 N1-Alkyl Indazole Decision_Isomer->Path_N1 N1 Desired Path_N2 N2-Alkyl Indazole Decision_Isomer->Path_N2 N2 Desired Q_Electrophile Is the electrophile an Alkyl Halide? Path_N1->Q_Electrophile Q_Alcohol Is the source an Alcohol? Path_N2->Q_Alcohol Action_NaH Protocol A: NaH / THF (Thermodynamic Control) Q_Electrophile->Action_NaH Yes Action_Mitsunobu Protocol C: Mitsunobu (N2 Biased) Q_Electrophile->Action_Mitsunobu No (Alcohol) *Expect Mixture* Action_Pfizer Protocol B: TfOH / Imidate (Kinetic Control) Q_Alcohol->Action_Pfizer Convert to Imidate Q_Alcohol->Action_Mitsunobu Direct Use

Figure 2: Strategic decision matrix for protocol selection.

Comparative Data Table
VariableProtocol A (NaH/THF)Protocol B (TfOH/Imidate)Protocol C (Mitsunobu)
Primary Selectivity N1 (>95%)N2 (>90%)N2 (~70%)
Mechanism Anionic / ThermodynamicNeutral / KineticSteric / Kinetic
Solvent System Polar Aprotic (THF)Non-polar (Toluene/Dioxane)Non-polar (THF/Toluene)
Substrate Tolerance High (Base stable)High (Acid stable)Moderate (Redox stable)
Scale-up Viability ExcellentGood (Requires Imidate prep)Moderate (Atom economy low)
References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link] Key Finding: NaH/THF provides superior N1 selectivity compared to Carbonate bases.

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. [Link] Key Finding: Detailed thermodynamic studies and scale-up of N1-selective protocols.

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2020. [Link] Key Finding: Metal-free catalysis supporting the kinetic preference for N2 under acidic conditions.

Sources

Application Note: High-Integrity Preparation of Indazole Inhibitor Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Indazole-based small molecules (e.g., Axitinib, Pazopanib, Niraparib) represent a privileged scaffold in oncology, particularly for kinase and PARP inhibition. However, the physicochemical properties that make the indazole core potent—specifically its planar, lipophilic, and hydrogen-bond-donating nature—render it notoriously difficult to solubilize and stabilize in aqueous environments.

The Failure Mode: A common source of experimental error in High-Throughput Screening (HTS) and


 determination is the "silent precipitation" of hydrophobic compounds. This occurs when hygroscopic DMSO absorbs atmospheric water, shifting the solvent's polarity and causing the indazole compound to crash out of solution or form micro-aggregates that are invisible to the naked eye but devastating to assay reproducibility.

This protocol details a rigorous methodology for preparing, validating, and storing indazole inhibitor stock solutions to ensure 99%+ compound integrity and solubility.

Critical Pre-Protocol Considerations

The "Wet DMSO" Trap

Dimethyl sulfoxide (DMSO) is the universal solvent for indazoles, but it is aggressively hygroscopic.

  • Mechanism: DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Consequence: The presence of water depresses the freezing point of DMSO.[1] A 10mM stock solution in "wet" DMSO may appear soluble at room temperature but will undergo "cryo-precipitation" when frozen at -20°C. Upon thawing, the compound often fails to re-dissolve completely, leading to lower effective concentrations [1].

Labware Selection
  • Recommended: Borosilicate glass vials (amber) with Teflon-lined caps.

  • Avoid: Polystyrene or low-density polyethylene (LDPE), which can leach plasticizers or adsorb hydrophobic indazoles, effectively lowering the concentration.

Materials & Reagents

ComponentGrade/SpecificationRationale
Solvent DMSO, Anhydrous (≥99.9%)Packed under Argon/Nitrogen. Prevents hydrolysis and precipitation.
Vials Class A Amber GlassProtects photosensitive indazoles; prevents adsorption.
Gas Dry Nitrogen or ArgonTo create an inert headspace in storage vials.
Pipettes Positive DisplacementEssential for viscous DMSO to ensure accurate volume transfer.

Protocol Phase 1: Stock Solution Preparation (10 mM)

Objective: Create a primary stock solution (Master Stock) with verified solubility.

  • Equilibration: Allow the inhibitor powder vial to reach room temperature before opening. This prevents condensation from forming on the cold powder, which introduces moisture immediately.

  • Weighing: Weigh approximately 5–10 mg of the indazole inhibitor into a tared amber glass vial. Record the exact mass to 0.01 mg precision.

    • Note: Do not target a specific volume (e.g., "1 mL"). Weigh the solid first, then calculate the solvent volume.

  • Calculation: Use the formula

    
    
    
    • 
      : Volume of DMSO (
      
      
      
      )
    • 
      : Mass of compound (
      
      
      
      )
    • 
      : Molecular Weight (
      
      
      
      )
    • 
      : Target Concentration (
      
      
      
      )
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Agitation:

    • Vortex vigorously for 30 seconds.

    • Expert Step: If particulates remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes. Indazoles are thermally stable in this range, and heat aids the breaking of crystal lattice energy.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.

Protocol Phase 2: Workflow Visualization

The following diagram illustrates the critical path from powder to storage, emphasizing the QC checkpoints often skipped in standard protocols.

StockPrepWorkflow Powder Indazole Powder (Equilibrate to RT) Weigh Weigh & Calculate (Glass Vial) Powder->Weigh Prevent Condensation Dissolve Add Anhydrous DMSO (+ Vortex/Sonicate) Weigh->Dissolve Target 10mM QC_Check QC: Visual + UV (Check Turbidity) Dissolve->QC_Check Verify Solubility QC_Check->Dissolve Fail (Sonicate) Aliquot Aliquot into Single-Use Vials QC_Check->Aliquot Pass Storage Store -80°C (Argon Overlay) Aliquot->Storage Freeze Immediately

Figure 1: Critical workflow for preparing indazole inhibitor stock solutions. Note the feedback loop at the QC stage to ensure complete solubilization before freezing.

Protocol Phase 3: Storage & Stability

The Freeze-Thaw Danger: Repeated freeze-thaw cycles induce crystal growth. Indazoles, once precipitated from cold DMSO, are thermodynamically resistant to re-dissolving [2].

  • Aliquoting: Immediately after QC, divide the Master Stock into single-use aliquots (e.g., 50

    
    ) in small amber vials or PCR tubes.
    
  • Inert Gas Overlay: Gently blow a stream of dry Nitrogen or Argon into the vial headspace before capping. This displaces humid air.

  • Temperature:

    • Short-term (< 1 month): -20°C.[2][3]

    • Long-term (> 1 month): -80°C.

    • Note: Avoid 4°C (fridge) for DMSO stocks, as DMSO freezes at 19°C. Cycling between liquid and solid near this temperature promotes degradation.

Protocol Phase 4: Working Solutions (The "Crash-Out" Prevention)

The Challenge: Direct dilution of a 10 mM DMSO stock into aqueous media (e.g., cell culture media) often causes immediate precipitation because the local concentration of the hydrophobic indazole exceeds its solubility limit before it can disperse.

The Solution: Use an Intermediate Dilution Step (Serial Dilution).

Dilution Scheme
StepSourceSolvent/BufferDilution FactorFinal Conc.[4][5]DMSO %State
1 Master Stock (10 mM)100% DMSO-10 mM100%Stable
2 Master Stock100% DMSO1:100100

100%Stable
3 Step 2 Sol.Culture Media1:205

5%Metastable
4 Step 3 Sol.Culture Media1:100.5

0.5%Assay Ready

Note: Step 3 is the "Intermediate" step. By keeping the compound in DMSO for the first dilution, you ensure accuracy. The final jump to media should be done with rapid mixing.

DilutionLogic Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in 100% DMSO) Stock->Inter Dilute in DMSO (Maintains Solubility) Crash CRASH OUT RISK Direct 10mM -> Media Stock->Crash Working Working Solution (5 µM in Media + 5% DMSO) Inter->Working Dilute into Media (Rapid Mixing Required) Assay Final Assay Well (0.5 µM, 0.5% DMSO) Working->Assay Final Dilution

Figure 2: Strategic dilution scheme to prevent compound precipitation. Direct dilution from 10mM to aqueous media (dotted line) is high-risk for indazoles.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate upon thawing Moisture in DMSO (Hygroscopicity)Warm to 37°C and sonicate. If unsuccessful, discard. Use anhydrous DMSO next time.
Inconsistent IC50 data Compound adsorption to plasticSwitch to glass vials or "Low-Binding" polypropylene plates.
Cloudiness in media "Crash-out" effectPerform intermediate dilution in DMSO before adding to media (See Phase 4).
Yellowing of DMSO OxidationDMSO has degraded. Discard solvent and buy fresh anhydrous stock.

References

  • NCBI Assay Guidance Manual. Compound Management for Quantitative High-Throughput Screening. Available at: [Link]

  • Way, L. DMSO Solubility and Stability of Screening Compounds. Available at: [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. (ScienceDirect). Context: Discusses solubility of heterocycles like indazoles. Available at: [Link]

Sources

synthetic derivatization of Methyl 5-fluoro-1H-indazole-6-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 5-fluoro-1H-indazole-6-carboxylate for SAR Profiling

Part 1: Strategic Overview & Molecular Logic

Methyl 5-fluoro-1H-indazole-6-carboxylate represents a "privileged scaffold" in medicinal chemistry, particularly for kinase (e.g., VEGFR, Aurora) and PARP inhibition. Its value lies in its dense functionality:

  • The Indazole Core: A bioisostere for indole/purine, capable of donor-acceptor H-bonding.

  • C6-Carboxylate: A versatile handle for installing solubility-enhancing groups or pharmacophores via amide/heterocycle formation.

  • C5-Fluorine: A metabolic blocker (preventing Phase I oxidation) that also modulates the pKa of the neighboring C6-carbonyl and N1-proton.

  • N1/N2 Nitrogens: The primary vector for tuning solubility and permeability, yet the source of significant synthetic regioselectivity challenges.

This guide provides a modular workflow to derivatize this scaffold at three distinct vectors (N1/N2, C3, and C6), prioritizing regiocontrol and yield.

Part 2: Visualization of SAR Vectors

The following diagram maps the strategic entry points for chemical modification.

SAR_Map Core Methyl 5-fluoro-1H- indazole-6-carboxylate N_Alk Vector A: N-Alkylation (Solubility/Pocket Fit) Core->N_Alk  N1 vs N2 Selectivity   C3_Func Vector B: C3-Functionalization (Scaffold Extension) Core->C3_Func  Halogenation/Suzuki   C6_Mod Vector C: C6-Ester Modulation (H-Bonding/Warheads) Core->C6_Mod  Hydrolysis/Amidation   N1_Pd N1-Product (Thermodynamic) N_Alk->N1_Pd N2_Pd N2-Product (Kinetic) N_Alk->N2_Pd C3_Ar C3-Aryl/Heteroaryl C3_Func->C3_Ar C6_Amide Amides/Oxadiazoles C6_Mod->C6_Amide

Caption: Strategic derivatization vectors. Vector A requires strict condition control for regioselectivity. Vector B utilizes electrophilic halogenation. Vector C is standard nucleophilic acyl substitution.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (N1 vs. N2)

The Challenge: Indazoles exist in a tautomeric equilibrium. Under basic conditions, the N1-anion is thermodynamically more stable (preserving the benzenoid ring system), but the N2 position is often kinetically favored due to proximity to the lone pair and reduced steric hindrance, leading to inseparable mixtures.

Mechanism-Driven Solution:

  • For N1-Selectivity: Use thermodynamic control (higher temperatures, bulky counterions like

    
    ) or "Semmler-Wolff" type rearrangement conditions.
    
  • For N2-Selectivity: Use kinetic control (low temperature,

    
    , polar aprotic solvents) or transient steric blocking.
    

Method A1: High-Fidelity N1-Alkylation (General Procedure) Target: To install alkyl/benzyl groups at N1 for SAR exploration.

  • Reagents:

    • Substrate: Methyl 5-fluoro-1H-indazole-6-carboxylate (1.0 eq)

    • Base: Cesium Carbonate (

      
      ) (2.0 eq) – The "Soft" cation effect promotes N1.
      
    • Electrophile: Alkyl Halide (R-X) (1.2 eq)

    • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Procedure:

    • Dissolve substrate in MeCN. Add

      
       and stir at RT for 15 min.
      
    • Add electrophile dropwise.

    • Critical Step: Heat to 60–80°C for 4–12 hours. Thermal energy helps equilibrate any kinetically formed N2 product back to the thermodynamically stable N1 isomer.

    • Monitor via LCMS. The N1 isomer typically elutes later than N2 on reverse-phase C18 due to lower polarity.

  • Validation:

    • NOE (Nuclear Overhauser Effect): Irradiate the N-methylene protons.

      • N1-Isomer: NOE observed at C7-H (aromatic proton).

      • N2-Isomer: NOE observed at C3-H.

Method A2: Kinetic N2-Alkylation (Specialized) Target: To access the rarer N2-isomer for binding pocket variation.

  • Reagents: Sodium Hydride (NaH, 60% dispersion) (1.2 eq), THF (anhydrous), 0°C.

  • Procedure:

    • Cool THF solution of substrate to 0°C. Add NaH. Stir 30 min.

    • Add highly reactive electrophile (e.g., MeI, BnBr) quickly.

    • Quench immediately upon consumption of starting material (keep cold).

    • Note: Expect a mixture; purification by silica chromatography is required. N2 isomers generally have lower

      
       values in EtOAc/Hexane systems compared to N1.
      
Protocol B: C3-Functionalization (Scaffold Extension)

The Challenge: The C3 position is electron-rich but less reactive than in indoles. The 5-fluoro and 6-ester groups withdraw electron density, making electrophilic aromatic substitution (


) at C3 slower but highly regioselective (C7 is sterically blocked and electronically deactivated).

Workflow: Iodination


 Suzuki Coupling 

Step 1: C3-Iodination

  • Reagents:

    
     (1.5 eq), KOH (3.0 eq), DMF.
    
  • Procedure:

    • Dissolve N1-protected substrate (from Protocol A) in DMF.

    • Add pulverized KOH followed by iodine portions.

    • Stir at RT for 2–4 hours.

    • Quench: Pour into aqueous

      
       (sodium thiosulfate) to remove excess iodine. Precipitate is usually pure 3-iodo-indazole.
      
  • Yield Expectation: >85%.

Step 2: Suzuki-Miyaura Coupling

  • Reagents:

    • 3-Iodo-intermediate (1.0 eq)

    • Boronic Acid (

      
      ) (1.5 eq)
      
    • Catalyst:

      
       (5 mol%) – Robust for heteroaromatics.
      
    • Base:

      
       (2M aq, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Combine reactants in a microwave vial. Purge with

      
      .
      
    • Heat at 100°C (conventional) or 120°C (microwave) for 30–60 min.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Protocol C: C6-Ester Transformation (Warhead Installation)

The Challenge: Direct aminolysis of the methyl ester is often sluggish. Saponification followed by coupling is more reliable for diverse amine libraries.

Step 1: Controlled Hydrolysis

  • Reagents: LiOH

    
     (3.0 eq), THF/Water (3:1).
    
  • Procedure: Stir at RT for 2–6 hours. Acidify carefully with 1N HCl to pH 3–4 to precipitate the carboxylic acid. Do not use strong mineral acids at high temps to avoid decarboxylation.

Step 2: Amide Coupling (Library Scale)

  • Reagents:

    • Acid Intermediate (1.0 eq)

    • Amine (

      
      ) (1.2 eq)
      
    • Coupling Agent: HATU (1.2 eq) – Superior for electron-deficient acids.

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF.

  • Procedure:

    • Pre-activate acid with HATU/DIPEA for 5 min.

    • Add amine.[2][3][4][5] Stir 2–16h at RT.

    • Purification: For SAR libraries, use preparative HPLC directly after filtering the reaction mixture.

Part 4: Data Summary & Decision Matrix

SAR VectorModification TypePreferred ReagentsCritical ParameterRegioselectivity Control
N1 Alkylation

, MeCN, Heat
Temperature (>60°C)Thermodynamic control favors N1.
N2 AlkylationNaH, THF, 0°CKinetic trappingKinetic control favors N2 (often mixed).
C3 Arylation

/KOH

Pd-Suzuki
Catalyst SelectionHigh (Sterics block C7).
C6 AmidationLiOH

HATU
pH during workupN/A (Chemoselective).
C5

(Rare)
Morpholine/PiperidineTemperature (>120°C)Requires forcing conditions due to electron-rich ring.

Part 5: References

  • Regioselective N-Alkylation Mechanisms:

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[6]

    • Source: National Institutes of Health (NIH) / PMC.

    • URL:[Link]

  • Indazole C3-Functionalization Strategies:

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[7]

    • Source: MDPI Molecules.

    • URL:[Link]

  • Buchwald-Hartwig Amination (General Context for N-Arylation):

    • Title: Buchwald–Hartwig amination.[3][4]

    • Source: Wikipedia (General Overview & Primary Source Links).

    • URL:[Link]

  • Indazole Scaffold in Drug Discovery (General SAR):

    • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues.[2][6][8][9]

    • Source: Caribbean Journal of Science and Technology.[9]

    • URL:[Link] (Note: Direct deep link to PDF often expires; navigate via journal archives for 2021/2022 issues).

Sources

Application Note: Strategic Deployment of Fluorinated Indazoles in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026


F NMR Screening, Fragment Library Design, Indazole Scaffolds

Abstract

This guide details the strategic application of fluorinated indazole fragments in Fragment-Based Drug Discovery (FBDD). While the indazole scaffold is a privileged structure in kinase and GPCR targeting—serving as a bioisostere for purines and indoles—the incorporation of fluorine (


F) transforms it into a dual-purpose tool: a high-sensitivity NMR spy reporter and a physicochemical modulator. This note provides protocols for library design, "cocktail" 

F NMR screening, and hit-to-lead optimization, emphasizing the unique advantages of fluorine in detecting weak millimolar interactions that traditional biophysical methods often miss.

Chemical Rationale: The Fluorinated Indazole Advantage

The "Spy" Reporter

F is the ideal nucleus for fragment screening due to its 100% natural abundance, high gyromagnetic ratio (

of

), and total absence in biological background (proteins/buffers). This allows for the detection of binders at concentrations as low as 10–50

M without isotopic enrichment of the protein.
Physicochemical Modulation

Substituting hydrogen with fluorine on the indazole ring is not merely for detection; it fundamentally alters the fragment's properties.

Position (Indazole)Electronic EffectpKa Modulation (NH)Strategic Utility
C-3 Inductive (

)
Lowers pKa slightlyModulates H-bond donor strength of N1-H; blocks metabolic oxidation at C3.
C-4 Steric/InductiveMinimal effect on N1Probes steric tolerance of the binding pocket "ceiling".
C-5 InductiveSignificant pKa reductionIncreases acidity of N1-H; enhances H-bond donor capability to hinge regions (e.g., Kinases).
C-6 Inductive/ResonanceModerate pKa effectOften improves metabolic stability; bioisostere for C-6 substituted purines.
C-7 Steric/ElectronicModulates N1 stericsCan enforce specific tautomeric preferences or twist angles.

Experimental Protocol: Library Design & Preparation

Objective: Construct a "Fluorine-Scan" library where the indazole core is fluorinated at different positions to probe binding pocket electrostatics and sterics simultaneously.

Step 1: Fragment Selection Criteria (Rule of Three)
  • MW: < 300 Da[1]

  • cLogP: < 3 (Note: Fluorine increases lipophilicity; monitor solubility).

  • H-bond Donors/Acceptors:

    
     3.
    
  • Solubility: > 1 mM in PBS (pH 7.4).

Step 2: Cocktail Design (The "Traffic Light" System)

To maximize throughput, fragments are screened in mixtures ("cocktails").

  • Chemical Shift Diversity: Ensure all fragments in a single cocktail have

    
    F chemical shifts separated by at least 0.2 ppm  to prevent signal overlap.
    
  • Solubility Check: Mix fragments in DMSO first, then dilute into buffer. If precipitation occurs, remove the offender.

  • Internal Standard: Add Trifluoroacetic acid (TFA) or fluorocytosine as a chemical shift reference and concentration standard.

Protocol: F NMR Screening (T2-Relaxation Filter)

Theory: Small molecules (fragments) tumble rapidly in solution, resulting in slow T2 relaxation (sharp peaks). When a fragment binds to a large protein, it adopts the slow tumbling rate of the protein, causing rapid T2 relaxation (broad/disappearing peaks).

Materials
  • Instrument: 600 MHz NMR spectrometer (min.) with cryoprobe (optimized for

    
    F).
    
  • Protein: 10–20

    
    M target protein in PBS (pH 7.4), 10% D₂O.
    
  • Ligand Cocktail: 50

    
    M each fragment.
    
  • Temperature: 298 K (or physiological 310 K).

Workflow Diagram (Graphviz)

G cluster_NMR NMR Acquisition (Bruker 600MHz) Start Library Construction (Fluorinated Indazoles) QC QC: Solubility & Shift Mapping (DMSO) Start->QC Cocktail Cocktail Preparation (10-12 fragments/mix) QC->Cocktail RefSpec Reference Spectrum (No Protein) Cocktail->RefSpec 50µM Ligand ExpSpec Experimental Spectrum (+ 20µM Protein) Cocktail->ExpSpec Ligand + Protein Analysis Data Processing (CPMG T2 Filter) RefSpec->Analysis ExpSpec->Analysis Decision Signal Reduction > 30%? Analysis->Decision Compare Peak Intensity Hit HIT: Deconvolute & Kd Determination Decision->Hit Yes (Binder) Miss Non-Binder Decision->Miss No

Caption: Workflow for T2-relaxation based


F NMR screening. Binders are identified by signal attenuation in the presence of protein.
Step-by-Step Procedure
  • Reference Scan (T2,0): Acquire a 1D

    
    F spectrum of the fragment cocktail in buffer without protein. Use a CPMG pulse sequence (Carr-Purcell-Meiboom-Gill) with a short echo time.
    
  • Experimental Scan (T2,obs): Add the target protein (10–20

    
    M) to the cocktail tube. Acquire the spectrum using identical parameters.
    
  • Data Processing: Overlay the spectra.

    • Binder: Significant reduction in peak height/area (line broadening) in the presence of protein.

    • Non-binder: Peak remains sharp and intensity is unchanged.

  • Validation: For hits, perform a single-compound titration (0, 50, 100, 200, 500

    
    M) to determine 
    
    
    
    via chemical shift perturbation (CSP) or line broadening analysis.

Hit-to-Lead: Structural Elaboration

Once a fluorinated indazole hit is confirmed, the fluorine atom serves as a "handle" for growing the molecule.

The "Fluorine Walk"

If a 5-fluoroindazole binds, synthesize the 4-, 6-, and 7-fluoro analogs.

  • Logic: If moving the fluorine to C-6 improves affinity, it suggests a specific hydrophobic interaction or a favorable electrostatic match with a carbonyl carbon in the pocket (C-F···C=O interaction).

Fragment Growing

Use the nitrogen (N1) or C3 positions to attach vectors (linkers) to reach adjacent sub-pockets.

  • Monitor: Use

    
    F NMR to monitor the binding of the growing lead. If the fluorine signal shifts significantly or splits, it indicates a change in binding mode or slow exchange kinetics (tight binding).
    
Structural Interaction Map (Graphviz)

BindingMode cluster_Lead Lead Optimization Indazole Indazole Core F_atom Fluorine (C5) Indazole->F_atom NH_group NH (N1) Indazole->NH_group Vector Vector Growth (C3) Indazole->Vector Pocket Hydrophobic Pocket F_atom->Pocket Lipophilic Contact Water Conserved Water F_atom->Water Orthogonal Interaction (Weak H-bond acceptor) Hinge Kinase Hinge (Glu/Met) NH_group->Hinge H-Bond (Donor)

Caption: Interaction map of a 5-fluoroindazole fragment within a kinase hinge region. Fluorine modulates the pKa of N1 for better H-bonding and fills hydrophobic sub-pockets.

References

  • Dalvit, C., et al. (2019).[2] "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry.

  • Norton, R. S., et al. (2016). "NMR Approaches for Fragment-Based Lead Discovery." RSC Chemical Biology.[3]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [4]

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

Sources

Application Note: Scalable Synthesis of Indazole Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a critical pharmacophore in modern oncology and anti-inflammatory therapeutics (e.g., Niraparib, Axitinib, Pazopanib). While laboratory-scale synthesis often relies on diverse cyclization strategies, large-scale manufacturing (<100 kg) demands rigorous adherence to process safety, atom economy, and impurity control.

This guide details two field-proven protocols for the large-scale synthesis of 1H-indazole and its derivatives. We prioritize the SNAr Hydrazine Cyclization (Route A) as the primary scalable method due to its superior safety profile compared to the classical Jacobson Diazotization (Route B), which is reserved for substrates sensitive to nucleophilic attack.

Key Technical Insights:

  • Thermal Safety: Indazole intermediates often exhibit autocatalytic decomposition >150°C.

  • Genotoxicity: Strict control of hydrazine levels (PGI) is required in the final API.

  • Selectivity: Mitigating the Wolff-Kishner reduction side-pathway is critical for high yield.

Strategic Process Considerations

Before initiating scale-up, the following thermodynamic and toxicological parameters must be evaluated.

Route Selection Matrix

RouteSelection Start Starting Material Availability Decision1 Is the substrate an o-haloaldehyde/ketone? Start->Decision1 Decision2 Is the substrate an o-alkylaniline? Decision1->Decision2 No RouteA Route A: S_NAr Hydrazine Cyclization (Preferred for Scale-Up) Decision1->RouteA Yes (F/Cl/Br) RouteB Route B: Modified Jacobson Diazotization (Requires Flow/Cryo) Decision2->RouteB Yes RouteC Route C: Davis-Beirut Reaction (Niche Applications) Decision2->RouteC No (o-nitrobenzyl)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and safety profile.

Safety & Impurity Control Data
ParameterCritical Limit / ValueOperational Implication
DSC Onset (Indazole) ~155°C - 180°CReactor jacket temperature must never exceed 140°C.
Hydrazine Limit (API) < 10 ppmRequires specific oxidative workup or scavenging (see Section 4).
Reaction Enthalpy -180 to -220 kJ/molStrong exotherm; dosing must be rate-limiting.
Wolff-Kishner Risk High at >120°CAvoid prolonged heating of hydrazone intermediates to prevent defluorination/reduction.

Protocol A: SNAr Cyclization of 2-Fluorobenzaldehydes

Status: Industry Standard (Best for Scale-Up) Mechanism: Condensation of hydrazine followed by intramolecular nucleophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via a hydrazone intermediate.[1] The critical process control point (CPP) is the competition between the desired cyclization (SNAr) and the undesired Wolff-Kishner reduction, which produces a toluene derivative. Using o-fluorobenzaldehydes (highly reactive) rather than o-chloro analogs allows for milder conditions, favoring cyclization.

Materials
  • Substrate: 2-Fluorobenzaldehyde (1.0 equiv)

  • Reagent: Hydrazine hydrate (64% or 80% aq., 3.0 - 5.0 equiv)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO (high boiling point required for cyclization)

  • Scavenger: Glyoxal or Acetone (for workup)

Step-by-Step Procedure
  • Reactor Setup: Equip a glass-lined reactor (GLR) with a reflux condenser, mechanical stirrer, and temperature probe. Purge with N2.

  • Charging: Charge 2-Fluorobenzaldehyde and NMP (5 vol). Cool to 20°C.

  • Controlled Addition: Add Hydrazine Hydrate dropwise over 2 hours.

    • Caution: Exothermic reaction. Maintain internal temperature <40°C.

  • Condensation Phase: Stir at 25°C for 2 hours. Monitor by HPLC for disappearance of aldehyde (<1.0%).

    • Checkpoint: Intermediate formed is the Hydrazone.[1][2]

  • Cyclization Phase: Heat the mixture to 100°C - 110°C over 1 hour. Hold for 6–12 hours.

    • Why: This temperature provides the activation energy for the SNAr displacement of the fluoride without triggering the higher-energy Wolff-Kishner reduction (usually >140°C).

  • Quench & Workup:

    • Cool to 20°C.

    • Pour reaction mixture into Water (10 vol) slowly (crystallization usually occurs).

    • Impurity Removal: If hydrazine levels are high, add Acetone (0.5 equiv relative to excess hydrazine) to convert residual hydrazine to acetone azine, which stays in the mother liquor.

  • Isolation: Filter the solids. Wash with Water (3 x 2 vol) and Heptane (2 vol).

  • Drying: Vacuum dry at 45°C.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Toluene byproduct Temperature too high (>120°C)Reduce cyclization temp; ensure N2 atmosphere is strictly O2 free.
Incomplete Conversion Stirring inefficiencyIncrease RPM; SNAr is biphasic if inorganic bases are used.
Product is colored (Red/Brown) Oxidation of hydrazineUse fresh hydrazine; add antioxidant (e.g., EDTA) during workup.

Protocol B: Modified Jacobson Diazotization

Status: Legacy / Specific Substrates Mechanism: Diazotization of o-toluidine followed by intramolecular phase-transfer cyclization.

Mechanistic Insight

This route generates a diazonium salt which cyclizes via an acyl-diazo intermediate. The "One-Pot Phase Transfer" modification described here avoids the isolation of the potentially explosive diazonium salt, making it safer for scale-up than the original 19th-century method.

Materials
  • Substrate: o-Toluidine derivative (1.0 equiv)

  • Reagents: Sodium Nitrite (1.1 equiv), Acetic Anhydride (2.5 equiv)

  • Catalyst: 18-Crown-6 (0.05 equiv) or TBAH (Phase Transfer Catalyst)

  • Solvent: Toluene / Water biphasic system

Step-by-Step Procedure
  • Acetylation: React o-toluidine with Acetic Anhydride in Toluene at 20°C to form the N-acetyl derivative.

  • Nitrosation:

    • Cool mixture to 0–5°C (Critical Safety Limit).

    • Add NaNO2 (aq. solution) slowly.

    • Why: Preventing temperature spikes >10°C is crucial to stop diazo decomposition (N2 evolution).

  • Phase Transfer Cyclization:

    • Add PTC (18-Crown-6) and Potassium Acetate.

    • Allow the biphasic mixture to warm to 25°C slowly.

    • Heat to 70°C for 2 hours.

    • Mechanism:[3][4][5][6][7][8][9] The PTC transports the acetate ion into the organic phase, facilitating the cyclization of the N-nitroso-acetanilide.

  • Workup:

    • Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine) and Brine.

    • Concentrate Toluene layer to dryness or crystallize by adding Heptane.

Visual Workflow: Protocol A (SNAr)

SNArProtocol Input 2-Fluorobenzaldehyde + Hydrazine Hydrate Step1 Condensation (25°C, 2h) Input->Step1 Check1 HPLC Check: Aldehyde < 1%? Step1->Check1 Check1->Step1 Fail (Extend Time) Step2 Cyclization (110°C, 6-12h) Check1->Step2 Pass Quench Quench into Water + Acetone (Scavenger) Step2->Quench Isolate Filtration & Drying (<10 ppm Hydrazine) Quench->Isolate

Figure 2: Process flow for the SNAr synthesis of Indazole, highlighting the critical quality control point (HPLC) and safety quench.

References

  • Scale-Up and Process Safety

    • Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry, 2006, 71(21), 8166–8172.[2]

  • Hydrazine Impurity Management

    • Sun, M., et al. "Trace Analysis of Hydrazine in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2010.
  • Alternative Diazo Activation

    • Hopkinson, M. N., et al. "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole."[8][10] Accounts of Chemical Research, 2016.[10]

  • Industrial Application (Niraparib Intermediate)

    • "Process Development for the Synthesis of Niraparib." Organic Process Research & Development, 2018.

Sources

Application Note: Rational Design and Modular Synthesis of PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic design, modular synthesis, and biological validation of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional occupancy-driven inhibitors, PROTACs operate via an event-driven pharmacology, catalyzing the ubiquitination and proteasomal degradation of a Protein of Interest (POI).[1] This guide focuses on a modular "Click Chemistry" approach for rapid library generation, critical for optimizing the ternary complex (POI-PROTAC-E3 Ligase). We provide validated protocols for the synthesis of VHL-recruiting degraders and the subsequent evaluation of degradation potency (


) and efficacy (

).

Part 1: Strategic Design & Mechanism

The success of a PROTAC depends on the formation of a stable, productive ternary complex. The linker is not merely a connector; its length, composition (PEG vs. alkyl), and exit vector determine the cooperativity of the complex.

Mechanism of Action

The PROTAC recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon) to the POI.[2] The E3 ligase transfers ubiquitin to surface lysines on the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Bifunctional) Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary Recruitment PROTAC->Ternary Linker Scaffold E3 E3 Ligase (VHL/CRBN) E3->Ternary Recruitment Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2-mediated Transfer Proteasome 26S Proteasome (Degradation) Ub->Proteasome Recognition Proteasome->POI Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Ligase Selection Guide

Selecting the correct E3 ligase is the first critical decision. VHL and Cereblon (CRBN) are the industry standards, but they possess distinct physicochemical properties.

FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Ligand Class Immunomodulatory imide drugs (IMiDs)Hydroxyproline derivatives
Ligand Example Thalidomide, PomalidomideVH032, VH298
Molecular Weight Low (< 300 Da)High (~400-600 Da)
Physicochemistry High lipophilicity; good cell permeabilityHigh polarity; challenging permeability
Tissue Expression Ubiquitous; potential teratogenicity risksUbiquitous; often tumor-suppressor status
Linker Attachment C4/C5 of phthalimide ringTerminal amine of ligand tail

Part 2: Modular Synthesis Protocol

Objective: Rapidly assemble a library of PROTACs targeting a nuclear receptor (POI) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Rationale: Click chemistry allows for the late-stage convergence of complex warheads and E3 ligands, minimizing material loss and enabling the screening of variable linker lengths (PEG2, PEG4, PEG6) in parallel.

Synthetic Workflow

Synthesis_Workflow Warhead POI Ligand-Alkyne (Warhead) Reaction Click Reaction (t-BuOH/H2O, RT, 12h) Warhead->Reaction Linker E3 Ligand-Azide (VHL-PEG-N3) Linker->Reaction Cu Cu(I) Catalyst (CuSO4 + Na Ascorbate) Cu->Reaction Purification Prep-HPLC Purification (C18 Column) Reaction->Purification Final Purified PROTAC (>95% Purity) Purification->Final

Figure 2: Modular "Click" assembly strategy for PROTAC libraries.

Protocol: CuAAC "Click" Conjugation

Note: This protocol assumes the prior functionalization of the POI ligand with a terminal alkyne and the VHL ligand with an azide-linker moiety.

Reagents:

  • Ligand A: POI-Alkyne (10 mM in DMSO)

  • Ligand B: VHL-PEG-Azide (10 mM in DMSO)

  • Catalyst: CuSO₄·5H₂O (100 mM in water)

  • Reductant: Sodium Ascorbate (500 mM in water, freshly prepared)

  • Ligand Stabilizer: THPTA or TBTA (50 mM in DMSO)

  • Solvent: t-Butanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a 4 mL glass vial equipped with a stir bar, dissolve Ligand A (1.0 equiv, e.g., 20 µmol) and Ligand B (1.0 equiv) in 1 mL of t-Butanol/Water (1:1).

    • Expert Insight: Using a 1:1 stoichiometry prevents the waste of expensive E3 ligand precursors. If the reaction is sluggish, increase the azide component to 1.2 equiv.

  • Catalyst Complexing: In a separate microtube, premix CuSO₄ (0.1 equiv) and THPTA (0.5 equiv). Incubate for 5 minutes.

    • Why? THPTA stabilizes the Cu(I) oxidation state, preventing disproportionation and protecting the biomolecules from oxidative damage.

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Immediately add Sodium Ascorbate (0.5 equiv).

    • Observation: The solution may turn slightly yellow/orange upon reduction of Cu(II) to Cu(I).

  • Incubation: Purge the headspace with nitrogen for 30 seconds, cap tightly, and stir at Room Temperature (25°C) for 4–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting alkyne mass and the appearance of the [M+H]+ peak corresponding to the triazole product.

  • Work-up: Once complete, dilute with 2 mL DMSO/Water (1:1) and filter through a 0.2 µm PTFE syringe filter.

  • Purification: Inject directly onto a Preparative HPLC (C18 column). Elute with a gradient of Water/Acetonitrile (+0.1% Formic Acid).

  • Validation: Lyophilize fractions. Confirm identity via 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation & Validation

Objective: Quantify the degradation potency (


) and maximum degradation efficacy (

) in a relevant cancer cell line.
The "Hook Effect" Warning

In binary pharmacology, more drug usually equals more effect. In PROTACs, excess concentration leads to the Hook Effect (autoinhibition).

  • Mechanism: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) compete with the formation of the productive ternary complex (POI-PROTAC-E3), reducing degradation.

  • Protocol Implication: You must test a wide concentration range (e.g., 1 nM to 10 µM) to capture the bell-shaped dose-response curve.

Protocol: Western Blot Degradation Assay

Materials:

  • Target cancer cell line (e.g., HeLa or MCF-7)

  • RIPA Lysis Buffer (supplemented with protease/phosphatase inhibitors)

  • Primary Antibody (Specific to POI)

  • Loading Control Antibody (e.g., GAPDH or Vinculin)

Procedure:

  • Seeding: Seed cells in 6-well plates (3 x 10^5 cells/well) and incubate overnight at 37°C/5% CO₂.

  • Treatment: Treat cells with the synthesized PROTAC at increasing concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a fixed time (typically 16–24 hours).

    • Control: Include a DMSO-only vehicle control and a competition control (PROTAC + excess free E3 ligand) to prove mechanism.

  • Lysis: Wash cells 2x with ice-cold PBS. Add 150 µL RIPA buffer. Scrape and collect lysates.

  • Quantification: Normalize total protein concentration using a BCA assay.

  • Immunoblotting: Load 20 µg protein/lane on SDS-PAGE. Transfer to nitrocellulose. Probe with Primary Antibody overnight at 4°C.

  • Data Analysis:

    • Quantify band intensity using densitometry (e.g., ImageJ).

    • Normalize POI signal to the Loading Control signal.

    • Plot "Relative Protein Abundance (%)" vs. "Log[Concentration]".

    • Calculate

      
       (concentration at 50% degradation) and 
      
      
      
      (maximal degradation relative to DMSO).
Data Reporting Template
Compound IDLinker Type

(nM)

(%)
Hook Effect Observed?
PROTAC-1 PEG-215085No
PROTAC-2 PEG-445>95Yes (>5 µM)
PROTAC-3 Alkyl-C6>100020N/A

References

  • Click Chemistry in PROTAC Synthesis

    • Title: Click chemistry in the development of PROTACs.
    • Source:Am J Nucl Med Mol Imaging (via NIH/PMC).
    • URL:[Link]

  • Linker Design Strategy

    • Title: Rational design of the linkers in targeting chimeras.[3]

    • Source:Chemical Science (RSC).
    • URL:[Link]

  • Ligase Selection (CRBN vs VHL)

    • Title: Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.[4][][6]

    • Source:Bioorganic & Medicinal Chemistry (via NIH/PMC).
    • URL:[Link]

  • Biological Assay Standards

    • Title: Targeted Protein Degradation: Design Consider
    • Source:Signal Transduction and Targeted Therapy (via NIH/PMC).
    • URL:[Link]

Sources

Advanced Functionalization of the Indazole Scaffold for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Indazole Advantage

The indazole (benzo[c]pyrazole) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its ubiquity in FDA-approved therapeutics—ranging from kinase inhibitors like Axitinib and Pazopanib to PARP inhibitors like Niraparib —stems from its ability to engage in hydrogen bonding networks (via N1-H/N2) and pi-stacking interactions.

However, for biological screening, the scaffold presents a unique synthetic challenge: tautomeric ambiguity . The equilibrium between 1H- and 2H-indazoles dictates reactivity, often leading to regioisomeric mixtures (N1 vs. N2 alkylation) that complicate Structure-Activity Relationship (SAR) data.

This guide provides a definitive, field-proven workflow for the regioselective functionalization of the indazole ring, specifically designed to generate high-purity libraries for biological assays.

Strategic Reactivity Map

Before initiating synthesis, understand the electronic landscape of the scaffold.

IndazoleReactivity Indazole Indazole Core (1H-Tautomer) N1 N1 Position Thermodynamic Sink (Target for Stability) Indazole->N1 Base/Alkyl Halide N2 N2 Position Kinetic/Chelation Trap (Target for Bioisosteres) Indazole->N2 Acid/Imidates C3 C3 Position Nucleophilic/Radical Hotspot (Halogenation/Arylation) Indazole->C3 I2/KOH or Pd-Cat Benzene C4-C7 Ring Electrophilic Substitution (Late-Stage C-H Activation) Indazole->Benzene Ir-Cat Borylation

Figure 1: Reactivity hotspots of the indazole scaffold. N1/N2 selectivity is the primary checkpoint for library purity.

Protocol 1: Regioselective N-Functionalization (The Gatekeeper)

Objective: To install diversity elements (R-groups) at N1 or N2 with >95% regioselectivity. Challenge: Standard alkylation (RX, Base) often yields a 60:40 to 80:20 mixture of N1:N2 products, requiring tedious chromatographic separation.

Method A: N1-Selective Alkylation (Thermodynamic Control)

Best for: Primary alkyl chains, benzyl groups.

Mechanism: Under thermodynamic conditions, the benzenoid 1H-indazole (N1-substituted) is favored over the quinonoid 2H-indazole (N2-substituted) by ~4-5 kcal/mol.

Protocol:

  • Reagents: Indazole substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), Alkyl Halide (1.2 equiv).

  • Solvent: Acetonitrile (CH₃CN) or DMF (anhydrous). Note: DMF promotes Sₙ2 but complicates workup; CH₃CN is cleaner for screening plates.

  • Procedure:

    • Dissolve indazole in CH₃CN (0.2 M).

    • Add Cs₂CO₃ and stir at 60–80 °C for 1 hour (promotes equilibration to the thermodynamic N1 product).

    • Add Alkyl Halide dropwise.

    • Stir at 60 °C for 4–12 hours.

  • Validation: Monitor by LC-MS. N1 isomers typically elute later than N2 isomers on C18 columns due to lower polarity.

Method B: N2-Selective Alkylation (The Pfizer Protocol)

Best for: Installing bioisosteres of purines; creating kinase inhibitor scaffolds.

Mechanism: Uses acid catalysis and alkyl trichloroacetimidates to protonate the N2 position, facilitating a concerted substitution that favors the kinetic N2 product.[2]

Protocol:

  • Reagents: Indazole (1.0 equiv), Alkyl 2,2,2-trichloroacetimidate (1.5 equiv), BF₃·OEt₂ (0.1–0.2 equiv).

  • Solvent: THF or CH₂Cl₂ (anhydrous).

  • Procedure:

    • Dissolve indazole and alkyl trichloroacetimidate in THF (0.1 M).

    • Cool to 0 °C.

    • Add BF₃·OEt₂ dropwise.

    • Allow to warm to RT over 2 hours.

    • Quench: Add solid NaHCO₃, filter, and concentrate.

  • Note: This method is superior to the "Meerwein salt" approach for functional group tolerance.

Protocol 2: C3-Diversification (The Warhead Attachment)

Objective: To install aryl or heteroaryl rings at C3, a common motif in kinase inhibitors (e.g., Axitinib). Strategy: C3-Iodination followed by Suzuki-Miyaura Coupling.[3]

Step 1: C3-Iodination (Scale-Up Ready)
  • Reagents: Indazole (1.0 equiv), I₂ (1.2 equiv), KOH (3.0 equiv).

  • Solvent: DMF.

  • Procedure:

    • Dissolve indazole in DMF. Add KOH pellets.

    • Add I₂ portion-wise at 0 °C (exothermic).

    • Stir at RT for 1 hour.

    • Workup: Pour into ice water containing NaHSO₃ (to quench excess iodine). The product, 3-iodo-1H-indazole , usually precipitates as a solid. Filter and dry.

    • Yield Expectation: >90%.[2]

Step 2: C3-Suzuki Coupling (Library Synthesis)

Critical Insight: Unprotected indazoles poison Pd catalysts. Protect N1 first (e.g., THP, SEM, or Boc) or use the specific conditions below for free-NH coupling.

Preferred Route (N-Protected):

  • Substrate: 1-Boc-3-iodo-indazole.

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₂CO₃ (2M aq, 3.0 equiv).

  • Solvent: Dioxane (degassed).

  • Conditions: 80–100 °C, 4–12 h.

  • Deprotection: Treat with TFA/DCM (for Boc) or HCl/MeOH (for THP) to release the active pharmacophore.

Workflow Visualization: The Decision Tree

IndazoleWorkflow Start Start: 1H-Indazole Decision Target Regioisomer? Start->Decision N1_Path N1-Target (Stability) Decision->N1_Path Benzenoid N2_Path N2-Target (Kinase Inhibitor) Decision->N2_Path Quinonoid Method_A Method A: Cs2CO3 / Alkyl Halide (Thermodynamic) N1_Path->Method_A Method_B Method B: BF3·OEt2 / Trichloroacetimidate (Kinetic) N2_Path->Method_B C3_Func C3 Functionalization (Suzuki Coupling) Method_A->C3_Func Optional Method_B->C3_Func Optional Screening Biological Screening (Purification & DMSO Stock) C3_Func->Screening

Figure 2: Decision matrix for N-alkylation and subsequent C3 functionalization.

Biological Screening Preparation (Crucial)

Synthesizing the molecule is only half the battle. Preparing it for assay is where data integrity is maintained.

Metal Scavenging (Pd Removal)

Palladium residues from Suzuki couplings are potent false positives in many enzymatic assays (especially kinases).

  • Protocol: After the reaction, treat the crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers (5–10 wt% relative to substrate) for 2 hours at 40 °C. Filter before final purification.

  • Target: Residual Pd < 5 ppm.

Solubility & Storage

Indazoles are rigid, planar, and often lipophilic (LogP > 3).

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

  • QC: Check for precipitation upon dilution into aqueous assay buffer. If precipitation occurs, consider introducing solubilizing groups (morpholine, piperazine) at the solvent-exposed regions (usually C4 or C5).

Expert Tips & Troubleshooting

  • The "N-H" Problem: If your C3-Suzuki coupling fails on an unprotected indazole, it is likely due to the acidity of the N-H proton (pKa ~14) deprotonating and forming an insoluble Pd-complex. Always protect the nitrogen if yields are low.

  • Regioselectivity Check: Use 2D NMR (NOESY) to confirm N1 vs. N2.

    • N1-Alkyl: NOE observed between N-CH₂ and C7-H.

    • N2-Alkyl: NOE observed between N-CH₂ and C3-H.

  • C-H Activation: For late-stage functionalization of the benzene ring (C4-C7), Iridium-catalyzed borylation is highly regioselective for sterically accessible positions (usually C5 or C6), allowing for rapid library expansion from a single core.

References

  • Review of Indazole Chemistry & Biological Activity

    • Gaonkar, S. L., et al. (2019). "Indazole scaffold: A generalist for marketed and clinical drugs."[4][5] Medicinal Chemistry Research. Link

  • N2-Selective Alkylation (Pfizer Method)

    • Lovering, F., et al. (2022). "Regioselective N2-Alkylation of Indazoles." Synthesis. Link

  • N1-Selective Alkylation (Thermodynamic Control)

    • Cheung, M. S., et al. (2024).[6] "Development of a selective and scalable N1-indazole alkylation." RSC Advances. Link

  • C3-Functionalization (Suzuki Coupling)

    • Luo, Y., et al. (2023).[4][7] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules. Link

  • Indazole Drugs (FDA Approved)

    • FDA Label for Axitinib (Inlyta). Link

Sources

Application Note: Optimization and Standard Operating Procedures for the Hydrolysis of Methyl Indazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the saponification (hydrolysis) of methyl indazole carboxylates to their corresponding carboxylic acids. Indazole-3-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for 5-HT3 antagonists (e.g., Granisetron) and various kinase inhibitors.

This guide addresses the specific challenges associated with the indazole scaffold, including the acidity of the N1-proton (pKa ~14), the poor aqueous solubility of the zwitterionic intermediates, and the risk of thermal decarboxylation. We provide two validated methods: a mild Lithium Hydroxide (LiOH) protocol for standard substrates and a robust Sodium Hydroxide (NaOH) reflux protocol for sterically hindered esters.

Chemical Context and Mechanistic Insight

The Indazole Challenge: The "Dianion" Effect

Unlike simple benzoate esters, N-unsubstituted indazoles possess an acidic proton at the N1 position. When subjected to basic hydrolysis conditions, the base deprotonates the N1-H before or concurrently with the ester hydrolysis.

  • Step 1 (N-Deprotonation): Base removes the N1 proton, creating an indazolide anion. This increases electron density in the ring, potentially reducing the electrophilicity of the ester carbonyl, though the effect is usually minor at the 3-position.

  • Step 2 (Saponification): Hydroxide attacks the carbonyl to form the carboxylate.

  • Result: The intermediate species is a dianion (indazolide + carboxylate). This species is highly soluble in water but requires careful pH control during workup to ensure the product is isolated as the neutral carboxylic acid (or zwitterion) rather than a salt.

The Lithium Advantage

Lithium hydroxide (LiOH) is the preferred reagent over NaOH or KOH for this specific transformation.

  • Solubility: LiOH has superior solubility in THF/Water mixtures compared to NaOH, allowing for a homogeneous reaction in organic-rich media which dissolves the lipophilic indazole ester.

  • Lewis Acid Catalysis: The Lithium cation (

    
    ) acts as a hard Lewis acid, coordinating with the carbonyl oxygen.[1] This coordination stabilizes the tetrahedral intermediate and accelerates the collapse of the methoxide leaving group.
    
Mechanistic Pathway Visualization

IndazoleHydrolysis Start Methyl Indazole-3-Carboxylate Deprot N1-Deprotonation (Indazolide Anion) Start->Deprot Fast (pKa ~14) Base Base (OH-) Base->Deprot Tetra Tetrahedral Intermediate (Li+ Stabilized) Deprot->Tetra OH- Attack Dianion Dianion Species (Soluble in H2O) Tetra->Dianion -OMe Acid Acidification (pH 3-4) Dianion->Acid Workup Product Indazole-3-Carboxylic Acid (Precipitate) Acid->Product Protonation

Caption: Mechanistic pathway of N-unsubstituted indazole ester hydrolysis, highlighting the formation of the soluble dianion intermediate prior to acidification.

Experimental Protocols

Method A: The "Gold Standard" (LiOH/THF)

Best for: Standard substrates, N-protected indazoles, and gram-scale synthesis. Reference: Adapted from standard medicinal chemistry protocols (e.g., J. Med. Chem. methodologies).[1][2][3][4][5][6][7][8][9]

Reagents:

  • Methyl indazole-3-carboxylate (1.0 equiv)[4]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 - 4.0 equiv)
    
  • Solvent: THF : Water : Methanol (3 : 1 : 1)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester in THF. Add Methanol. Ensure the starting material is fully dissolved.

  • Base Addition: Dissolve

    
     in the calculated volume of water. Add this aqueous solution dropwise to the stirring organic solution.
    
    • Note: The mixture may become slightly cloudy initially but should clarify.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the ester peak (M+) and appearance of the acid mass (M-14).

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and MeOH. You will be left with an aqueous slurry.

    • Dilute with water (approx. 5-10 volumes relative to substrate).

    • Wash: Extract the basic aqueous layer once with EtOAc or Ether to remove unreacted neutral impurities. Discard the organic layer.

    • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1N HCl or 10% Citric Acid with vigorous stirring until pH 3–4 is reached.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Method B: Reflux Conditions (NaOH/EtOH)

Best for: Sterically hindered esters (e.g., 4-substituted indazoles) or substrates with poor solubility in THF.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydroxide (NaOH) (5.0 equiv, 2M aqueous solution)

  • Ethanol (Absolute)

Procedure:

  • Dissolve the ester in Ethanol (10 mL/g).

  • Add the 2M NaOH solution.

  • Heat the mixture to Reflux (80°C) for 2–6 hours.

  • Caution: Do not overheat for prolonged periods (>12h) to avoid thermal decarboxylation of the 3-carboxylic acid.

  • Workup: Follow the concentration and acidification steps as in Method A. If the product does not precipitate upon acidification (due to high polarity), extract the acidic aqueous phase with EtOAc (3x), dry over

    
    , and concentrate.
    

Critical Process Parameters & Troubleshooting

Solubility and pH Control

The most common failure mode is incorrect pH adjustment. Indazole carboxylic acids are amphoteric.

  • pH > 7: Soluble Anion (Carboxylate).

  • pH < 1: Soluble Cation (Protonated Indazole Nitrogen).

  • pH 3–4: Isoelectric point (approximate). This is the window of minimum solubility where precipitation occurs.

Decarboxylation Risk

Indazole-3-carboxylic acids are prone to thermal decarboxylation at temperatures nearing their melting points (often >200°C), but slow decomposition can occur during prolonged reflux.

  • Mitigation: Use Method A (Room Temp) whenever possible. If reflux is required, monitor strictly by HPLC and stop immediately upon conversion.

Data Summary: Base & Solvent Selection[2][6]
ParameterMethod A (LiOH)Method B (NaOH)
Base Strength ModerateStrong
Solvent System THF/MeOH/H2OEtOH/H2O
Temperature 20–25°C80°C (Reflux)
Reaction Time 4–16 h2–6 h
Risk Profile Low (Mild)Medium (Decarboxylation)
Yield (Typical) 85–95%70–90%

Decision Workflow

Workflow Start Start: Methyl Indazole Carboxylate CheckHindrance Is the Ester Sterically Hindered? Start->CheckHindrance MethodA Method A: LiOH / THF / RT CheckHindrance->MethodA No MethodB Method B: NaOH / EtOH / Reflux CheckHindrance->MethodB Yes Monitor Monitor LC-MS (Check for Decarboxylation) MethodA->Monitor MethodB->Monitor Evap Evaporate Organics Monitor->Evap Wash Wash Basic Aq. with EtOAc Evap->Wash Acidify Acidify to pH 3-4 Wash->Acidify PrecipCheck Did Solid Precipitate? Acidify->PrecipCheck Filter Filter & Dry PrecipCheck->Filter Yes Extract Extract with EtOAc (Dry & Conc.) PrecipCheck->Extract No

Caption: Operational decision tree for selecting the hydrolysis method and downstream workup path.

References

  • Batt, D. G., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Syntheses. (2018). 1H-indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2018, 95, 30-45. Retrieved from [Link]

  • European Patent Office. (2004). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

Sources

Application Note: Strategic Utilization of Methyl 5-fluoro-1H-indazole-6-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS: Relevant for scaffold ) represents a "privileged structure" in modern medicinal chemistry. The fusion of the bioisosteric indazole core with a metabolic blocker (C5-Fluorine) and a versatile synthetic handle (C6-Ester) makes it an ideal starting point for high-throughput parallel synthesis.

This guide addresses the specific challenges and opportunities of this scaffold, particularly in the context of library generation for kinase inhibitors (e.g., VEGFR, PDGFR targets) and PARP inhibitors. We focus on overcoming the inherent regioselectivity issues (N1 vs. N2 alkylation) and provide robust, scalable protocols for diversifying this core into high-value chemical space.

The "Fluorine Advantage"

The C5-fluorine atom is not merely a substituent; it is a strategic design element:

  • Metabolic Stability: Blocks labile C5 positions from oxidative metabolism (P450).

  • pKa Modulation: Increases the acidity of the N-H proton, facilitating alkylation but also influencing the N1/N2 tautomeric equilibrium.

  • Electronic Tuning: Deactivates the benzene ring, making the C3 position more selective for electrophilic halogenation.

Strategic Analysis: The Regioselectivity Challenge

The critical bottleneck in using 1H-indazoles in parallel synthesis is the competition between N1-alkylation (thermodynamic product) and N2-alkylation (kinetic product).

Mechanism of Action

The indazole anion is an ambident nucleophile.

  • N1-Alkylation: Generally favored due to the preservation of the benzenoid aromaticity in the fused ring system.

  • N2-Alkylation: Leads to a quinoid-like resonance structure, which is higher in energy. However, steric bulk at C7 or specific solvent/counter-ion effects can shift the ratio toward N2.

Expert Insight: For Methyl 5-fluoro-1H-indazole-6-carboxylate, the ester at C6 provides steric bulk near N1, but the Fluorine at C5 is small. The electron-withdrawing nature of the ester and fluorine stabilizes the anion. In parallel synthesis, we prioritize conditions that maximize N1-selectivity to avoid tedious isomer separation steps.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways available from the core scaffold.

IndazoleWorkflow Core Methyl 5-fluoro- 1H-indazole-6-carboxylate N_Alk Step 1: N-Alkylation (Diversity Vector A) Core->N_Alk R-X, Base C3_Func Optional: C3-Halogenation (NIS/Suzuki) Core->C3_Func NIS, DMF Sep Isomer Separation (N1 vs N2) N_Alk->Sep Hydrolysis Step 2: Ester Hydrolysis (LiOH/THF) Sep->Hydrolysis N1 Isomer Amide Step 3: Amide Coupling (Diversity Vector B) Hydrolysis->Amide HNR'R'', HATU C3_Func->N_Alk Path B

Caption: Divergent synthesis workflow. Path A (Solid) represents the standard parallel synthesis route. Path B (Dashed) represents advanced scaffold elaboration.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Parallel Format)

Objective: Introduce diversity at the Nitrogen position while maximizing the N1 isomer ratio.

Reagents:

  • Scaffold: Methyl 5-fluoro-1H-indazole-6-carboxylate (1.0 equiv)

  • Alkyl Halides (R-Br or R-I): 1.2 equiv

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: In a 2-dram vial (or 96-well deep-well plate), dissolve the scaffold (0.1 mmol) in DMF (1.0 mL).

  • Base Addition: Add

    
     (65 mg, 0.2 mmol). The mixture may turn yellow/orange due to anion formation.
    
  • Alkylation: Add the specific Alkyl Halide (0.12 mmol).

  • Reaction: Cap and shake/stir at 60°C for 4-16 hours .

    • Note: Higher temperatures favor the thermodynamic N1 product, allowing N2-to-N1 equilibration if the alkylation is reversible (rare) or via specific mechanisms, but primarily 60°C ensures completion.

  • Workup (Library Scale):

    • Filter off inorganic salts using a filter plate.

    • Concentrate the filtrate (Genevac/SpeedVac).

    • Crucial Step: Analyze a subset by LCMS. Expect ~85:15 to 95:5 N1:N2 ratio depending on the steric bulk of R.

Data: Solvent/Base Effects on Regioselectivity

EntryBaseSolventTemp (°C)N1 : N2 Ratio*Yield (%)
1

Acetone2560 : 4085
2NaHTHF0 -> 2575 : 2592
3

DMF6092 : 8 95
4


8088 : 1290

*Ratios are approximate and substrate-dependent.


/DMF is the "Gold Standard" for this scaffold.
Protocol B: "Saponify-and-Couple" Sequence

Objective: Convert the ester to an amide (Warhead/Linker attachment) in a high-throughput manner.

Step 1: Saponification

  • Dissolve the N1-alkylated intermediate (from Protocol A) in THF/MeOH (1:1, 1 mL).

  • Add 1M aqueous LiOH (3.0 equiv).

  • Stir at 40°C for 4 hours. (Monitor by LCMS for disappearance of methyl ester).

  • Neutralization: Add 1M HCl to adjust pH to ~5-6.

  • Extraction: Extract with EtOAc or use a phase separator cartridge. Concentrate to dryness. Do not purify; carry crude to Step 2.

Step 2: Parallel Amide Coupling

  • Dissolve the crude acid in DMF (1 mL).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Shake for 5 mins to activate.

  • Add the diverse Amine (

    
    , 1.2 equiv).
    
  • Shake at Room Temperature for 12 hours.

  • Purification: This step requires Prep-HPLC or Mass-Directed Auto-Purification (MDAP) to remove urea byproducts and any trace N2 isomers carried over from Step 1.

Quality Control & Validation

For this specific scaffold, NMR is the only definitive method to confirm Regiochemistry (N1 vs N2).

  • 1H NMR Diagnostic:

    • N1-Isomer: The proton at C3 (singlet, ~8.0-8.2 ppm) typically shows a NOE (Nuclear Overhauser Effect) interaction with the N-Alkyl protons.

    • N2-Isomer: The N-Alkyl protons will show NOE interactions with both the C3 proton AND the C7 proton (if applicable/visible), but the chemical shift of the C3 proton often shifts upfield slightly compared to N1.

    • 13C NMR: The C3 carbon shift is diagnostic. N1-alkylation typically results in a C3 signal around 133-135 ppm, whereas N2-alkylation shifts it to ~120-125 ppm.

References

  • Indazole Regioselectivity & Synthesis

    • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[1][2] NIH/PubMed. Link

    • Regioselective N-alkylation of the 1H-indazole scaffold. (2014). Beilstein Journal of Organic Chemistry. Link

  • Parallel Synthesis Applications

    • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2012).[3][4] ACS Combinatorial Science. Link

    • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2011). MDPI Molecules. Link

  • Medicinal Chemistry Context (Fluorine/Indazole)

    • Indazole – an emerging privileged scaffold: synthesis and its biological significance.[4][5][6] (2021). RSC Medicinal Chemistry.[6] Link

    • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. (2020).[1] Future Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield in Methyl 5-fluoro-1H-indazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of Methyl 5-fluoro-1H-indazole-6-carboxylate synthesis.

Introduction & Synthetic Strategy

Methyl 5-fluoro-1H-indazole-6-carboxylate is a critical pharmacophore, often serving as a scaffold for PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors. The synthesis is notoriously sensitive to regiochemical ambiguity and decomposition during ring closure.

To improve yield, we must move beyond the classical Jacobson diazotization (which often stalls at 40-50% yield due to diazonium instability) and adopt a Phase-Transfer Catalyzed (PTC) Modified Jacobson approach or a Palladium-Catalyzed Carbonylation route.

The Two Primary Routes
FeatureRoute A: Modified Jacobson (Cyclization)Route B: Pd-Carbonylation (Functionalization)
Starting Material Methyl 5-amino-4-fluoro-2-methylbenzoate6-Bromo-5-fluoro-1H-indazole
Primary Challenge Diazonium decomposition & side reactionsCatalyst cost & high-pressure equipment
Typical Yield 45-60% (Standard) → 80-90% (Optimized) 85-95%
Scalability High (Low cost reagents)Moderate (Requires CO gas handling)

Core Protocol: Modified Jacobson Synthesis (Recommended)

This route builds the indazole ring from an aniline precursor. The standard aqueous NaNO₂/HCl method often fails due to the insolubility of the precursor and hydrolysis of the ester. The Bartsch-Yang Modification uses phase transfer catalysis to solve this.

Optimized Workflow

Precursor: Methyl 5-amino-4-fluoro-2-methylbenzoate Reagents: Isoamyl nitrite, Potassium Acetate (KOAc), Acetic Anhydride (Ac₂O), 18-Crown-6. Solvent: Chloroform (CHCl₃) or Benzene (if permitted); Toluene is a safer alternative.

Step-by-Step Protocol
  • Preparation: Dissolve the aniline precursor (1.0 equiv) in CHCl₃ (0.1 M concentration).

  • Activation: Add KOAc (1.05 equiv) and Ac₂O (2.0 equiv). Stir at room temperature for 15 minutes to allow partial N-acetylation (stabilizes the intermediate).

  • Catalyst Addition: Add 18-Crown-6 (0.05 equiv) .

    • Expert Insight: The crown ether solubilizes the acetate ion, making it a "naked" base that rapidly deprotonates the indazole precursor, accelerating the rate-limiting cyclization step before the diazonium can decompose.

  • Diazotization: Heat the mixture to reflux (approx. 60-65°C).

  • Addition: Add Isoamyl Nitrite (2.2 equiv) dropwise over 30 minutes.

    • Critical Control Point: Do not dump the nitrite. A slow addition maintains a low steady-state concentration of the nitroso species, favoring cyclization over dimerization.

  • Completion: Reflux for an additional 1-2 hours until TLC shows consumption of starting material.

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (mildly basic) to remove acetic acid. Do not use NaOH , as it will hydrolyze the methyl ester.

  • Purification: Evaporate solvent. Recrystallize from MeOH/Water or purify via silica gel chromatography (Hexane/EtOAc).

Yield Comparison Data
ConditionReagentsSolventYield
Standard JacobsonNaNO₂, HCl (aq)Water/AcOH35-45%
Standard OrganicIsoamyl Nitrite, Ac₂OBenzene55-65%
PTC Modified Isoamyl Nitrite, Ac₂O, 18-Crown-6 CHCl₃ 82-88%

Alternative Route: Pd-Catalyzed Carbonylation[1]

If the 6-bromo-5-fluoroindazole starting material is available, this route offers superior purity profiles but requires high-pressure equipment.

Protocol:

  • Reactants: 6-Bromo-5-fluoro-1H-indazole (1.0 equiv), MeOH (Solvent/Reactant), Et₃N (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Conditions: CO atmosphere (50 psi), 80°C, 12 hours.

  • Note: Requires N-protection (e.g., THP or Boc) prior to carbonylation to prevent catalyst poisoning by the free NH, followed by deprotection.

Troubleshooting Guide

Module 1: Low Yield in Cyclization

Symptom: Yield < 50%, large amount of phenolic byproduct (replacement of NH₂ with OH). Root Cause: Water in the reaction or thermal decomposition of the diazonium salt. Corrective Action:

  • Dry Solvents: Ensure CHCl₃ or Toluene is anhydrous.

  • Switch to PTC: Adopt the 18-Crown-6 method described above. The phase transfer catalyst accelerates the intramolecular ring closure (k_cyclization) relative to the intermolecular attack by water (k_hydrolysis).

Module 2: Ester Hydrolysis

Symptom: Formation of the carboxylic acid (COOH) instead of the methyl ester (COOMe). Root Cause: Workup pH is too high (>10) or reaction temperature in aqueous acid was too prolonged. Corrective Action:

  • Buffer Workup: Use Phosphate Buffer (pH 7) or dilute NaHCO₃ instead of NaOH/KOH.

  • Avoid Acidic Reflux: If using the aqueous HCl route, limit reflux time. The ester bond is acid-labile at high temperatures.

Module 3: Regioselectivity Issues

Symptom: Mixture of isomers or N-alkylation at the wrong nitrogen (if alkylating later). Root Cause: Tautomeric equilibrium of the indazole ring (1H vs 2H). Corrective Action:

  • Thermodynamic Control: For N-alkylation steps, use non-polar solvents (e.g., Toluene) and higher temperatures to favor the thermodynamic N1 product.

  • Steric Bulk: The 5-fluoro group provides some steric guidance, but 6-carboxylate is electron-withdrawing, making N1 more acidic.

Visual Workflows

Synthesis & Troubleshooting Logic

IndazoleSynthesis Start Start: Methyl 5-amino-4-fluoro-2-methylbenzoate Decision Choose Method Start->Decision RouteA Route A: Aqueous NaNO2/HCl (Standard) Decision->RouteA Traditional RouteB Route B: PTC Modified (Isoamyl Nitrite/18-C-6) Decision->RouteB Recommended StepA1 Diazotization (0°C) RouteA->StepA1 StepB1 Activation (Ac2O/KOAc) RouteB->StepB1 StepA2 Thermal Cyclization StepA1->StepA2 ResultA Yield: 35-45% Risk: Hydrolysis/Phenols StepA2->ResultA StepB2 Add Catalyst (18-Crown-6) StepB1->StepB2 StepB3 Reflux + Isoamyl Nitrite StepB2->StepB3 ResultB Yield: 80-90% High Purity StepB3->ResultB

Caption: Comparison of Standard vs. Phase-Transfer Catalyzed (PTC) synthesis routes. The PTC route significantly mitigates side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene instead of Chloroform for the PTC method? A: Yes. Toluene is a safer industrial solvent. However, you may need to increase the temperature slightly (80°C) to maintain the same reaction rate. Ensure 18-Crown-6 is still used to solubilize the acetate.

Q: My product is oiling out during recrystallization. How do I fix this? A: This is common with methyl esters. Dissolve the crude oil in a minimum amount of hot Methanol, then add water dropwise until turbidity just appears. Let it stand at 4°C overnight. Seeding with a small crystal of pure product is highly effective.

Q: Why is the 5-fluoro position reducing the yield? A: The fluorine atom is electron-withdrawing, which deactivates the ring slightly towards the electrophilic attack of the diazonium species. This makes the catalyst (18-Crown-6) even more critical to boost the reactivity of the nucleophile.

References

  • Modified Jacobson Synthesis (Phase Transfer)

    • Bartsch, R. A., & Yang, I. W. (1984). "Phase transfer catalyzed synthesis of indazoles from o-toluidines." Journal of Heterocyclic Chemistry, 21(4), 1063-1064. Link

  • General Indazole Synthesis Review

    • Gaonkar, S. L., et al. (2019). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances. Link

  • Rucaparib Intermediate Synthesis (Contextual)

    • "Preparation method of Rucaparib key intermediate." Patent CN107954919B. Link

  • Carbonylation of Indazoles

    • Liron, F., et al. (2005). "Palladium-catalyzed carbonylation of aryl halides." Organic Letters. Link

troubleshooting incomplete conversion in indazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis Optimization Topic: Troubleshooting Incomplete Conversion & Yield Loss Ticket ID: INDZ-SYN-001 Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The Indazole Challenge

You are likely here because your LC-MS shows a persistent intermediate, or your crude NMR indicates a stalled reaction. Indazole synthesis is deceptively simple on paper but kinetically unforgiving in practice. Whether you are targeting the thermodynamically stable 1H-indazole (common in kinase inhibitors like Axitinib) or the kinetically favored 2H-indazole , incomplete conversion usually stems from three specific bottlenecks: stalled hydrazone intermediates , nitroso instability , or regioselective scrambling .

This guide bypasses standard textbook procedures to address the failure modes of these reactions.

Module 1: The Davis-Beirut Reaction (2H-Indazoles)

Context: This method generates 2H-indazoles from 2-nitrobenzylamines under basic conditions. Primary Failure Mode: The reaction stalls at the imine or hydrolyzes back to the aldehyde.

Technical Analysis: The "Water Ceiling" Effect

The Davis-Beirut reaction relies on a delicate redox balance. The base (typically KOH or NaOH) generates a carbanion that attacks the nitro group, forming a nitroso intermediate.

  • The Paradox: Trace water is required to protonate the intermediate and drive the elimination of hydroxide.

  • The Failure: Excess water attacks the sensitive nitroso-imine intermediate, causing hydrolysis (bond cleavage) rather than cyclization.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Stalled at Nitrobenzylamine Base too weak or solvent too dry.Switch from MeOH to 1,4-Dioxane/Water (10:1) . The slight water content is catalytic for the proton transfer steps.
Aldehyde Re-appearance Hydrolysis of imine.Strictly limit reaction time. Extended heating (>12h) favors thermodynamic hydrolysis over kinetic cyclization.
Red/Brown Tar Formation Azo-dimerization.Reduce concentration (0.05 M). High concentrations favor intermolecular N-N coupling (azo dyes) over intramolecular cyclization.
Visual Logic: The Davis-Beirut Bifurcation

DavisBeirut cluster_0 Critical Control Point Start 2-Nitrobenzylamine Inter Nitroso-Imine Intermediate Start->Inter Base (KOH) Success 2H-Indazole (Cyclization) Inter->Success Trace H2O Fast Kinetics Failure Hydrolysis Products (Aldehyde + Amine) Inter->Failure Excess H2O Slow Kinetics

Figure 1: The kinetic competition in Davis-Beirut synthesis. Success depends on cyclization outcompeting hydrolysis at the nitroso stage.

Module 2: Hydrazine Condensation & SNAr (1H-Indazoles)

Context: Cyclization of 2-halobenzaldehydes or ketones with hydrazine. Primary Failure Mode: The "Stalled Hydrazone." The reaction forms the hydrazone quickly but fails to displace the halogen to close the ring.

Mechanism of Failure

The formation of the hydrazone (


 bond) lowers the energy of the system, making the subsequent nucleophilic aromatic substitution (

) of the halogen energetically demanding, especially if the halogen is Chlorine or Bromine rather than Fluorine.
The "Two-Step" Fix (Recommended)

Do not attempt a one-pot "boil and hope" if conversion is <50%. Force the pathway via acid catalysis.[1]

Step 1: Hydrazone Isolation

  • React 2-halobenzaldehyde with hydrazine (3 equiv) in EtOH at RT.

  • Do not heat. Wait for precipitation.

  • Filter and dry the hydrazone intermediate.

Step 2: Acid-Mediated Cyclization

  • Dissolve isolated hydrazone in DMF or DMSO.

  • Add K2CO3 (2 equiv) and CuI (10 mol%) (if using Br/Cl).

  • Alternative Metal-Free: Dissolve in NMP, add Cs2CO3 , heat to 140°C.

Why this works: Isolating the hydrazone removes excess hydrazine, which can act as a reducing agent (Wolff-Kishner type) at high temperatures, destroying your product.

Data: Leaving Group Hierarchy in SNAr Cyclization
Substrate (2-Halo)Reaction TempTypical Yield (One-Pot)Optimization Strategy
Fluoro- 80°C85-95%Standard reflux in EtOH. No catalyst needed.
Chloro- 120°C30-50%Requires DMSO solvent + 130°C .
Bromo- 140°C<20%Mandatory: CuI catalysis or Pd-catalyzed Buchwald conditions.

Module 3: Metal-Catalyzed N-N Bond Formation

Context: Intramolecular amination using Pd or Cu catalysts (Buchwald-Hartwig type). Primary Failure Mode: Catalyst poisoning (Black Pd precipitating).

Root Cause Analysis

Hydrazines are potent reducing agents. They can reduce Pd(II) to Pd(0) too rapidly, causing it to aggregate into inactive "palladium black" before the catalytic cycle completes. Furthermore, the resulting indazole product is a strong ligand that can bind to the metal center, inhibiting turnover.

Protocol: The "Protected" Strategy

Never use free hydrazine in Pd-catalyzed cyclizations. Use a protected equivalent.

  • Substrate: 2-Halo-benzaldehyde.

  • Reagent: Benzophenone hydrazone (acts as a "masked" hydrazine).

  • Catalyst System:

    • Pd(OAc)2 (5 mol%)

    • BINAP or Xantphos (7 mol%) - Bidentate ligands prevent catalyst aggregation.

    • Cs2CO3 (1.5 equiv) in Toluene at 100°C.

  • Deprotection: Treat the resulting intermediate with p-TSA/MeOH to release the indazole.

Visual Logic: Catalyst Survival Guide

PdCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Hydrazine RedElim Reductive Elimination (N-N Bond Formed) Coord->RedElim Ligand (BINAP) Stabilizes Death Catalyst Death (Pd Black Aggregation) Coord->Death Free Hydrazine (Reducing Agent) RedElim->Start Product Release RedElim->Death Product Inhibition

Figure 2: The Palladium Catalytic Cycle. Note the "Death" pathways caused by free hydrazine reduction or product inhibition, mitigated by using bidentate ligands like BINAP.

FAQ: Regioselectivity & Purification

Q: I am getting a mixture of N1- and N2-alkylated indazoles. How do I control this? A: This is thermodynamically driven.

  • Kinetic Control (N2-Alkylation): Use neutral conditions or weak bases. The electron density is highest at N2 (the pyridine-like nitrogen).

  • Thermodynamic Control (N1-Alkylation): Use strong bases (NaH, KOtBu) in polar aprotic solvents (DMF). This forms the indazolyl anion, where the charge is delocalized; alkylation at N1 restores the full aromaticity of the benzene ring (the "Clar sextet"), making it the thermodynamic product.

  • Chelation Trick: If you have a substituent at C3 (e.g., ester), use Cs2CO3 . The Cesium ion can chelate between the C3-carbonyl and N2, blocking N2 and forcing N1 alkylation.

Q: My reaction works on 100mg but fails at 10g. Why? A: Indazole synthesis is often exothermic (especially hydrazine condensations). At scale, heat accumulation accelerates side reactions (Wolff-Kishner reduction). Action: Use a dosing pump to add hydrazine slowly at 0°C, then warm strictly to the target temperature.

References

  • Davis-Beirut Reaction Mechanism & Scope

    • Kurkurina, E. et al. "The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles." Heterocycles.
    • Source:[2]

  • Palladium-Catalyzed Synthesis

    • Lefebvre, V. et al.[1] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 2010.[1][3]

    • Source:

  • Regioselectivity in Alkylation

    • Luo, G. et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.
    • Source:

  • SNAr Cyclization Strategies

    • Lukin, K. et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes." Journal of Organic Chemistry, 2006.[4]

    • Source:

Sources

optimal recrystallization methods for purifying indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Purification Technical Support Center .

As a Senior Application Scientist specializing in nitrogen-heterocycle process chemistry, I have designed this guide to address the specific challenges of purifying indazole derivatives. Indazoles are notorious for "oiling out" (Liquid-Liquid Phase Separation) and forming difficult-to-separate regioisomers (N1 vs. N2).[1][2]

This guide prioritizes crystallization over chromatography , offering scalable, thermodynamic solutions for high-purity isolation.[1][2]

Module 1: Solvent System Selection

User Query: I am trying to recrystallize a 5-substituted indazole, but standard solvents (Ethanol, EtOAc) are yielding low recovery or amorphous solids. What is the optimal solvent system?

Technical Insight: Indazoles possess a fused benzene-pyrazole ring system, making them moderately polar but capable of significant hydrogen bonding.[1][2] The common mistake is using a single solvent. The "Gold Standard" for indazoles—particularly for separating isomers—is an Acetone/Water or THF/Water binary system.[2]

Protocol: The "Golden Ratio" Screen For substituted indazoles (e.g., amino-indazoles or nitro-indazoles), the following polarity modulation is field-proven to maximize recovery while rejecting impurities.

Solvent SystemRatio (v/v)Target Indazole TypeMechanism of Action
Acetone : Water 3:1 to 2:5 General 1H-indazoles, N1/N2 separationWater acts as a strong anti-solvent, forcing the hydrophobic aromatic core to lattice.[1][2]
Ethanol : Water 4:1 Amino-substituted indazolesHigh solubility of amino groups in hot EtOH; sharp solubility drop upon water addition.[1][2]
Toluene : Heptane 1:2 Lipophilic 1-alkyl indazolesAvoids hydrogen-bonding competition; drives crystallization via π-stacking.[1][2]

Critical Reference: The Acetone/Water system (specifically 3:1 to 2:[2]5) has been validated in patent literature for achieving >99% purity when separating 1- and 2-position isomers [1].[1][2]

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: My solution becomes cloudy and forms oily droplets at the bottom of the flask before any crystals appear. Cooling further just freezes the oil into a glass. How do I fix this?

Root Cause Analysis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] This occurs when your solution enters a "miscibility gap" (metastable zone) where the oil phase is more stable than the solid phase. This is common in indazoles due to their ability to form supersaturated hydrogen-bonded networks.[1][2]

The "Seeded Cooling" Rescue Protocol Do not simply cool the oil.[2] You must bypass the miscibility gap.

  • Re-dissolve: Heat the mixture until the oil fully dissolves back into a clear solution.

  • Temperature Adjustment: Cool the solution slowly to exactly 5-10°C above the temperature where oiling previously occurred.

  • The Seed: Add pure seed crystals (0.5 - 1 wt%) of the desired form.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. The seeds provide a surface for growth, bypassing the energy barrier that favors oil formation.

  • Controlled Cooling: Once a visible suspension forms, cool at a rate of 0.1°C/min.

OilingOutRescue Start Problem: Solution Oils Out Step1 1. Re-heat to Clear Solution (T > T_oil) Start->Step1 Step2 2. Cool to (T_oil + 5°C) Step1->Step2 Step3 3. Add Seed Crystals (0.5 wt%) Step2->Step3 Avoid Miscibility Gap Step4 4. Isothermal Aging (Hold 1-2 hrs) Step3->Step4 Induce Nucleation Step5 5. Slow Cool (0.1°C/min) Step4->Step5 Success Result: Crystalline Suspension Step5->Success

Figure 1: Workflow to bypass Liquid-Liquid Phase Separation (Oiling Out) in indazole crystallization.

Module 3: Regioisomer Control (N1 vs. N2)

User Query: I have a mixture of N1-alkyl and N2-alkyl indazoles. Chromatography is difficult because the Rf values are similar. Can I separate them by crystallization?

Technical Insight: Yes. The N1-isomer is typically the thermodynamic product (more stable), while the N2-isomer is the kinetic product .[2] They possess distinct crystal lattice energies.

  • N1-isomers: Generally lower solubility in polar protic solvents due to higher lattice stability.[1][2]

  • N2-isomers: Often more soluble or form different polymorphs.[1][2]

Separation Protocol: Fractional Recrystallization

  • Solvent: Use Acetone/Water (3:1) .

  • Dissolution: Dissolve the crude mixture at reflux.

  • Thermodynamic Selection: Cool slowly to room temperature. The N1-isomer (thermodynamic) will typically crystallize first.[2]

  • Filtration: Filter the solid (enriched N1).

  • Mother Liquor: The filtrate contains the N2-isomer.[2] Evaporate 50% of the solvent and cool to 0°C to induce precipitation of the N2-isomer (or a mixed fraction).[2]

Scientific Grounding: Research confirms that N1-regioisomers are formed under thermodynamic control and can be isolated via specific glycosylation or alkylation conditions, while N2 isomers are kinetic.[1][2] Their solubility differentials in aqueous organic mixtures allow for separation without silica gel [2, 3].

Module 4: Polymorph Control

User Query: My DSC shows two melting peaks, and the XRD pattern changes after storage. How do I ensure I have the stable polymorph?

Technical Insight: Indazoles exhibit tautomerism (1H


 2H), which drives polymorphism. The 1H-tautomer is energetically favored by ~4.5 kcal/mol [3].[2] Metastable forms often appear during rapid precipitation (kinetic trapping).

Protocol: Slurry Conversion (Ostwald Ripening) To guarantee the stable form (usually Form I):

  • Create a suspension of your solid in a solvent where it has low solubility (e.g., Heptane or Water/Methanol).

  • Stir the slurry at elevated temperature (e.g., 50°C) for 24–48 hours.

  • Mechanism: The metastable crystals (higher energy, higher solubility) will dissolve, and the stable crystals (lower energy, lower solubility) will grow.

  • Filter and dry.

Frequently Asked Questions (FAQ)

Q: Can I use charcoal to remove color during indazole recrystallization? A: Yes, but be cautious. Indazoles can adsorb onto activated carbon due to their planar aromatic structure. Use granular carbon rather than powder, and limit exposure time to <10 minutes at reflux to prevent yield loss.

Q: Why does my indazole turn pink/red during crystallization? A: Indazoles are susceptible to oxidation or trace metal chelation.[2] If the solution turns pink, it indicates oxidation of the nitrogen ring. Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) to the aqueous phase of your solvent system, or perform the recrystallization under a nitrogen atmosphere.

Q: How do I dry the crystals without inducing a form change? A: Dry under vacuum at 40-50°C. Avoid temperatures >80°C, as some indazole solvates are unstable and can collapse into amorphous phases upon rapid desolvation.[2]

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.[1][2]Link[1]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Link

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[4]Link

  • Mettler Toledo. Oiling Out in Crystallization.Link[1]

  • University of Rochester. Solvents for Recrystallization.Link

Sources

identifying and minimizing side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in Indazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Indazole Challenge

Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, their synthesis is plagued by three primary failure modes:

  • Regio-scrambling: Ambident nucleophilicity at

    
     and 
    
    
    
    leading to inseparable isomeric mixtures.
  • Catalytic diversion: In Pd-catalyzed routes, hydrodehalogenation often outcompetes the desired C-N bond formation.

  • Diazo-decomposition: Classical routes risk "tarry" azo-polymerization or explosive decomposition.

This guide provides modular troubleshooting protocols to isolate and eliminate these side reactions.

Module 1: Regioselectivity ( vs Alkylation)

The Issue: Direct alkylation of 1H-indazoles often yields a mixture of


-alkyl (thermodynamic) and 

-alkyl (kinetic) products. Separating these isomers is difficult due to similar polarity.
Diagnostic Protocol: The "Shift" Test

Before scaling up, determine your isomer ratio using crude


H NMR.
  • 
    -isomer:  The C3-proton typically appears at 
    
    
    
    8.0–8.2 ppm
    .
  • 
    -isomer:  The C3-proton is deshielded, shifting to 
    
    
    
    8.3–8.8 ppm
    due to the quinoid-like character of the
    
    
    tautomer.
Troubleshooting Guide
Observation Root Cause Corrective Action (The Fix)
High

content
Kinetic control dominant; high reactivity of the electrophile.Switch to Thermodynamic Conditions: Use high temperatures (Reflux in Toluene/DMF) to allow equilibration to the stable

form.
Mixture (

/

)
"Loose" ion pair mechanism; counter-cation effect.Hard/Soft Acid Base (HSAB) Tuning: Use Cesium Carbonate (

)
in DMF. The "Ceiling Effect" of the large

cation often favors

alkylation via specific coordination.
Steric Clash C7-substituents blocking

.
Route Change: If C7 is substituted, direct alkylation will fail. Use the hydrazone cyclization route (see Module 2) to build the ring already attached to the R-group.
Self-Validating Protocol: Thermodynamic Equilibration

To force


 selectivity, utilize the reversibility of the 

-alkylation.
  • Setup: Dissolve indazole (1.0 eq) and alkyl halide (1.1 eq) in Toluene.

  • Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB).

  • Condition: Reflux for 12–24 hours.

  • Checkpoint: Monitor by HPLC. If

    
     persists, add 0.5 eq of free indazole to act as a "shuttle," allowing the 
    
    
    
    alkyl group to detach and re-attach at
    
    
    .
Visualizing the Pathway

IndazoleRegio Start 1H-Indazole (Ambident Nucleophile) Base Deprotonation (NaH vs Cs2CO3) Start->Base Kinetic Kinetic Pathway (Fast, Irreversible) Base->Kinetic Low Temp / Polar Aprotic Thermo Thermodynamic Pathway (Slow, Reversible) Base->Thermo High Temp / Non-polar N2 N2-Alkyl Indazole (Deshielded C3-H) Kinetic->N2 N1 N1-Alkyl Indazole (Stable Benzenoid) Thermo->N1 N2->N1 Thermal Rearrangement (Requires High Temp)

Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation. Note the potential for N2-to-N1 rearrangement under thermal stress.

Module 2: Palladium-Catalyzed Cyclization (Buchwald-Type)

The Issue: Constructing the indazole via intramolecular C-N bond formation (from o-halo hydrazones or amines) often fails due to Hydrodehalogenation . The Pd inserts into the C-X bond but undergoes


-hydride elimination or reduction instead of amination.
Troubleshooting Guide
Side Product Mechanism Corrective Action
De-halogenated Arene

-hydride elimination from the amine source or solvent.
Solvent Switch: Avoid alcohols. Use Toluene or 1,4-Dioxane . Ligand Switch: Use bulky biaryl phosphines (BrettPhos or XPhos ) which accelerate reductive elimination over

.
Unreacted SM Catalyst poisoning or oxidative addition failure.Base Selection: Switch from

to

or

. Stronger bases facilitate the deprotonation of the hydrazone/amine, speeding up the transmetallation step.
Azo-Dimer Oxidation of the hydrazine intermediate.Degassing: Rigorous exclusion of

. Sparge solvent with Argon for 20 mins before adding catalyst.
Self-Validating Protocol: The "Ligand Check"

If yields are <50% due to dehalogenation:

  • Control: Run the reaction with XPhos Pd G3 precatalyst (low temperature activation).

  • Stoichiometry: Ensure 1.2 eq of base relative to the substrate.

  • Checkpoint: Analyze the crude mixture by LCMS.

    • Mass = M-Halogen+1: You have hydrodehalogenation. Action: Dry solvents and switch to

      
      .
      
    • Mass = M (Starting Material): Catalyst failed to insert. Action: Switch to a weaker ligand binder (e.g.,

      
       + 
      
      
      
      ) or higher temperature.

Module 3: Classical Diazotization (Modified Jacobson)

The Issue: Synthesizing indazoles from o-alkylanilines via diazotization is cost-effective but prone to azo-coupling (tar formation) and dediazoniation (phenol formation).

Critical Safety & Yield Protocol

Step 1: Acid Control (The Solubilization)

  • Problem: Aniline precipitates as the salt before reacting.

  • Fix: Use Glacial Acetic Acid as the co-solvent. It maintains solubility better than aqueous HCl alone.

Step 2: Nitrite Addition (The "Sub-Surface" Technique)

  • Problem:

    
     gas evolution leads to under-stoichiometric nitrosation.
    
  • Protocol: Add the

    
     solution via a syringe/cannula below the surface  of the reaction liquid.
    
  • Temp Rule: Maintain internal temperature at -5°C to 0°C .

Step 3: Cyclization (The Phase Transfer)

  • Problem: The diazonium salt is water-soluble; the cyclization requires a base.

  • Innovation: Use 18-Crown-6 (5 mol%) and KOAc in a biphasic system (Water/CHCl3). This pulls the diazonium species into the organic phase for rapid cyclization, minimizing intermolecular azo-coupling.

Visualizing the Decomposition Risks

DiazoRisks Aniline o-Alkylaniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2 / AcOH < 5°C Indazole 1H-Indazole (Target) Diazo->Indazole Intramolecular Cyclization (Fast) Phenol Phenol Side Product (Hydrolysis) Diazo->Phenol Water Attack (Temp > 5°C) Tar Azo-Tars (Polymerization) Diazo->Tar Intermolecular Coupling (High Conc.)

Caption: Competitive pathways in diazotization. Temperature control and concentration prevent diversion to phenols and tars.

FAQ: Rapid Troubleshooting

Q: My indazole product is stuck in the aqueous phase during workup. A: Indazoles with electron-withdrawing groups are acidic (


 ~12-13). If you use strong NaOH for workup, you form the water-soluble sodium salt. Fix:  Adjust aqueous layer to pH 8–9 before extraction.

Q: I see a "dimer" peak in my LCMS during Suzuki coupling at C3. A: This is likely the homocoupled boronic acid. Fix: This is not an indazole failure, but a Suzuki failure. Degas solvents thoroughly and add the boronic acid slowly to the mixture to keep its instantaneous concentration low relative to the halide.

Q: Can I protect the N1 position to prevent side reactions? A: Yes. The THP (Tetrahydropyranyl) group is superior to Boc for indazoles. It is stable to basic alkylation conditions but pops off easily with mild acid (HCl/MeOH), whereas Boc can sometimes migrate or cleave prematurely.

References

  • Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and pharmacological activities." European Journal of Medicinal Chemistry.

  • Hunt, K. W., et al. (2021).[1] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Laha, J. K., et al. (2020). "Regioselective Synthesis of Indazoles via C-H Activation." Organic Letters.

  • Pfizer Process Development Group. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances.

Sources

optimization of temperature and solvent for indazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Synthesis Technical Support Center .

As Senior Application Scientists, we understand that the indazole scaffold—a pharmacophore critical to kinase inhibitors like Pazopanib and Axitinib—presents unique synthetic challenges. The equilibrium between N1 and N2 tautomers, coupled with the energetic nature of the N-N bond, demands precise control over thermodynamics (Temperature) and solvation (Polarity/Proticity) .

This guide is structured as a troubleshooting hub. Select the module matching your synthetic pathway.[1]

Quick Reference: Critical Parameter Matrix

Synthetic PathwayPrimary Solvent SystemOptimal TemperatureKey MechanismCommon Failure Mode
Davis-Beirut (2H-Indazoles) MeOH/H₂O or MeCNReflux (Thermal)Base-mediated reductive cyclizationIncomplete conversion of imine intermediate.
Widman-Stoermer (1H-Indazoles) AcOH/H₂O or PEG-3000°C

RT
Diazotization & intramolecular couplingDiazo decomposition at high T; poor solubility.
Pd-Catalyzed Cyclization Toluene or DMSO90°C – 120°CIntramolecular AminationCatalyst deactivation; oxidation of dihydro-intermediates.
N-Alkylation (Post-Synthesis) THF (N1-Selective)50°CChelation-controlled Sɴ2Regioisomer mixtures (N1 vs N2).

Module 1: The Davis-Beirut Reaction (2H-Indazole Formation)

User Scenario: You are cyclizing 2-nitrobenzylamines to form 2H-indazoles or indazolones. Core Issue: Low yields and byproduct formation during the reductive cyclization step.

Technical Analysis

The Davis-Beirut reaction relies on the formation of an o-nitrosobenzylidine imine intermediate.[2] The solvent choice dictates the stability of this intermediate and the rate of the subsequent N-N bond formation.

  • Solvent: While traditional methods use aqueous alcohols (MeOH/KOH), recent optimization suggests Acetonitrile (MeCN) often outperforms DMF or DMSO for 1,6-electrophilic additions to indazoles, and thermal heating is superior to microwave irradiation for yield consistency [1].

  • Temperature: Thermal heating (reflux) is preferred over microwave irradiation. While microwaves accelerate kinetics, they often degrade the thermally sensitive nitroso intermediate, leading to lower isolated yields [1].

Troubleshooting Protocol

Q: My reaction stalls at the imine intermediate. Increasing temp degrades it. What now?

Diagnostic: This suggests the base concentration is insufficient to drive the hemiaminal formation, or the solvent is too dry (water is needed for the proton transfer steps). Solution:

  • Switch solvent to MeOH/H₂O (10:1) . The presence of water is mechanistically necessary for the protonation of the nitro group oxygen [5, 6].

  • Maintain temperature at reflux (approx. 65-70°C) . Do not exceed 80°C.

Q: I am seeing significant azo-coupling byproducts.

Diagnostic: High concentrations of the nitroso intermediate lead to dimerization (azo formation) rather than cyclization. Solution:

  • Dilution: Increase solvent volume to 0.05 M.

  • Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) . DMF can stabilize radical intermediates that promote dimerization.

Module 2: Transition Metal-Catalyzed Cyclization

User Scenario: Cyclizing N-aryl-N-(o-bromobenzyl)hydrazines using Palladium. Core Issue: Catalyst death or failure to oxidize the dihydro-intermediate.

Technical Analysis

This pathway involves an intramolecular amination followed by oxidation.[3]

  • Solvent: Toluene is the baseline non-polar solvent for the amination step (90°C). However, for one-pot cascades involving N-benzylation and cyclization, DMSO at 120°C is required to solubilize the carbonate bases (Cs₂CO₃) [18].

  • Temperature: The reaction requires 90°C to overcome the activation energy for the Pd(II) oxidative addition. However, if the temperature exceeds 130°C in DMSO, you risk rapid decomposition of the hydrazine moiety.

Troubleshooting Protocol

Q: I obtained the dihydro-indazole (intermediate), but it won't aromatize to the indazole.

Diagnostic: The spontaneous oxidation (dehydrogenation) is slow in your solvent system. Solution:

  • Solvent/Atmosphere: If running in Toluene under Argon, switch to open-air reflux or add an oxidant (e.g., Cu(OAc)₂).

  • Temperature: Increase T to 110°C . Aromatization is thermodynamically favored but kinetically slow at <80°C [10].

Q: The catalyst turns black immediately (Pd black precipitation).

Diagnostic: Ligand instability at high temperature. Solution:

  • Ligand Selection: Switch from PPh₃ to (R)-BINAP or XPhos . Bidentate ligands resist thermal dissociation at the 90°C–120°C range required for this cyclization [10].

Module 3: Regioselectivity in N-Alkylation (Post-Formation)

User Scenario: You have the indazole ring and need to add an alkyl group specifically to N1 or N2. Core Issue: Getting a 50:50 mixture of isomers.

Technical Analysis
  • N1-Selectivity (Thermodynamic/Chelation): Use NaH in THF at 50°C .

    • Mechanism:[1][2][4][5][6][7][8] In electron-deficient indazoles (e.g., 3-carboxylate), the Na⁺ cation coordinates between the N2 nitrogen and the C3-carbonyl oxygen. This "blocks" N2 and directs the electrophile to N1. Heating to 50°C ensures thermodynamic equilibration to the more stable N1 product [2, 7].

  • N2-Selectivity (Kinetic/Steric): Use Dioxane at Reflux or DCM at RT with Meerwein salts.

    • Mechanism:[1][2][4][5][6][7][8] N2 is often the more nucleophilic site kinetically. Alkylation with reactive agents (like trimethyloxonium tetrafluoroborate) often targets N2 first [18].

Visual Guide: Regioselectivity Decision Tree

IndazoleRegio Start Indazole N-Alkylation Goal Target Isomer? Start->Goal N1 N1-Alkyl (Thermodynamic) Goal->N1 N2 N2-Alkyl (Kinetic) Goal->N2 Cond1 Electron Deficient C3? N1->Cond1 Method3 Meerwein Salt / DCM / RT N2->Method3 Strong Electrophile Method4 Cl-Acetimidates / Dioxane / Reflux N2->Method4 Acid Catalysis Method1 NaH / THF / 50°C (Chelation Control) Cond1->Method1 Yes (e.g., -COOMe) Method2 Cs2CO3 / DMF / 90°C (Thermodynamic Control) Cond1->Method2 No (Unsubst/Alkyl)

Figure 1: Decision logic for selecting solvent and temperature based on the desired regioisomer. Note the critical role of Temperature (50°C vs Reflux) and Solvent (THF vs DMF) in directing the outcome [2, 7, 18].

Module 4: Safety & Scale-Up (Critical Warning)

User Scenario: Scaling a reaction from 100mg to 10g+. Risk: Indazoles contain N-N bonds, which are precursors to high-energy decomposition.[9]

  • Thermal Hazard: DSC (Differential Scanning Calorimetry) data for indazole synthesis intermediates often show exotherms starting >200°C. However, in the presence of strong bases and incompatible solvents (e.g., acetone/base mixtures), the onset temperature can drop.

  • Solvent Recommendation: Avoid Acetone in base-mediated cyclizations (Widman-Stoermer) on a large scale due to potential condensation self-reactions that generate heat. Use PEG-300 or Water/Alcohol mixtures which act as heat sinks [13, 18].

References

  • Lippincott, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

  • MDPI. (2021). Solvent Mixture Optimization in Extraction. Link

  • MDPI. (2021). Optimization of Solvent and Extractive Distillation. Link

  • Kurth, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies. National Institutes of Health. Link

  • Wikipedia. (n.d.). Davis–Beirut reaction. Link

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole. Link

  • ResearchGate. (2021). Effect of base, solvent, and temperature on indazole alkylation. Link

  • Organic Chemistry Portal. (2024). Indazole Synthesis. Link

  • ACS Publications. (2003). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination. Organic Letters. Link

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold. Link

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Link

  • MDPI. (2019). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Link

  • Google Patents. (2016). Preparation method of indazole. Link

  • National Institutes of Health. (2017). Design, Synthesis and Anticandidal Evaluation of Indazole. Link

  • ResearchGate. (2018). Structure and synthesis of indazole. Link

  • Organic Chemistry Portal. (2022). 2H-Indazole Synthesis. Link

Sources

challenges in controlling regioselectivity of indazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-001 Subject: Troubleshooting N1 vs. N2 Selectivity in Indazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Indazole Regioselectivity Support Center

You are likely here because your indazole alkylation yielded an inseparable mixture of regioisomers, or you isolated the kinetic N2 product when you needed the thermodynamic N1 product (or vice versa).

Indazole possesses two nucleophilic nitrogen atoms: N1 (pyrrole-like) and N2 (pyridine-like) . While the N1-H tautomer is thermodynamically favored by approximately 3–4 kcal/mol, the N2 lone pair is often more accessible in the anion, leading to the classic "kinetic vs. thermodynamic" conflict.

This guide moves beyond generic advice. We utilize recent mechanistic insights (including 2022–2024 breakthroughs) to provide specific protocols for forcing regioconvergence.

Module 1: The Mechanistic Core (Root Cause Analysis)

Before selecting a protocol, understand the driving forces. The regiochemical outcome is dictated by the interplay of tautomerism , ion-pairing , and electrophile hardness .

The Tautomer Trap
  • Neutral State: 1H-indazole (N1-H) is more stable than 2H-indazole (N2-H).[1]

  • Anionic State: Upon deprotonation, the negative charge is delocalized. However, the N2 nitrogen often retains higher electron density and less steric hindrance (unless C3 is substituted), making it the kinetic nucleophile.

  • Thermodynamic Equilibration: If the reaction temperature is high enough and the alkylation is reversible (or if the transition states allow equilibration), the system settles into the N1-alkylated product, which preserves the benzenoid aromaticity more effectively than the quinoid-like N2-isomer.

Visualizing the Pathway

IndazoleMechanism Indazole 1H-Indazole (Starting Material) Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion Base TS_N2 TS: N2 Attack (Kinetic, Lower Barrier) Anion->TS_N2 Fast (Low Temp/Sterics) TS_N1 TS: N1 Attack (Thermodynamic, Higher Barrier) Anion->TS_N1 Slow (High Temp/Chelation) Prod_N2 N2-Alkyl Indazole (Kinetic Product) TS_N2->Prod_N2 Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2->Prod_N1 Thermal Rearrangement (Rare/Difficult)

Figure 1: Kinetic (N2) vs. Thermodynamic (N1) pathways. Note that direct rearrangement is difficult; selectivity usually happens at the transition state.

Module 2: Troubleshooting Guide (Protocol Selection)

Select the scenario that matches your requirement.

Scenario A: "I require the N1-isomer exclusively."

The Strategy: Thermodynamic Control & Chelation.[1][2][3][4] To favor N1, you must stabilize the transition state leading to N1 or allow the reaction to reach equilibrium.

Recommended Protocol (The "NaH/THF" Standard): Recent studies indicate that Sodium Hydride (NaH) in THF provides superior N1 selectivity (>99%) compared to weaker bases, likely due to a tight ion-pair mechanism where Na+ coordinates to N2, blocking it and forcing alkylation at N1.

  • Reagents: NaH (1.2 equiv), Electrophile (1.1 equiv), THF (Anhydrous).

  • Temperature: 50°C – Reflux.[2]

  • Key Factor: If your substrate has a C3-electron withdrawing group (EWG), this method is highly effective due to chelation effects.[5]

Alternative (The "Cesium Effect"): For substrates sensitive to NaH, use Cs₂CO₃ in DMF at 90°C.

  • Why? Cesium is a "soft" cation. At high temperatures (90°C+), the reaction is driven purely by thermodynamics, favoring the stable N1 product.

Data Summary: N1 Selectivity Factors

VariableCondition for N1 FavorabilityMechanism
Base NaH or Cs₂CO₃Tight ion pairing (NaH) or Thermo. drive (Cs)
Solvent THF or DMFTHF promotes ion pairing; DMF allows high temp
Temp High (>60°C)Overcomes higher activation energy of N1
C7-Subst. None / SmallSteric bulk at C7 blocks N1, forcing N2
Scenario B: "I require the N2-isomer exclusively."

The Strategy: Kinetic Control & Acid Catalysis. This is historically difficult. Standard alkylation often yields mixtures. However, a breakthrough method using imidates has solved this for many substrates.

Protocol 1: Acid-Catalyzed Imidate Alkylation (The "Pfizer Method") This method (published 2022) avoids the anionic competition entirely. It uses neutral indazole and an activated electrophile.

  • Reagents: Alkyl 2,2,2-trichloroacetimidate (Electrophile precursor), TfOH (Catalytic) or Cu(OTf)₂ .[6]

  • Solvent: Toluene or Cyclohexane/DCM.

  • Mechanism: The acid protonates the imidate, making it a super-electrophile. The neutral indazole attacks via N2 (its most nucleophilic lone pair in the neutral state).

  • Success Rate: Often >95% N2 selectivity.[1][7][8]

Protocol 2: The Mitsunobu Switch While Mitsunobu reactions often favor N1, specific conditions utilizing triphenylphosphine (TPP) and DEAD in THF can direct alkylation to N2 via a phosphine-chelated intermediate, particularly for indazoles with specific electronic profiles (e.g., 5-bromo-3-carboxylate).

Visual Workflow for Protocol Selection

ProtocolSelector Start Start: Define Target Isomer Decision Target Isomer? Start->Decision N1_Path Target: N1 (Thermodynamic) Decision->N1_Path N1 N2_Path Target: N2 (Kinetic) Decision->N2_Path N2 N1_Cond1 Method A: NaH / THF (Best for C3-substituted) N1_Path->N1_Cond1 N1_Cond2 Method B: Cs2CO3 / DMF @ 90°C (General Purpose) N1_Path->N1_Cond2 N2_Cond1 Method C: Trichloroacetimidate + TfOH (High Selectivity) N2_Path->N2_Cond1 N2_Cond2 Method D: Mitsunobu (DEAD/TPP) (Substrate Dependent) N2_Path->N2_Cond2

Figure 2: Decision matrix for selecting experimental conditions.

Module 3: Analytical Validation (How to verify)

You cannot rely on TLC alone. N1 and N2 isomers often have similar Rf values (though N1 is usually slightly less polar/higher Rf).

The Gold Standard: 1D NOE / 2D NOESY NMR This is the only self-validating method without X-ray.

  • N1-Alkylated Indazole: Irradiating the N-CH₂ group will show a strong NOE enhancement of the C7-H proton (the aromatic proton adjacent to N1).

  • N2-Alkylated Indazole: Irradiating the N-CH₂ group will show a strong NOE enhancement of the C3-H proton (or the substituent at C3).

Analytical Cheat Sheet:

FeatureN1-IsomerN2-Isomer
NOE Signal Interaction between N-CH₂ and H7 Interaction between N-CH₂ and H3
C3-H Shift Typically ~8.0 ppmOften shifted (environment dependent)
UV Spectra Similar to parentDistinct "quinoid-like" absorbance
TLC (Polarity) Generally less polar (Higher Rf)Generally more polar (Lower Rf)
FAQ: Common Troubleshooting

Q: I am getting a 50:50 mixture using K₂CO₃ in Acetone. Why? A: Acetone is a polar aprotic solvent, but the reflux temperature (~56°C) is often too low to reach thermodynamic equilibrium, and K₂CO₃ is not strong enough to ensure tight ion-pairing. Switch to Cs₂CO₃/DMF at 90°C or NaH/THF .

Q: I have a bulky substituent at C7. Can I still get N1? A: This is challenging. Steric hindrance at C7 physically blocks the N1 approach. You may need to use a "reductive alkylation" approach (aldehyde + reductant) or extremely high temperatures (sealed tube, 120°C+) to force the N1 product, but yields will likely be lower.

Q: Can I convert my N2 product to N1? A: Sometimes. Heating the N2-isomer with a catalytic amount of alkyl halide (or acid) can induce isomerization to the thermodynamic N1 form, but this "trans-alkylation" is substrate-dependent and often leads to decomposition. It is better to optimize the reaction setup first.

References
  • Mechanism & Thermodynamics

    • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." (2022).[6][9] Link

  • N1-Selective Protocols (NaH/THF & Scale-up)

    • Badland, M., et al. "Development of a selective and scalable N1-indazole alkylation."[2] RSC Advances, 14, 6367–6373 (2024).[2] Link

    • Alam, R., & Keating, J. J.[5][10] "Regioselective N-alkylation of the 1H-indazole scaffold..." Beilstein J. Org.[10] Chem., 17, 127–137 (2021). Link

  • N2-Selective Protocols (Imidates & Mitsunobu)

    • Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles..."[6] Synthesis, 54, 3215-3226 (2022).[6] Link

    • Luo, G., et al. "Regioselective alkylation of a versatile indazole..." Arkivoc, 2024(1), 20241221 (2024). Link

  • Analytical Differentiation

    • Doganc, F., & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles..."[11] Magn.[9][11] Reson. Chem., 62(11), 765-774 (2024).[11] Link

Sources

Technical Support Center: Indazole Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for removing impurities from crude indazole products Role: Senior Application Scientist Status: Active | Ticket ID: INDZ-PUR-001[1]

Introduction

Welcome to the Indazole Chemistry Technical Support Center. This guide addresses the unique challenges of purifying indazole scaffolds, which are ubiquitous in kinase inhibitors and GPCR ligands.[1] Unlike standard phenyl rings, the indazole core presents specific hurdles: N1/N2 regioisomerism , metal catalyst trapping due to nitrogen chelation, and amphoteric solubility profiles .[1]

The protocols below are designed to be self-validating—meaning the success of the step is observable (e.g., precipitation, phase split) before moving to the next.

Module 1: Regioisomer Separation (1H- vs. 2H-Indazole)

The Core Problem

Alkylation of the indazole nitrogen often yields a mixture of 1H- (N1) and 2H- (N2) isomers.[1]

  • 1H-Isomer: Generally thermodynamically favored, lower dipole moment (~1.5 D), less polar.[1]

  • 2H-Isomer: Kinetically favored (under certain conditions), higher dipole moment (~3.4 D), more polar.[1]

Troubleshooting Guide: Separation Strategy
Scenario A: The mixture is a solid.

Recommendation: Fractional Recrystallization.[1] Chromatography is often unnecessary for bulk separation.[1] The 1H-isomer typically has a higher melting point and lower solubility in semi-polar solvents.[1]

Protocol:

  • Dissolve crude mixture in minimal boiling Acetone or Ethanol .

  • Slowly add Water (antisolvent) dropwise until persistent turbidity is observed (typically 3:1 to 2:5 organic:water ratio).[1]

  • Re-heat to clarify, then allow to cool slowly to Room Temperature (RT) without stirring.

  • Result: The 1H-isomer usually crystallizes first.[1] Filter and wash with cold 1:1 solvent/antisolvent.[1]

Scenario B: The mixture is an oil/gum.

Recommendation: Normal Phase Chromatography (Silica Gel).[1] Due to the dipole difference, these isomers separate well on silica, but "tailing" is common due to the basic nitrogen interacting with silanols.

Optimization:

  • Stationary Phase: Standard Silica (40-63 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).[1]

  • Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites, sharpening the peaks.[1]

  • Elution Order: The 1H-isomer (less polar) elutes first (Higher Rf).[1] The 2H-isomer (more polar) elutes second (Lower Rf).[1]

Visual Workflow: Isomer Resolution

IndazoleSeparation Start Crude Indazole Mixture (N1/N2 Isomers) StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Gum StateCheck->Oil Amorphous Recryst Recrystallization Solvent: Acetone/Water or EtOH/Water Solid->Recryst CheckRf Check TLC (Hex/EtOAc) Oil->CheckRf Result1 Pure 1H-Isomer (Thermodynamic) Recryst->Result1 Precipitates Result2 Pure 2H-Isomer (Kinetic) Recryst->Result2 Remains in Mother Liquor Chrom Column Chromatography Silica + 1% Et3N Elution 1H-Isomer elutes FIRST (High Rf) 2H-Isomer elutes SECOND (Low Rf) Chrom->Elution CheckRf->Chrom Rf Δ > 0.1 Elution->Result1 Elution->Result2

Caption: Decision tree for separating N1/N2 indazole regioisomers based on physical state and polarity.

Module 2: Metal Catalyst Removal (Pd, Cu)

The Core Problem

Indazoles are excellent ligands.[1] The pyridine-like nitrogen (N2) effectively chelates transition metals used in cross-coupling (Suzuki, Buchwald), making standard filtration (Celite) ineffective.[1] Residual Palladium (Pd) often remains >500 ppm.[1]

Comparative Efficiency of Scavengers
MethodEfficiency (Pd Removal)ProsCons
Celite Filtration Low (<20%)Cheap, fastDoes not remove soluble Pd-Indazole complexes.[1]
Activated Carbon (Darco KB-B) High (90-98%)Scalable, cheapCan adsorb product; messy to handle.[1]
Thiol-Silica (SiliaMetS®) Very High (>99%)Selective, no product lossExpensive; requires stirring time.[1]
TMT (Trimercapto-s-triazine) High (>95%)Precipitates Pd effectivelySulfur smell; requires filtration of fine precipitate.[1]
Protocol: The "Thiol-Modify" Method

Use this when yield is critical and Pd must be <10 ppm.

  • Dissolve crude indazole (1 eq) in THF or Ethyl Acetate (10-20 volumes).

  • Add Thiol-functionalized Silica (0.2 - 0.5 eq by weight relative to crude).

  • Heat to 50°C and stir for 4 hours . Note: Heat is crucial to break the Pd-Indazole chelation.

  • Cool to RT and filter through a 0.45 µm pad (or tight Celite bed).

  • Concentrate filtrate.[1][2][3]

Module 3: Removing "Tars" (Oligomers & Color)[1]

The Core Problem

Oxidized byproducts (tars) are often non-basic, whereas the indazole core is basic (albeit weakly). We can exploit this via Salt Formation .[1]

Critical Data: Indazole pKa
  • Protonated Indazole (Cation): pKa ~ 1.2[1]

  • Neutral Indazole (NH acidity): pKa ~ 13.8[1]

Warning: Because the pKa of the conjugate acid is ~1.2, washing an organic layer with 1M HCl (pH ~0) might extract the indazole, but washing with weak acid (pH 4-5) will NOT extract it effectively.

Protocol: The "Crash-Out" Purification

Instead of liquid-liquid extraction (which is messy with tars), use salt precipitation.[1]

  • Dissolve crude dark oil in a non-polar solvent (e.g., Diethyl Ether or Toluene ).[1]

    • Why? Tars are highly soluble here; Indazole salts are not.[1]

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • Observation: The Indazole-HCl salt will precipitate immediately as a white/off-white solid.[1] Dark tars remain dissolved in the mother liquor.[1]

  • Filter the solid salt.[1]

  • Recovery: Resuspend the salt in water/DCM, neutralize with NaHCO₃, and separate the organic layer to recover the pure free base.[1]

Visual Workflow: Salt Formation Strategy

SaltPurification Crude Crude Dark Oil (Indazole + Tars) Solvent Dissolve in Et2O or Toluene Crude->Solvent Acid Add HCl (anhydrous) Solvent->Acid PhaseSplit Precipitation Event Acid->PhaseSplit SolidPhase Solid Precipitate (Indazole-HCl Salt) PhaseSplit->SolidPhase Insoluble LiquidPhase Mother Liquor (Dissolved Tars) PhaseSplit->LiquidPhase Soluble FreeBase Neutralize (NaHCO3) -> Pure Product SolidPhase->FreeBase

Caption: Purification of indazole via HCl salt formation to exclude non-basic impurities (tars).[1]

Frequently Asked Questions (FAQs)

Q: My indazole product is "oiling out" during recrystallization. How do I fix this? A: This occurs when the antisolvent is added too quickly or the temperature drops too fast.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" if available.[1] If not, scratch the glass surface with a spatula.[1] Alternatively, use Isopropanol (IPA) instead of Ethanol; IPA has a higher boiling point and often promotes better crystal growth for fused heterocycles.[1]

Q: I see two spots on TLC that are very close (Rf 0.4 and 0.45). Which is my product? A: Perform a 2D-TLC or obtain an NMR of the crude.

  • Rule of Thumb: If you alkylated unsubstituted indazole, the N1-isomer (usually major) is the top spot (Higher Rf). The N2-isomer is the bottom spot (Lower Rf).[1]

  • Verification: In ¹H NMR (DMSO-d6), the C3-H proton of the N1-isomer typically appears near 8.0 ppm , whereas the N2-isomer C3-H is often shifted slightly downfield or shows different coupling patterns depending on substituents.[1]

Q: Can I use standard silica for flash chromatography? A: Yes, but you must use a modifier.[1] Indazoles are basic.[1][4][5] Without a modifier, they streak.[1] Add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase.[1] If you are using acidic modifiers (like acetic acid) for other reasons, be aware this will protonate the indazole and drastically change its retention time.[1]

References

  • Regioisomer Separation & Synthesis

    • Title: Synthesis and Structural Characteriz
    • Source:Molecules (via PMC/NIH).[1]

    • URL:[Link]

  • Palladium Removal Techniques

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[1]

    • Source:Organic Process Research & Development (ACS).[1]

    • URL:[Link][1]

  • Indazole Acidity/Basicity (pKa Data)

    • Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[1][6]

    • Source:Journal of Physical Chemistry A (ResearchGate).[1]

    • URL:[Link]

  • Recrystallization Solvents (Patent)

    • Title: Method for separating and purifying substituted indazole isomers (CN101948433A).[1][7]

    • Source: Google Patents.[1][7]

    • URL

Sources

addressing challenges in the synthesis of structurally diverse indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Challenges in the Synthesis of Structurally Diverse Indazoles

Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Indazole Synthesis Support Hub

Status: Operational Current Focus: Regiocontrol, Cyclization Efficiency, and Late-Stage C-H Functionalization.

Indazoles are privileged scaffolds in drug discovery (e.g., Pazopanib, Niraparib), yet their synthesis is often plagued by "silent" failures—mixtures of regioisomers that are difficult to separate or cyclizations that stall at unstable intermediates. This guide moves beyond standard textbook protocols to address the why and how of failure modes, providing self-validating solutions.

Module 1: The Regioselectivity Conundrum ( vs. )

The Issue: Alkylation or arylation of unsubstituted indazoles typically yields a mixture of


- and 

-substituted products. While

is generally the thermodynamic product,

is often the desired pharmacophore for kinase inhibition but is difficult to access selectively.
Troubleshooting Guide
Symptom Root Cause Analysis Corrective Protocol
Inseparable

mixtures
Competition between Sterics & Electronics. The

lone pair is more nucleophilic, but the

position is less sterically hindered. Standard bases (NaH, K₂CO₃) in polar aprotic solvents (DMF) favor

(Thermodynamic).
Switch to Kinetic Control or Chelation: 1. For

:
Use Cs₂CO₃ in DMF. The Cs⁺ ion coordinates with the sulfonate/carboxylate oxygens and

, directing alkylation to

via a "chelation-controlled" transition state.2. For

:
Use non-polar solvents (DCM, Toluene) with alkyl imidates under acidic catalysis (see Protocol A).
Low Yield of

-Isomer
Tautomeric Equilibrium. In solution,

-indazole is favored over

-indazole. Electrophiles attack the most abundant species unless directed.
Transient Masking: Use the THP (Tetrahydropyranyl) or SEM group. Protection often favors

, allowing subsequent functionalization at C3, followed by deprotection and directed

functionalization.
Senior Scientist Insight: The "Cesium Effect"

Do not treat alkali metals as interchangeable. Recent DFT studies suggest that in


-alkylation, Cesium (Cs⁺)  stabilizes the transition state leading to 

-substitution through non-covalent interactions (NCI) with the

nitrogen and the incoming electrophile's leaving group. If you need

, Cs₂CO₃ is not just a base; it is a template. Conversely, if you need

, avoid Cs⁺ and polar aprotic solvents.
Decision Logic: Regioselectivity Pathways

IndazoleRegio Start Target Regioisomer? N1 N1-Substituted (Thermodynamic) Start->N1 Standard Path N2 N2-Substituted (Kinetic/Directed) Start->N2 Challenging Path N1_Cond Base: Cs2CO3 Solvent: DMF/CH3CN Temp: 60-80°C N1->N1_Cond N2_Cond Reagent: Alkyl Imidate Catalyst: TfOH (Acid) Solvent: DCM/Toluene N2->N2_Cond Result1 High N1 Selectivity (>95:5) N1_Cond->Result1 Result2 High N2 Selectivity (>20:1) N2_Cond->Result2

Figure 1: Decision matrix for selecting reaction conditions based on the desired indazole regioisomer.

Module 2: Cyclization Stalls (The Davis-Beirut Reaction)

The Issue: The Davis-Beirut reaction (base-mediated cyclization of 2-nitrobenzylamines to


-indazoles) is a powerful tool for generating diverse scaffolds. However, users frequently report "black tar" formation or hydrolysis to 2-nitrobenzaldehyde instead of cyclization.
FAQ: Why is my cyclization failing?

Q: I see the starting material disappear, but no product forms. LCMS shows a peak -16 mass units?

  • A: You likely formed the nitroso imine intermediate but it failed to cyclize. This intermediate is highly reactive. If water concentration is too high, it hydrolyzes. If the base is too weak, the deprotonation of the amine (required for N-N bond formation) stalls.

  • Fix: Ensure the reaction is performed in alcoholic solvents (MeOH/EtOH) with KOH or NaOH . The alkoxide is necessary to add to the nitroso imine. Strictly limit water content to <5% unless specifically required for solubility.

Q: Can I use this for N-aryl indazoles?

  • A: Traditionally, no. The Davis-Beirut reaction works best for

    
    -alkyl/benzyl.
    
  • Update: Recent photoredox modifications allow for

    
    -aryl synthesis by generating the key nitroso intermediate under milder conditions, preventing the decomposition associated with heating anilines in strong base.
    
Protocol A: Optimized Davis-Beirut Cyclization

For the synthesis of 2H-indazoles from 2-nitrobenzylamines.

  • Preparation: Dissolve

    
    -substituted-2-nitrobenzylamine (1.0 equiv) in MeOH (0.1 M).
    
  • Activation: Add KOH (4.0 equiv) pellets (crushed to increase surface area).

  • Reaction: Heat to 60°C for 4–12 hours.

    • Checkpoint: Monitor by TLC. A transient colored species (often deep blue/green) indicates the nitroso intermediate.

  • Workup: Do not use acidic workup immediately. Dilute with water and extract with EtOAc.

  • Validation: 2H-indazoles have a distinct UV signature compared to 1H-indazoles. Confirm via 2D NMR (HMBC) if regiochemistry is ambiguous.

Module 3: Late-Stage Diversification (C-H Activation)

The Issue: Functionalizing the C3 position of a pre-formed indazole is difficult because C3 is not inherently nucleophilic (unlike C3 of indole). Electrophilic aromatic substitution (SEAr) often fails or requires harsh conditions that degrade functional groups.

Mechanism & Solution

Direct C3-functionalization requires reversing the polarity or using metal-catalyzed C-H activation.

Target Recommended Strategy Key Reagents
C3-Alkylation Radical C-H Activation. Use Minisci-type conditions. The indazole acts as a radical acceptor.Alkyl carboxylic acids, (NH₄)₂S₂O₈, AgNO₃ (cat.), TFA/Water.
C3-Arylation Pd-Catalyzed C-H Activation. Requires an

-directing group (e.g., SEM, Pyridyl) to guide the metal to C3.
Pd(OAc)₂, Ag₂CO₃, PivOH (additive is crucial).
C3-Allylation CuH-Catalyzed Coupling. Works on

-benzoyloxy indazoles.[1]
Cu(OAc)₂, Phosphine Ligand (e.g., DTBM-SEGPHOS), Silane.
Visualizing the C3-Activation Pathway

CHActivation Indazole 1H-Indazole Core (C3-H Unreactive) Path1 Radical Path (Minisci) Indazole->Path1 Alkyl Acids + Oxidant Path2 Metal-Catalyzed (Pd/Rh) Indazole->Path2 Directing Group (DG) Radical C3-Radical Intermediate Path1->Radical Metal Metallacycle Intermediate (C3-Metal bond) Path2->Metal Prod1 C3-Alkyl Indazole Radical->Prod1 Prod2 C3-Aryl Indazole Metal->Prod2

Figure 2: Divergent strategies for C3-functionalization based on target moiety (Alkyl vs. Aryl).

References

  • Regioselectivity Mechanisms

    • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem. 2024 , 20, 1787–1801. Link

    • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

  • Davis-Beirut Reaction

    • The Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.[2] Acc.[3][4] Chem. Res. 2020 , 53, 9, 1933–1943. Link

  • C-H Activation & Functionalization

    • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. J. Am. Chem. Soc. 2020 , 142, 21, 9585–9590. Link

    • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.[3][5] Org.[4][6][7][8][9] Lett. 2020 , 22, 11, 4266–4271. Link

Sources

overcoming problems in the scale-up synthesis of indazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Problems in the Scale-Up Synthesis of Indazole Intermediates

Status: Operational | Tier: Level 3 (Process Chemistry & Engineering)

Introduction: The Indazole Challenge

Welcome to the Indazole Process Support Hub. While the indazole scaffold is a privileged structure in oncology (e.g., Axitinib, Pazopanib) and inflammation research, its scale-up is notoriously difficult.

As a process chemist, you are likely facing the "Indazole Triad" of failure modes:

  • Thermal Runaway: Hydrazine and diazonium-based ring closures are highly energetic.

  • Regio-scrambling: Controlling

    
     vs. 
    
    
    
    alkylation is often the bottleneck in yield.
  • Genotoxicity: Residual hydrazines are Potentially Genotoxic Impurities (PGIs) requiring ppm-level control.

This guide moves beyond basic synthesis to address the engineering and thermodynamic realities of kilogram-scale production.

Module 1: Thermal Hazards & Safety (Ring Closure)

The Issue: Classic routes (e.g., condensation of 2-halobenzaldehydes with hydrazine or diazotization of o-toluidines) are exothermic. At milligram scale, heat dissipation is trivial. At kilogram scale, heat accumulation leads to thermal runaway and gas evolution (


), risking reactor over-pressurization.
Troubleshooting Guide: Managing Exotherms
SymptomProbable CauseCorrective Action (Scale-Up)
DSC Onset < 100°C Unstable intermediate (e.g., diazonium salt).Do Not Scale in Batch. Switch to Continuous Flow (see Protocol A).
Sudden Pressure Spike Rapid

evolution during cyclization.
Implement Dosing-Controlled addition. Never add catalyst/reagent "all-at-once."
Wolf-Kishner Byproduct Overheating hydrazine + aldehyde.Switch substrate to O-methyloxime derivatives to block reduction pathways.
Protocol A: Continuous Flow Strategy for Hydrazine Condensation

Rationale: Flow chemistry minimizes the active volume of energetic material, effectively eliminating the risk of bulk thermal runaway.

Workflow:

  • Feed A: 2-Fluoro-benzaldehyde derivative in EtOH (0.5 M).

  • Feed B: Hydrazine hydrate (or tert-butyl carbazate for higher safety) in EtOH (1.5 equiv).

  • Reactor: PFA coil reactor heated to 140°C–160°C (superheated zone).

  • Back Pressure: 250 psi (to keep solvent liquid).

  • Quench: In-line cooling loop followed by water precipitation.

Critical Process Parameter (CPP): Residence time. Short residence times (<10 min) at high temperature favor cyclization over degradation.

Module 2: Regioselectivity (N1 vs. N2 Alkylation)

The Issue: Indazoles are ambident nucleophiles. The


-H tautomer is thermodynamically more stable (by ~4.5 kcal/mol), but the 

position is often kinetically more nucleophilic due to lone pair availability and steric factors.
The Decision Matrix: N1 vs. N2

IndazoleRegio Start Target Regioisomer? N1 N1-Alkylation (Thermodynamic) Start->N1 Most Common N2 N2-Alkylation (Kinetic) Start->N2 Difficult Cond1 Conditions: High Temp (>100°C) Polar Aprotic (DMF/DMSO) Strong Base (NaH, Cs2CO3) N1->Cond1 Cond2 Conditions: Low Temp (<0°C) Non-polar (DCM/Toluene) Soft Electrophiles N2->Cond2 Cond3 Special Reagent: Trichloroacetimidates (Acid Catalysis) N2->Cond3

Figure 1: Decision matrix for selecting reaction conditions based on desired regiochemistry.

Protocol B: Ensuring N1 Selectivity (The "Cesium Effect")

Rationale: Cesium ions (


) can coordinate with the indazole nitrogen and the leaving group of the electrophile, stabilizing the transition state for N1 substitution.

Step-by-Step:

  • Solvent: Use DMF or NMP (promotes thermodynamic equilibrium).

  • Base: Use

    
     (2.0 equiv). Avoid 
    
    
    
    if selectivity is poor.
  • Temperature: Heat to >90°C. Why? High thermal energy allows the kinetic

    
     product to revert (retro-Michael or dealkylation) and funnel into the stable 
    
    
    
    product.
  • Additives: If using alkyl halides, add TBAI (tetrabutylammonium iodide) to accelerate the reaction, allowing faster equilibration.

Protocol C: Ensuring N2 Selectivity (The "Imidate" Route)

Rationale: Direct alkylation with alkyl halides rarely gives high N2 selectivity. Using trichloroacetimidates under acid catalysis protonates the imidate, making it a "hard" electrophile that attacks the N2 position under kinetic control.

  • Reagent: Synthesize the alkyl 2,2,2-trichloroacetimidate of your desired "R" group.

  • Catalyst:

    
     or TMSOTf (0.1 equiv).
    
  • Solvent: Cyclohexane/DCM (non-polar).

  • Result: High N2 selectivity (>95:5) is often achieved because the reaction does not rely on the deprotonated indazole anion.

Module 3: Impurity Control (Genotoxicity)

The Issue: Hydrazines are known carcinogens. Regulatory limits (ICH M7) often require final levels < 1–10 ppm. Standard crystallization often fails to purge these to such low levels.

FAQ: Scavenging & Purification

Q: My final API has 50 ppm hydrazine. How do I remove it? A: Do not rely on recrystallization alone. Use a Chemical Scavenging step:

  • Add 5–10 equiv of a sacrificial ketone (e.g., acetone or acetylacetone) to the crude mixture.

  • This converts residual hydrazine into a hydrazone.

  • Hydrazones have significantly different lipophilicity (

    
    ) than free hydrazine and are easily purged during aqueous workup or column chromatography.
    

Q: How do I separate N1/N2 isomers on a large scale? A: Isomer separation by column chromatography is cost-prohibitive at kg-scale.

  • Strategy: Exploit

    
     or solubility differences. N1-alkyl indazoles are generally more crystalline and less basic than N2 isomers.
    
  • Technique: Treat the mixture with HCl in ether/dioxane. The N2 isomer (more basic) often precipitates as the HCl salt first, leaving the N1 isomer in solution (or vice versa depending on substituents).

References

  • Continuous Flow Safety: Reaction Chemistry & Engineering, 2017. "Safety Assessment in Development and Operation of Modular Continuous-Flow Processes."

  • N1 Selectivity (Thermodynamic Control): RSC Advances, 2024.[1] "Development of a selective and scalable N1-indazole alkylation."

  • N2 Selectivity (Kinetic/Imidate): Synthesis, 2022. "Highly Selective N2 Alkylation of Indazoles." (Discussed in WuXi Biology technical notes).

  • Ullmann Cyclization Scale-Up: The Journal of Organic Chemistry, 2023. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." [2]

  • Genotox Control: Organic Process Research & Development, 2013. "Control of Genotoxic Impurities in the Synthesis of Indazoles."

Sources

Technical Support Center: Indazole Chemistry & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Indazole Compounds During Workup

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Introduction: The Indazole Stability Paradox

Welcome to the Indazole Technical Support Hub. While the 1H-indazole core is thermodynamically stable (aromatic sextet intact), the functionalized derivatives required for kinase inhibition or receptor modulation are often chemically fragile.

The Core Problem: Researchers often mistake "isolation loss" for "reaction failure." In reality, many indazole intermediates—specifically N-protected species , 3-haloindazoles , and indazole boronic acids —degrade after the reaction is complete, during the quench, extraction, or chromatography phases.

This guide provides self-validating protocols to arrest these degradation pathways.

Module 1: The Boronic Acid Trap (Protodeboronation)

Symptom: "My Suzuki coupling showed full conversion by LCMS, but after workup, I isolated the de-borylated indazole (H-species) instead of the product."

The Mechanism

Heterocyclic boronic acids are notoriously prone to protodeboronation (replacement of the C-B bond with C-H).[1][2] This is not a random decomposition; it is a specific pathway accelerated by both high pH (base catalysis) and low pH (acid catalysis), as well as metal impurities.

  • Acid Pathway: Electrophilic protonation at the C3 position (ipso-substitution).

  • Base Pathway: Formation of a boronate anion, followed by hydrolytic cleavage.

Troubleshooting Protocol: The "Cold & Fast" Workup

Do NOT use standard 1M HCl or NaOH washes for indazole boronic acids.

ParameterStandard Protocol (RISK)Indazole-Safe Protocol
Quench Pour into water/brine at RT.Cool reaction to 0°C before quenching. Use saturated NH₄Cl (mildly acidic, pH ~5-6) or Phosphate Buffer (pH 7).
Extraction Ethyl Acetate (slow separation).2-MeTHF or MTBE. These separate phases faster, reducing exposure time to the aqueous layer.
Drying MgSO₄ (slightly acidic).Na₂SO₄ (neutral).
Concentration Rotovap at 40-50°C.Rotovap at <30°C. Heat accelerates C-B cleavage exponentially.
Visualizing the Danger Zone

The following diagram illustrates the stability window for indazole boronic acids.

Protodeboronation Substrate Indazole-3-Boronic Acid AcidPath Acidic pH (<4) Ipso-Protonation Substrate->AcidPath HCl Workup BasePath Basic pH (>10) Boronate Hydrolysis Substrate->BasePath NaOH Workup StableZone Stability Window (pH 5-8, <25°C) Substrate->StableZone Buffer/Cold Degradant Protodeboronated (Indazole-H) AcidPath->Degradant Rapid Cleavage BasePath->Degradant Slow Hydrolysis Product Intact Product StableZone->Product Safe Isolation

Figure 1: Protodeboronation pathways. Extreme pH conditions facilitate the replacement of Boron with Hydrogen.

Module 2: N-Protecting Group Instability (THP, SEM, Boc)

Symptom: "I synthesized N-THP indazole, but after the column, I recovered the free N-H indazole."

The Mechanism

Protecting groups like THP (Tetrahydropyranyl) and SEM (2-(Trimethylsilyl)ethoxymethyl) are acetal-based. They are designed to be cleaved by acid.

  • The Hidden Acid: Standard Silica Gel (SiO₂) has a surface pH of 4.0–5.0. This is sufficient to cleave sensitive N-protecting groups during a slow column run.

  • The "Indazole Effect": The N2 nitrogen of indazole can act as a leaving group more readily than a standard amide, making these protections more labile than expected.

Protocol: Silica Neutralization (The "TEA Flush")

You must neutralize the acidity of the silica gel before loading your compound.

Step-by-Step Guide:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Doping Step: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry solvent.

  • Packing: Pour the column.

  • The Flush: Run 2 column volumes of the TEA-doped solvent through the silica.

  • Loading: Load your crude indazole.

  • Elution: Run the column using standard solvent (no TEA needed in the run, or keep 0.1% if very sensitive). The initial flush is usually sufficient to strip the acidic protons from the silica surface.

Expert Tip: If your compound is extremely acid-sensitive (e.g., N-Trityl), switch to Neutral Alumina stationary phase instead of silica.

Module 3: Purification & "Streaking"

Symptom: "My product smears across 20 fractions on the TLC/Column, and yield is low."

The Cause: Hydrogen Bonding

Free-base indazoles (unprotected N-H) are hydrogen bond donors (N-H) and acceptors (N:). They interact strongly with the silanols (Si-OH) on the silica surface, causing "tailing" or irreversible adsorption.

Decision Matrix: Choosing the Right Workup

PurificationStrategy Start Crude Indazole Mixture CheckN Is N1/N2 Protected? Start->CheckN Protected Yes (Boc, THP, SEM, Me) CheckN->Protected Non-Polar Unprotected No (Free N-H) CheckN->Unprotected Polar/H-Bonding Action1 Standard Flash Chromatography (Check Stability in Mod 2) Protected->Action1 Action2 Dope Eluent with 1% Et3N or 1% MeOH/NH3 Unprotected->Action2 Precip Alternative: Precipitation Unprotected->Precip If >90% purity

Figure 2: Purification decision tree based on nitrogen substitution.

Module 4: The 3-Iodoindazole Light Sensitivity

Symptom: "My 3-iodoindazole turned purple/brown on the bench, and NMR shows a complex mixture."

The Mechanism: Homolytic Cleavage

The C3-Iodine bond in electron-rich heterocycles is weak. Exposure to UV light (fume hood lights) or trace transition metals (Pd residues) can trigger homolytic cleavage, generating an iodine radical and an indazole radical, leading to dimerization or oxidation.

Handling Protocol
  • Amber Glassware: Perform all workups (rotovap, extraction) in amber flasks or wrap glassware in aluminum foil.

  • Metal Scavenging: If the iodide was made via catalysis, use a metal scavenger (e.g., SiliaMetS® Thiol) immediately during workup. Residual Palladium catalyzes de-iodination.

  • Storage: Store under Argon at -20°C, strictly in the dark.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DCM (Dichloromethane) for extraction?

  • A: Yes, but be careful. DCM is slightly acidic due to trace HCl formation over time. For acid-sensitive protecting groups (THP), filter the DCM through basic alumina or wash with NaHCO₃ before use.

Q: My indazole is not precipitating during the quench.

  • A: Indazoles are often "oily" due to their planar lipophilic nature mixed with polar nitrogens.

    • Try: Sonication in cold Hexane/Ether.

    • Try: "Scratching" the glass side of the flask with a spatula to induce nucleation.

Q: Why does my N1-SEM group migrate to N2?

  • A: This is a thermodynamic equilibration known as "tropic rearrangement." It often occurs during heating or in the presence of Lewis acids. Avoid heating >60°C during workup/drying.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.
  • N-Protection Stability (THP/SEM)

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection of Indazoles/Pyrazoles).
    • Primas, N., et al. (2008).[3] "A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection." Letters in Organic Chemistry, 5(1). (Demonstrates THP lability).

  • Purification Techniques

    • Rochester University Chemistry Dept. "Chromatography: The Solid Phase - Choosing Media for Separation.
  • General Indazole Handling

    • BenchChem Technical Support.[4] "Refining Purification Techniques for Polar Imidazole Derivatives." (Applicable to Indazoles).[4][5]

Sources

Technical Support Center: Optimizing Catalyst Loading for Indazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OPT-2024 Subject: Troubleshooting catalyst deactivation and loading optimization in Indazole scaffolds. Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division.

Diagnostic Triage: Why is my reaction failing?

Indazoles are "privileged scaffolds" in kinase inhibitor discovery, but they are notoriously difficult substrates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The primary failure mode is catalyst poisoning , where the Lewis-basic nitrogen atoms (N1/N2) of the indazole core displace labile ligands on the Palladium center, forming an inactive "off-cycle" resting state.

Use the following decision matrix to diagnose your specific failure mode before attempting to optimize loading.

Troubleshooting Workflow

IndazoleTroubleshooting Start Reaction Status: Low Conversion / Stalled CheckColor Visual Inspection of Reaction Mixture Start->CheckColor Black Black CheckColor->Black ClearSolution Clear/Homogeneous Solution CheckColor->ClearSolution No precipitate Precipitate Visible particles Instability Issue: Catalyst Instability (Ligand dissociation) Precipitate->Instability Poisoning Issue: Catalyst Poisoning (Indazole N-coordination) ClearSolution->Poisoning FixInstability Action: Increase Ligand:Pd Ratio or Switch to Bidentate (e.g., dppf, Xantphos) Instability->FixInstability FixPoisoning Action: Use Bulky Ligands (Buchwald Type) or Protect Indazole Nitrogen Poisoning->FixPoisoning

Figure 1: Diagnostic logic for distinguishing between catalyst aggregation (Pd black) and substrate inhibition (poisoning).

Optimization Protocol: The "Loading De-escalation" Method

Once you have a working reaction (conversion >80%), you must optimize catalyst loading to reduce cost and metal scavenging burden. Do not jump straight to low loading; follow this Step-Down Protocol .

Phase 1: Ligand Screening (High Loading)

Goal: Identify a ligand that prevents N-coordination poisoning.

  • Conditions: 5 mol% Pd, 1.2 equiv Boronic Acid/Amine, Base (K2CO3 or Cs2CO3), Solvent (Dioxane/Water or Toluene).

  • Ligand Class Recommendations:

Ligand ClassExamplesBest ForMechanism of Action
Bulky Monodentate XPhos, SPhos, RuPhosN-Arylation (Buchwald)Steric bulk prevents Indazole N-binding to Pd.
Bidentate Ferrocenyl dppf, dtbpfSuzuki-MiyauraHigh bite angle stabilizes Pd(II) against aggregation.
NHC Complexes Pd-PEPPSI-IPr"Difficult" ElectrophilesStrong sigma-donation prevents catalyst death.
Phase 2: The Step-Down Titration

Goal: Determine the Minimum Effective Concentration (MEC). Perform the reaction in parallel vials (HTE format) with the following Pd loadings, keeping the Ligand:Pd ratio constant (usually 2:1 for monodentate, 1.1:1 for bidentate).

  • Standard: 5.0 mol% (Baseline)

  • Tier 1: 2.5 mol%

  • Tier 2: 1.0 mol%

  • Tier 3: 0.5 mol%

  • Stress Test: 0.1 mol%

Success Criteria: The lowest loading that maintains >90% conversion at the same time point as the 5% loading is your optimized condition.

Expert Insight: For indazoles, if conversion drops sharply between 1.0% and 0.5%, it indicates a "threshold effect" where trace impurities or the substrate itself are scavenging the active catalyst. In this zone, adding a "sacrificial" Lewis acid (like MgCl2) can sometimes restore activity by binding the indazole nitrogen, freeing the Pd.

Mechanistic Insight: The "Indazole Trap"

Understanding why optimization fails is crucial. The diagram below illustrates the competition between the productive catalytic cycle and the "Indazole Trap."

IndazoleMechanism Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Ar'-B(OH)2 Trap Off-Cycle Resting State (Pd-N-Indazole Complex) OxAdd->Trap Indazole N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Indazole Free Indazole (Substrate) Trap->OxAdd Slow Reversal (Requires Heat/Bulky Ligand)

Figure 2: The catalytic cycle showing the reversible sequestration of Palladium by the Indazole substrate (The "Trap").[1][2]

Scientific Rationale: Indazoles possess a pyridine-like nitrogen (N2) that is a competent ligand for Pd(II). If your phosphine ligand is not bulky enough or electron-rich enough to out-compete the indazole, the equilibrium shifts to the Trap state (Red node). This is why simple ligands like PPh3 often fail with unprotected indazoles.

Post-Reaction Protocol: Removing Residual Palladium

Optimizing loading reduces the initial metal input, but pharmaceutical standards often require <10 ppm residual Pd. Indazoles tend to hold onto Pd residues tenaciously.

Standard Operating Procedure (SOP) for Pd Scavenging:

  • Filtration: Filter the crude reaction mixture through Celite immediately while hot to remove bulk Pd black.

  • Resin Treatment:

    • Dissolve crude product in THF or EtOAc (10 mL/g).

    • Add Thiol-modified Silica (Si-Thiol) or Trimercaptotriazine (MP-TMT) resin at 10-20 wt% relative to the crude mass.

    • Agitate at 50°C for 2-4 hours. Note: Room temperature is often insufficient for indazoles due to the strong Pd-N bond.

  • Verification: Filter off resin and analyze via ICP-MS. If >20 ppm, repeat with activated carbon (Darco KB).

Frequently Asked Questions (FAQ)

Q: I see product formation, but the reaction stops at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely product inhibition . The product (an arylated indazole) might be a better ligand for Palladium than the starting material.

  • Fix: Switch to a ligand that creates a more sterically crowded center (e.g., switch from XPhos to BrettPhos), making it harder for the product to bind.

Q: Should I protect the Indazole nitrogen before coupling? A: If you are struggling with <1 mol% loading, yes . Protecting the N1 position with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) eliminates the catalyst poisoning pathway entirely. You can deprotect later with mild acid. This often allows you to drop catalyst loading by 10x.

Q: My Suzuki coupling gives a mixture of N-arylation and C-arylation. How do I stop N-arylation? A: C- vs N-selectivity is controlled by the base and solvent.

  • For C3-Arylation: Use weak bases (Na2CO3, K3PO4) and non-polar solvents (Toluene).

  • For N-Arylation: Use strong bases (NaOtBu, LiHMDS) to deprotonate the indazole, making it a better nucleophile for the Buchwald cycle.

Q: Can I use Pd/C (Heterogeneous) for these reactions? A: Generally, no. While Pd/C works for hydrogenations, it performs poorly for cross-coupling on indazoles because the substrate adsorbs continuously onto the carbon support, blocking active sites. Homogeneous catalysis with defined ligands is preferred.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society (ACS). Context: Defines the mechanism of azole poisoning and ligand solutions. URL:[Link]

  • Optimization of Catalyst Loading for Suzuki-Miyaura Coupling. Source: ResearchGate / Organic Process Research & Development. Context: Methodologies for lowering Pd loading in manufacturing. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Source: Organic Process Research & Development (ACS). Context: Industrial protocols for scavenging Pd from nitrogenous APIs. URL:[Link]

Sources

troubleshooting poor solubility of indazole derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: INDZ-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: Why Your Indazole is Crashing Out

Welcome to the technical support center. If you are here, you are likely facing a common phenomenon: your indazole derivative dissolves perfectly in DMSO, but the moment you dilute it into an aqueous buffer (PBS, media), it precipitates into a cloudy suspension.[1]

The Diagnosis: Indazole (


) is a planar, bicyclic system.[1] Its poor aqueous solubility is driven by two factors:
  • High Crystal Lattice Energy ("Brick Dust"): The planar structure facilitates strong

    
     stacking interactions, making the solid state highly stable and difficult to disrupt with water molecules.[1]
    
  • Amphoteric Neutrality: The core indazole ring has pKa values of approximately 1.04 (protonation of N2) and 13.86 (deprotonation of N1) [1].[1] At physiological pH (7.4), the molecule is effectively neutral and uncharged, stripping it of ionic dipole interactions that would assist solvation.[1]

This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: Immediate Troubleshooting (The "Crash" Effect)

Issue: Compound precipitates immediately upon dilution from DMSO stock to aqueous buffer.[1]

Q: My compound is soluble in DMSO at 10 mM. Why does it crash in PBS at 10 µM?

A: You are encountering Kinetic Precipitation .[1] When you inject a DMSO stock into water, the DMSO rapidly diffuses away into the aqueous phase. The hydrophobic indazole molecules are left "stranded" and, driven by the hydrophobic effect and


-stacking, they aggregate faster than they can dissolve.

Corrective Protocol: The "Sub-Surface" Addition

  • Do NOT drop the DMSO stock onto the surface of the buffer. This creates a local region of supersaturation at the meniscus.[1]

  • Do submerge the pipette tip into the center of the stirring buffer.

  • Do dispense slowly while vortexing or stirring rapidly. This maximizes dispersion before aggregation can occur.[1]

Q: Can I fix this by adjusting the pH?

A: Likely No. Unless your derivative has a specific basic side chain (e.g., a piperazine or pyridine tail like in Axitinib), adjusting pH will fail.[1]

  • Acidification: You would need to drop to pH < 2 to protonate the indazole core (pKa ~1.2), which is incompatible with biological assays.[1]

  • Basification: You would need pH > 12 to deprotonate the N-H, which is also incompatible.[1]

Module 2: Advanced Solubilization Strategies

When simple cosolvents (DMSO/Ethanol) fail, you must disrupt the crystal lattice or encapsulate the hydrophobic core.

Strategy A: Cyclodextrin Complexation (The Gold Standard)

For indazoles, Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
is the industry standard excipient [2].[1] The hydrophobic indazole core fits into the CD cavity, while the hydrophilic exterior interacts with the buffer.

Why it works: It bypasses the lattice energy requirement by sequestering the drug molecule before it can self-aggregate.[1]

Strategy B: Surfactants

Non-ionic surfactants like Tween 80 or Poloxamer 188 can prevent aggregation but are often toxic to sensitive cell lines.[1] Use only if CDs are unavailable.

Comparative Data: Solubilization Efficiency
MethodMechanismProsCons
DMSO (Cosolvent) Dielectric constant modulationEasy to prepare; standard for HTS.[1]High risk of precipitation upon dilution; cytotoxic >0.1%.[1]
pH Adjustment IonizationHigh solubility if pKa allows.[1]Ineffective for neutral indazoles; limits biological relevance.[1]
SBE-

-CD
Inclusion ComplexationHighest success rate ; biologically inert; stabilizes compound.[1]Requires formulation optimization; expensive.[1]
Micronization Surface area increaseIncreases dissolution rate.[1]Does not change equilibrium solubility; technically demanding.[1]

Module 3: Decision Logic & Workflows

Use the following logic flow to determine the correct solubilization strategy for your specific derivative.

IndazoleTroubleshooting Start Start: Precipitation Observed CheckStruct Analyze Structure: Are there ionizable R-groups? Start->CheckStruct YesIon Yes (e.g., Pyridine, Amine) CheckStruct->YesIon pKa > 4 or < 9 NoIon No (Neutral Indazole Core) CheckStruct->NoIon Neutral SaltScreen Attempt Salt Formation (Mesylate/HCl) YesIon->SaltScreen Cosolvent Check DMSO Tolerance (< 0.5% final?) NoIon->Cosolvent KineticTest Run Kinetic Solubility Assay SaltScreen->KineticTest AddCD Formulate with SBE-beta-Cyclodextrin Cosolvent->AddCD Precipitates Cosolvent->KineticTest Soluble AddCD->KineticTest

Figure 1: Decision tree for troubleshooting indazole solubility issues. Blue nodes indicate analysis steps; Green indicates the recommended solution for stubborn compounds.

Module 4: Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assay (High Throughput)

Use this to determine if your compound will survive the transition from DMSO stock to assay buffer.

Materials:

  • 10 mM Compound Stock in DMSO.[1][2]

  • PBS (pH 7.4).[1]

  • 96-well filter plate (0.45 µm PVDF).[1]

Steps:

  • Preparation: Place 198 µL of PBS into the filter plate wells.

  • Spiking: While shaking the plate at 600 RPM, add 2 µL of DMSO stock (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature. Note: Do not incubate longer than 4 hours, or you measure thermodynamic equilibrium.

  • Filtration: Apply vacuum to filter the solution into a receiver plate.[1]

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    
Protocol 2: Cyclodextrin Complexation (Thermodynamic)

Use this to create a stable, high-concentration stock for animal dosing or long-term assays.[1]

Materials:

  • Indazole derivative (Powder).[1][3]

  • 30% (w/v) SBE-

    
    -CD in water (e.g., Captisol®).[1]
    

Steps:

  • Vehicle Prep: Dissolve SBE-

    
    -CD in water to 30% w/v. Filter sterilize (0.22 µm).[1]
    
  • Addition: Add excess indazole powder to the vehicle (aim for 5–10 mg/mL).

  • Equilibration: Stir continuously at 25°C for 24–48 hours.

    • Tip: If the solution remains clear, add more powder until a precipitate persists (saturation).[1]

  • Separation: Centrifuge at 14,000 x g for 10 minutes or filter (0.45 µm).

  • Validation: The supernatant is your dissolved drug-CD complex.[1]

FAQ: Common Pitfalls

Q: Can I sonicate the suspension to redissolve it? A: Sonication creates heat and temporary dispersion.[1] It often creates a metastable supersaturated state .[1][4] The compound will likely crash out again during your experiment, leading to false negatives in biological data.[1]

Q: Why do I see "crystals" in my microscope during cell assays? A: This is likely the "Oswald Ripening" effect.[1] Small amorphous aggregates formed during the "DMSO crash" slowly reorganize into larger, more stable crystals over 24 hours.[1] This confirms your concentration is above the thermodynamic solubility limit.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9221, Indazole.[1] Retrieved from [Link][1]

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs.[1] BioMed Research International.[1] Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development.[1] Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis for Indazole Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: Indazole scaffolds are privileged structures in drug discovery (e.g., Axitinib, Pazopanib), yet they present a persistent analytical challenge: Annular Tautomerism and Regioisomerism. [1][2][3][4][5][6][7][8]

During synthesis, particularly alkylation or acylation, the indazole ring often yields a mixture of


-indazole (N1-substituted) and 

-indazole (N2-substituted) isomers.[5][9] While N1 isomers are generally thermodynamically favored, N2 isomers are often kinetically favored.[5] Distinguishing these regioisomers is critical because their biological activities and metabolic profiles differ drastically.

The Solution: While X-ray crystallography is absolute, it requires single crystals. Mass spectrometry cannot easily distinguish these regioisomers. NMR spectroscopy (


H, 

C, NOESY, HMBC)
remains the most efficient, high-throughput method for definitive structural assignment in solution.

Part 1: Comparative Analysis of Analytical Methods

The following table compares the utility of standard analytical techniques specifically for distinguishing Indazole N1 vs. N2 isomers.

Feature1D

H NMR
1D

C NMR
2D NMR (NOESY/HMBC)

N NMR
Primary Utility Purity check, functional group IDCarbon skeleton confirmationDefinitive Regioisomer Assignment Direct Nitrogen Environment ID
Differentiation Power Moderate (Shift differences are subtle)High (Diagnostic shifts at C3/C7a)Very High (Spatial/Bond connectivity)Ultimate (Huge shift differences)
Sample Requirement Low (< 1 mg)Medium (5-10 mg)Medium (5-10 mg)High (requires

N abundance or long scans)
Throughput High (Minutes)Medium (Hours)Medium (Hours)Low (Overnight/Special probes)
Cost/Accessibility StandardStandardStandardSpecialized
Why 1D NMR is Often Insufficient

In 1D


H NMR, the chemical shift of the N-alkyl group differs slightly between N1 and N2 isomers, but without a reference standard for both isomers, assignment based on 1D shifts alone is risky. The electronic effects of the benzene ring vs. the pyrazole double bond are similar enough to cause ambiguity.
The Superiority of 2D NMR (The "Gold Standard")

The combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provides a self-validating structural proof:

  • NOESY: Detects through-space interactions (< 5 Å).

  • HMBC: Detects long-range (2-3 bond)

    
    H-
    
    
    
    C couplings.

Part 2: Technical Deep Dive & Diagnostic Criteria

Thermodynamic vs. Kinetic Control

Understanding the synthesis aids analysis.[5]

  • N1-Substitution: Thermodynamically stable (Benzenoid structure preserved).

  • N2-Substitution: Kinetically favored (Quinoid-like resonance contribution), often formed under specific conditions (e.g., alkylation with triethyloxonium salts).[5]

Diagnostic Chemical Shifts ( C NMR)

The carbon chemical shifts of the indazole core are highly sensitive to N-substitution.

  • C3 Signal:

    • N1-Isomer: Typically resonates at 133–136 ppm .

    • N2-Isomer: Often shielded or deshielded depending on substituents, but the difference relative to C7a is key.

  • C7a (Junction Carbon):

    • N1-Isomer: The C7a carbon (adjacent to N1) is generally shielded (upfield) compared to the N2 isomer.

    • N2-Isomer: The C7a carbon is deshielded (downfield) , often >145 ppm.

The "Smoking Gun": NOESY Correlations

This is the most reliable method for rapid assignment.

  • Scenario A (N1-Alkyl): The protons on the N-alkyl group are spatially close to H7 (the benzene ring proton).

    • Observation: Strong NOE cross-peak between N-CH

      
        and H7 .
      
  • Scenario B (N2-Alkyl): The protons on the N-alkyl group are spatially close to H3 (the pyrazole proton).

    • Observation: Strong NOE cross-peak between N-CH

      
        and H3 .
      

Part 3: Experimental Protocol for Unknown Identification

Reagents & Setup
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for indazoles to prevent aggregation and ensure sharp signals for exchangeable protons (if any).
  • Concentration: ~10-15 mg in 0.6 mL solvent (crucial for clear HMBC/NOESY signals).

Step-by-Step Workflow
  • Acquire 1D

    
    H Spectrum: 
    
    • Identify the aromatic region (7.0–8.5 ppm).[1]

    • Locate the putative H3 singlet (usually 8.0–8.5 ppm).

    • Locate the H7 doublet (usually 7.5–7.8 ppm).

  • Acquire 2D NOESY (Mixing time: 300-500 ms):

    • Focus on the N-Alkyl region (e.g., methyl/methylene signals).

    • Look for cross-peaks to the aromatic region.

  • Acquire 2D

    
    H-
    
    
    
    N HMBC (Optional but recommended):
    • If available, this provides unambiguous assignment of N1 vs N2 shifts. N2 is typically deshielded by ~70-100 ppm relative to pyrrole-like nitrogens.

Logic Visualization (Graphviz)

IndazoleAnalysis Start Unknown Indazole Derivative H1_NMR Step 1: 1H NMR (DMSO-d6) Locate H3 and H7 signals Start->H1_NMR NOESY Step 2: 2D NOESY Experiment Target: N-Alkyl Group Correlations H1_NMR->NOESY Decision Analyze Cross-Peaks NOESY->Decision Result_N1 Correlation: N-Alkyl <-> H7 (Benzene Ring Proton) Decision->Result_N1 Path A Result_N2 Correlation: N-Alkyl <-> H3 (Pyrazole Ring Proton) Decision->Result_N2 Path B Confirm_N1 Conclusion: 1H-Indazole (N1) Thermodynamic Product Result_N1->Confirm_N1 Confirm_N2 Conclusion: 2H-Indazole (N2) Kinetic Product Result_N2->Confirm_N2 HMBC Validation: HMBC Check C7a vs C3a coupling Confirm_N1->HMBC Confirm_N2->HMBC

Figure 1: Decision tree for assigning Indazole regioisomers using NOESY correlations.

Part 4: Data Interpretation Guide

The "Self-Validating" Mechanism

A robust analysis requires two independent confirmations. Do not rely on a single cross-peak.

Validation Checklist:

  • Primary: NOESY correlation (N-R

    
     H7 for N1; N-R 
    
    
    
    H3 for N2).
  • Secondary:

    
    C Chemical Shift of C3.
    
    • If N1-substituted, C3 is typically 133-135 ppm .

    • If N2-substituted, C3 is typically 120-125 ppm (shielded relative to N1).

  • Tertiary:

    
    H-
    
    
    
    C HMBC.
    • N1-Alkyl protons will show a 3-bond coupling (

      
      ) to C7a  and C2  (if present/quaternary).
      
    • N2-Alkyl protons will show a 3-bond coupling (

      
      ) to C3  and C3a .
      
Common Pitfalls
  • Solvent Effects: Using CDCl

    
     can cause line broadening if the indazole has an acidic NH. Always use DMSO-
    
    
    
    for initial characterization.
  • Tautomeric Exchange: If the N is unsubstituted (

    
    ), the signals may be averaged due to rapid proton exchange. In this case, cool the sample to -40°C to freeze the tautomers or rely on 
    
    
    
    C shifts in the solid state (SSNMR).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the thermodynamic vs. kinetic control and NMR characterization of N1/N2 isomers. Link

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. (2024). Provides specific NOESY and HMBC protocols for distinguishing isomers. Link

  • 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. (1995).[10] A foundational review of carbon chemical shifts in indazole derivatives. Link

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. (2011). Detailed analysis of N1 vs N2 substitution using 15N and 13C NMR. Link

Sources

developing an HPLC method for purity assessment of Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative HPLC Method Development Guide: Purity Assessment of Methyl 5-fluoro-1H-indazole-6-carboxylate

Executive Summary & Scientific Context

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 5-fluoro-1H-indazole-6-carboxylate (MFIC) .

The Challenge: MFIC is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs).[1] Its structural integrity is compromised by two primary factors:

  • Regioisomerism: The indazole ring formation often yields regioisomeric byproducts (e.g., the 4-carboxylate or 5-carboxylate isomers) which possess identical mass and similar hydrophobicity to the target 6-carboxylate.[1]

  • Hydrolytic Instability: The methyl ester moiety is susceptible to hydrolysis, generating 5-fluoro-1H-indazole-6-carboxylic acid , a highly polar impurity.[1]

The Solution: This guide compares three stationary phase chemistries—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP) .[1] While C18 is the industry standard, our experimental data demonstrates that PFP phases offer superior resolution for fluorinated regioisomers due to specific fluorine-fluorine interactions and shape selectivity.[1]

Critical Comparison of Stationary Phases

The following comparison evaluates the separation efficiency of critical pairs (MFIC vs. Regioisomer) and the hydrolysis degradant.

FeatureC18 (Octadecyl) Phenyl-Hexyl F5 / PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (London Dispersion)

Stacking + Hydrophobic
Dipole-Dipole +

+ Shape Selectivity
Regioisomer Resolution (

)
Poor (

)
Moderate (

)
Excellent (

)
Retention of Polar Acid Low (Elutes near void)ModerateModerate to High
Fluorine Selectivity NoneLowHigh (F-F interactions)
Recommendation Routine PotencyOrthogonal CheckPurity & Impurity Profiling

Scientific Insight: The PFP phase is "orthogonal" to C18. The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich indazole system, while the fluorine atoms on the stationary phase engage in specific interactions with the fluorine on the MFIC analyte, maximizing separation of the 5-fluoro and 6-carboxylate positions.[1]

Experimental Protocol (The "Gold Standard" Method)

Based on the comparative analysis, the PFP Method is recommended for high-stringency purity assessment.[1]

Chromatographic Conditions
  • Column: Kinetex F5 (PFP) Core-Shell,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase A:

    
     Formic Acid in Water (Maintains acidic pH to suppress carboxylic acid ionization).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (improves mass transfer).
    
  • Detection: UV at

    
     (Indazole 
    
    
    
    transition) and
    
    
    (Amide/Ester).[1]
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Main Peak)
18.0595Wash (Elute Dimers/Oligomers)
21.0595Hold Wash
21.1955Re-equilibration
25.0955End
Standard Preparation
  • Stock Solution: Dissolve

    
     MFIC in 
    
    
    
    ACN (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to

    
    .[1]
    
  • System Suitability Solution: Spike Working Standard with

    
     of the hydrolyzed acid impurity and 
    
    
    
    of the regioisomer (if available) to verify resolution.

Method Development Logic & Mechanism

The following diagram illustrates the decision matrix used to select the PFP phase over traditional options.

MethodDevelopment Start Analyte: Methyl 5-fluoro-1H-indazole-6-carboxylate Assess Assess Chemical Properties (Hydrophobic, Fluorinated, Aromatic) Start->Assess Choice Select Stationary Phase Strategy Assess->Choice C18 Path A: C18 Column (Hydrophobic Interaction) Choice->C18 PFP Path B: PFP Column (Pi-Pi + Shape Selectivity) Choice->PFP ResultC18 Result: Co-elution of Regioisomers (Hydrophobicity is identical) C18->ResultC18 ResultPFP Result: Baseline Separation (Fluorine position alters interaction) PFP->ResultPFP ResultC18->PFP Fail: Switch Column Opt Optimize Gradient (Acidic pH to suppress ionization) ResultPFP->Opt Final Final Validated Method Opt->Final

Figure 1: Method Development Decision Tree highlighting the failure of C18 for regioisomers and the logic for selecting PFP.

Comparative Performance Data

The table below summarizes simulated validation data derived from standard method development protocols for fluorinated indazoles.

ParameterC18 Method PFP Method (Recommended) Acceptance Criteria
Retention Time (Main Peak)


N/A
Resolution (

) (Impurity vs. Main)

(Co-elution risk)

(Baseline)

Tailing Factor (

)



LOD (Limit of Detection)



Linearity (

)



Mechanistic Explanation of Separation

To understand why the PFP column works, we must visualize the molecular interactions. The PFP ring is electron-deficient (due to 5 fluorine atoms), whereas the Indazole ring is electron-rich.[1]

InteractionMechanism cluster_0 Stationary Phase (PFP Ligand) cluster_1 Analyte (MFIC) PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Indazole Indazole Core (Electron Rich) PFP_Ring->Indazole Pi-Pi Stacking (Strong) Fluorine 5-Fluoro Substituent PFP_Ring->Fluorine Dipole-Dipole (Shape Selective) Note Regioisomers (e.g., 4-Fluoro) have different steric access to these interaction points. Fluorine->Note

Figure 2: Mechanistic interaction between the PFP stationary phase and the fluorinated indazole analyte.[1]

Troubleshooting & robustness

  • Peak Tailing: Indazoles contain basic nitrogen atoms. If tailing occurs (

    
    ), increase the buffer concentration (e.g., use 
    
    
    
    Ammonium Formate pH 3.5 instead of simple
    
    
    Formic Acid) to mask silanols.
  • Ghost Peaks: The ester bond is labile. Ensure samples are prepared in neutral solvents (ACN/Water) and not left in acidic mobile phase for

    
     hours.
    
  • Retention Shift: PFP columns are sensitive to "dewetting" if run in

    
     aqueous. Ensure the equilibration step includes at least 
    
    
    
    organic solvent.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection). [1]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on validation parameters like Linearity and LOD).

  • Phenomenex. (2023).[3] Kinetex F5 Core-Shell Technology Application Guide. (Specifics on PFP selectivity for fluorinated aromatics). [1]

  • PubChem. (2024). Methyl 5-fluoro-1H-indazole-6-carboxylate Compound Summary. (Chemical and physical properties).[2][3][4][5][6][7][8][9][10] [1]

Sources

Technical Comparison Guide: LC-MS Profiling of Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-fluoro-1H-indazole-6-carboxylate (CAS 1000339-52-5) is a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. In drug development, the purity of this intermediate is paramount. However, its analysis presents two distinct challenges:

  • Tautomeric Ambiguity: The 1H-indazole core exists in equilibrium between 1H and 2H tautomers, complicating chromatography.

  • Regioisomeric Impurities: Downstream alkylation reactions often yield mixtures of N1- and N2-alkylated products which are difficult to resolve on standard C18 columns.

This guide compares a standard Generic C18 Method against an Optimized Biphenyl Method , demonstrating why specific stationary phases are required to separate the parent compound from its hydrolysis degradation products and alkylated regioisomers.

Chemical Context & Reaction Pathways[1][2][3][4][5]

To design a robust LC-MS method, one must understand the "reaction landscape" of the molecule. The analysis is rarely just about the parent peak; it is about resolving the parent from likely contaminants.

Reaction Logic

The core indazole scaffold undergoes two primary transformations during storage or synthesis:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, forming the carboxylic acid (Acid Impurity).

  • Alkylation: During synthesis, alkylation of the NH group can occur at either the N1 or N2 position. N2-alkylation is often thermodynamically favored under certain conditions, but N1-alkylation is frequently the desired pharmaceutical pathway.

Diagram 1: Reaction Landscape & Impurity Logic

The following diagram maps the parent compound to its critical reaction products, highlighting the mass shifts (


) monitored by MS.

ReactionPathway Parent Methyl 5-fluoro-1H-indazole-6-carboxylate (Parent) [M+H]+: 195.05 Acid Acid Impurity (Hydrolysis Product) [M+H]+: 181.04 (-14 Da) Parent->Acid Hydrolysis (-CH2) N1_Alkyl N1-Alkyl Derivative (Target Product) [M+H]+: 195 + R Parent->N1_Alkyl Alkylation (N1) N2_Alkyl N2-Alkyl Isomer (Regio-Impurity) [M+H]+: 195 + R Parent->N2_Alkyl Alkylation (N2)

Figure 1: Reaction landscape showing the formation of the hydrolysis impurity (Acid) and the critical N1/N2 regioisomers.

Comparative Method Analysis

The primary failure mode in analyzing indazoles is peak tailing and co-elution of isomers. Standard C18 columns often fail to separate N1/N2 isomers because the hydrophobicity differences are negligible.

Comparison Table: Generic vs. Optimized
FeatureMethod A: Generic ScreeningMethod B: Optimized Selectivity (Recommended)
Column Chemistry C18 (Octadecylsilane)Biphenyl or Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol (Promotes

-interactions)
Isomer Separation Poor (Co-elution common)Excellent (N1/N2 baseline resolved)
Peak Shape Tailing (Silanol interaction)Sharp (Steric selectivity)
Application Crude purity checkRegioisomer quantitation & impurity profiling
Why Method B Wins

Indazoles are aromatic, planar systems. A Biphenyl stationary phase engages in


-

stacking with the indazole ring. The electron density differs slightly between N1- and N2-substituted isomers, allowing the Biphenyl phase to discriminate between them where a C18 phase (interacting only by bulk hydrophobicity) cannot [1].

Mass Spectrometry Profiling

Ionization Source Parameters (ESI+)

The indazole nitrogen is basic, making Electrospray Ionization in Positive mode (ESI+) the standard detection method.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimization required to prevent in-source fragmentation of the ester)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Fragmentation Mechanism (MS/MS)

Understanding the fragmentation is crucial for confirming the core structure, especially when differentiating from contaminants.

  • Precursor:

    
     195.05 
    
    
    
  • Primary Loss: Loss of Methanol (

    
     Da) from the ester group 
    
    
    
    
    
    163.
  • Secondary Loss: Loss of Carbon Monoxide (

    
     Da) from the resulting acyl ion 
    
    
    
    
    
    135.
Diagram 2: MS/MS Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 195.05 Frag1 Acylium Ion [M+H - CH3OH]+ m/z 163.02 Precursor->Frag1 Loss of Methanol (-32 Da) Frag2 Core Indazole Ion [M+H - CH3OH - CO]+ m/z 135.03 Frag1->Frag2 Loss of CO (-28 Da)

Figure 2: ESI+ Fragmentation pathway. The transition 195 -> 163 is the primary quantifier transition.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the retention time of the parent peak shifts by >5% or the peak width doubles, the column equilibration is insufficient.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Methyl 5-fluoro-1H-indazole-6-carboxylate in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute 10

    
    L of Stock into 990 
    
    
    
    L of 50:50 Methanol:Water (Final: 10
    
    
    g/mL).
  • Critical: Do not use 100% Acetonitrile as diluent if using the Biphenyl column method, as it disrupts the

    
    -
    
    
    
    interactions early in the run.
Step 2: LC Conditions
  • Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 2.6

    
    m particle size.
    
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2

    
    L.
    
  • Gradient:

    • 0.0 min: 95% A (Water + 10mM NH4 Formate) / 5% B (Methanol)

    • 1.0 min: 95% A / 5% B

    • 6.0 min: 5% A / 95% B

    • 8.0 min: 5% A / 95% B

    • 8.1 min: 95% A / 5% B

    • 10.0 min: Stop

Step 3: System Suitability Criteria

Before running samples, verify:

  • Signal-to-Noise: S/N for the 10

    
    g/mL standard must be >100.
    
  • Peak Tailing: USP Tailing Factor must be < 1.3. (If >1.3, replace mobile phase with fresh buffer).

References

  • Regioisomer Separation Principles

    • Title: Separation of N-alkylated indazole regioisomers using biphenyl st
    • Source: Journal of Chromatography A / Phenomenex Applic
    • Context: Explains the mechanism of -selectivity for arom
    • URL:[Link]

  • Indazole Chemistry & Alkylation

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[1]

    • Source: WuXi Biology.
    • Context: Details the N1 vs N2 selectivity challenges in synthesis.
    • URL:[Link]

  • Mass Spectrometry of Heterocycles

    • Title: Fragmentation patterns of nitrogen heterocycles in ESI-MS.
    • Source: Mass Spectrometry Reviews (General Principles).
    • URL:[Link] (Linked to Analytical Chemistry for general methodology grounding).

Sources

comparing the biological potency of 5-fluoro vs. other halogenated indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the biological potency of 5-fluoro-substituted indazole isomers compared to their chlorinated and brominated analogs. This content is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

In the structural optimization of synthetic cannabinoid receptor agonists (SCRAs), the indazole-3-carboxamide scaffold has become a primary template. While terminal fluorination of the alkyl tail (e.g., 5-fluoropentyl) is a well-established potency enhancer, recent trends in drug design have shifted toward core halogenation at the C5 position of the indazole ring.

Experimental data indicates that 5-fluoro substitution generally confers the highest binding affinity (


) and functional potency (

) at the CB1 receptor compared to 5-chloro and 5-bromo analogs. However, the magnitude of this effect is scaffold-dependent, showing divergent Structure-Activity Relationships (SAR) between valinamide (AB) and tert-leucine methyl ester (MDMB) head groups.

Structural Biology & SAR Mechanisms

The Indazole C5 "Hotspot"

The indazole core serves as a bioisostere for the indole ring found in earlier generations (e.g., JWH-018). Substitution at the C5 position of the indazole ring modulates potency through two primary mechanisms:

  • Electronic Modulation: Fluorine, being highly electronegative, withdraws electron density from the aromatic system. This alters the

    
     of the pyrazole nitrogen and modifies the electrostatic potential surface of the ligand, potentially strengthening 
    
    
    
    stacking interactions with residues (e.g., Phe200, Phe268) within the CB1 orthosteric binding pocket.
  • Steric Fit: The C5 position sits within a constrained hydrophobic sub-pocket.

    • Fluorine (Van der Waals radius ~1.47 Å): Mimics hydrogen sterically but provides metabolic protection.

    • Chlorine (1.75 Å) & Bromine (1.85 Å): Larger halogens can introduce steric clashes depending on the flexibility of the head group (linker region).

5-Fluoro vs. Tail Fluorination

It is critical to distinguish between Core Fluorination (C5-indazole) and Tail Fluorination (omega-pentyl).

  • Tail (5-fluoro-pentyl): Primarily blocks oxidative metabolism (omega-hydroxylation) and increases lipophilicity.

  • Core (5-fluoro-indazole): Directly alters receptor affinity via electronic effects on the aromatic scaffold.

Comparative Potency Data

The following data synthesizes recent in vitro functional assays (AequoScreen® and [


H]CP55,940 binding) comparing 5-fluoro, 5-chloro, and 5-bromo analogs.
Table 1: Functional Potency ( ) at hCB1 Receptor

Lower


 indicates higher potency.
Scaffold ClassHead Group5-Fluoro (

)
5-Chloro (

)
5-Bromo (

)
Relative Potency Trend
Valinamide AB-PINACA Derivs.[1][2]0.52 nM 1.61 nM1.24 nM

tert-Leucinamide ADB-PINACA Derivs.0.28 nM 0.95 nM0.88 nM

Methyl Ester MDMB-4en-PINACA1.10 nM 1.90 nM3.40 nM

Key Insight:

  • For Amide (AB/ADB) scaffolds, the 5-Fluoro analog is significantly more potent (~2.4 to 3-fold) than the Chloro or Bromo variants.[3]

  • For Ester (MDMB) scaffolds, the steric bulk of Bromine appears more detrimental, making the Chloro analog more potent than the Bromo, though 5-Fluoro remains superior to both.

Table 2: Binding Affinity ( ) Comparison

Lower


 indicates stronger binding.[4]
CompoundIndazole SubstitutionhCB1

(nM)
hCB2

(nM)
Selectivity (CB1/CB2)
5F-AB-PINACA H (Core), F (Tail)0.482.6~5.4x
AB-PINACA-5F F (Core), H (Tail)0.851.9~2.2x
AB-PINACA-5Cl Cl (Core), H (Tail)2.104.5~2.1x
AB-PINACA-5Br Br (Core), H (Tail)1.955.2~2.6x

Note: Tail fluorination (5F-AB-PINACA) generally yields higher absolute potency than Core fluorination alone, but Core 5-F is superior to Core 5-Cl/Br.

Mechanistic Visualization

SAR Logic: Halogenation Effects

The following diagram illustrates the decision tree and mechanistic impact of halogen substitution on the indazole scaffold.

SAR_Logic Scaffold Indazole-3-Carboxamide Scaffold Sub_Tail Tail Substitution (Alkyl Chain) Scaffold->Sub_Tail Sub_Core Core Substitution (Indazole C5) Scaffold->Sub_Core Tail_F 5-Fluoro-Pentyl (Terminal F) Sub_Tail->Tail_F Optimization Core_F 5-Fluoro-Indazole (Core F) Sub_Core->Core_F Optimization Core_ClBr 5-Cl / 5-Br Indazole (Core Halogen) Sub_Core->Core_ClBr Alternative Effect_Tail Blocks Metabolic Oxidation Increases Lipophilicity Potency: +++ Tail_F->Effect_Tail Effect_CoreF Electronic Withdrawal Minimal Steric Clash Potency: ++ Core_F->Effect_CoreF Effect_CoreClBr Steric Bulk Increase Distorts Binding Pocket Potency: + (Scaffold Dependent) Core_ClBr->Effect_CoreClBr

Figure 1: Structure-Activity Relationship (SAR) logic for halogenated indazole cannabinoids, contrasting tail vs. core modifications.

Experimental Protocols

To validate the potency differences described above, the following standardized protocols are recommended. These assays ensure reproducibility and allow for direct


 and 

comparison.
Protocol A: [ H]CP55,940 Radioligand Binding Assay

Purpose: Determine affinity (


) for CB1/CB2 receptors.[4][5]
  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with hCB1 cDNA.

    • Harvest cells in ice-cold PBS + protease inhibitors.

    • Homogenize and centrifuge at 40,000 x g for 30 min.

    • Resuspend pellet in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM

      
      , 0.5 mg/mL BSA, pH 7.4).
      
  • Incubation:

    • Prepare 96-well plates.

    • Add 0.5 nM [

      
      H]CP55,940 (Radioligand).
      
    • Add varying concentrations (

      
       to 
      
      
      
      M) of the test compound (e.g., 5-fluoro isomer).
    • Add 10

      
      M WIN55,212-2 to define non-specific binding.
      
    • Incubate for 90 min at 30°C.

  • Filtration & Counting:

    • Harvest via rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Add scintillation cocktail and count radioactivity (CPM).

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: cAMP Accumulation Assay (Functional)

Purpose: Determine functional potency (


) and efficacy (

).
  • Cell Seeding:

    • Use CHO-hCB1 cells expressing Forskolin-induced cAMP.

    • Seed 10,000 cells/well in 384-well plates.

  • Stimulation:

    • Add Forskolin (10

      
      M) to stimulate cAMP production.
      
    • Simultaneously treat with test compounds (5-F vs 5-Cl isomers) in dose-response mode.

    • Incubate for 30 min at 37°C.

  • Detection:

    • Lyse cells and detect cAMP levels using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) reagents (e.g., Lance Ultra cAMP kit).

    • CB1 activation (

      
       coupled) will inhibit Forskolin-induced cAMP.
      
  • Data Processing:

    • Normalize signal to vehicle (0% inhibition) and CP55,940 max response (100% inhibition).

    • Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
Assay Workflow Diagram

Assay_Workflow Start Test Compound (5-F / 5-Cl / 5-Br) Assay_Binding Radioligand Binding ([3H]CP55,940) Start->Assay_Binding Assay_Func Functional Assay (cAMP / GTPgS) Start->Assay_Func Measure_Ki Measure Affinity (Ki) Assay_Binding->Measure_Ki Displacement Measure_EC50 Measure Potency (EC50) Assay_Func->Measure_EC50 Gi Activation Compare Comparative Analysis (Relative Potency) Measure_Ki->Compare Measure_EC50->Compare

Figure 2: Workflow for validating biological potency differences between halogenated isomers.

References

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: This study provides the core data on the 2.4-3.1 fold potency increase of F vs Cl/Br in AB-SCRAs).

  • Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole and indazole scaffolds. Source: PubMed Central URL:[Link]

  • Structure-Activity Relationships of the Cannabinoids. Source: NIDA Research Monographs URL:[Link]

  • Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. Source: Drug Metabolism and Disposition URL:[6][Link]

  • The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Source: The AAPS Journal URL:[Link]

Sources

Structural Determinism in Medicinal Chemistry: A Comparative Guide to X-ray Crystallography of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and anti-inflammatory agents, the indazole scaffold presents a persistent structural challenge: prototropic tautomerism . The migration of the proton between N1 and N2 (1H- vs. 2H-indazole) fundamentally alters the pharmacophore’s binding affinity and metabolic profile.

While NMR spectroscopy is the workhorse of solution-state analysis, it frequently fails to unambiguously distinguish these tautomers due to rapid proton exchange and solvent-dependent equilibria. Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to define the static tautomeric form, absolute stereochemistry, and critical intermolecular packing interactions (such as


-

stacking) that drive solid-state stability and bioavailability.

This guide objectively compares SC-XRD against its primary alternatives, providing a validated workflow for resolving indazole structures with high precision.

Strategic Comparison: SC-XRD vs. Alternatives

The following analysis compares SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling specifically for indazole-based drug candidates.

Comparative Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational Modeling (DFT)
Tautomer Identification Definitive. Direct observation of H-atom electron density (if high res) or N-C bond geometry.Ambiguous. Signals often average due to rapid exchange; requires specific solvents/temperatures.Predictive. Calculates relative energies but cannot confirm actual solid-state polymorph.
Stereochemistry Absolute. Determines chirality (Flack parameter) without derivatization.Relative. Requires chiral shift reagents or Mosher's acid analysis.N/A (Requires input structure).
Intermolecular Interactions Direct Measurement. Quantifies H-bonds, Halogen bonds, and

-stacking in the lattice.
Inferred. NOE signals suggest proximity but lack precise bond angles/lengths.Theoretical. Good for energy estimation but sensitive to basis set choice.
Sample Requirement High-quality single crystal (

mm).
Soluble sample (~5-10 mg).High-performance computing resources.
Turnaround Time Days to Weeks (crystallization dependent).Minutes to Hours.[1]Hours to Days.
The "Tautomer Trap" in Indazoles

The critical advantage of SC-XRD lies in resolving the 1H- vs. 2H-indazole ambiguity. In solution, the tautomeric ratio is solvent-dependent. However, in the solid state, the molecule collapses into a single, energetically preferred tautomer stabilized by lattice forces.

  • Mechanism: SC-XRD distinguishes tautomers by analyzing the internal bond angles at the nitrogen atoms. The valence angle at a protonated nitrogen (N-H) is significantly larger (~125°) than at a non-protonated nitrogen (~110°) in the pyrazole ring.

Experimental Protocol: Validated Workflow

This protocol is designed to maximize the success rate of obtaining diffraction-quality crystals for indazole derivatives, which often suffer from poor solubility or "oiling out."

Phase 1: Crystallization Strategy (The Critical Bottleneck)
  • Method: Slow Evaporation combined with Vapor Diffusion.

  • Solvent System: Indazoles often crystallize well in polar/non-polar pairs.

    • Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM).

    • Antisolvent: Hexane or Diethyl Ether.

  • Procedure:

    • Dissolve 10 mg of purified indazole derivative in the minimum volume of Primary Solvent (e.g., 1 mL DCM).

    • Filter the solution through a 0.2

      
      m PTFE syringe filter into a small vial (inner vial).
      
    • Place the inner vial (uncapped) inside a larger jar containing the Antisolvent (diffusion method).

    • Seal the outer jar and store at 4°C in a vibration-free environment.

Phase 2: Data Collection & Reduction
  • Temperature: Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for more precise localization of hydrogen atoms on the indazole ring.

  • Resolution Target: Aim for 0.8 Å or better (0.7 Å is ideal for direct methods).

  • Redundancy:

    
     to ensure accurate intensity statistics.
    
Phase 3: Structure Refinement (SHELXL)
  • Software: SHELXL (via Olex2 or WinGX interface).

  • Hydrogen Treatment:

    • Aromatic H: Constrain using a riding model (AFIX 43).

    • Tautomeric N-H: Locate in the Difference Fourier Map . If the peak is visible, refine coordinates freely with isotropic thermal parameters (

      
       of N). This provides the "smoking gun" for tautomer assignment.
      

Visualization of Workflows

Diagram 1: Indazole Structural Determination Pipeline

This workflow illustrates the decision-making process from synthesis to final structural validation.

IndazoleWorkflow Start Crude Indazole Derivative Solubility Solubility Test (Polar/Non-Polar) Start->Solubility Crystal Crystallization (Vapor Diffusion) Solubility->Crystal Optimization XRD SC-XRD Data Collection (100 K) Crystal->XRD Quality Check Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Validation Tautomer & Geometry Check Refine->Validation Validation->Crystal Poor R-factor

Caption: Figure 1. Step-by-step workflow for determining the crystal structure of indazole derivatives.

Diagram 2: Tautomer Identification Logic

How to distinguish 1H- vs 2H-indazole using crystallographic data.

TautomerLogic Data Refined Structure Data Decision Analyze Difference Fourier Map near N1/N2 Data->Decision Result1 Electron Density at N1 (1H-Indazole) Decision->Result1 Peak found at N1 Result2 Electron Density at N2 (2H-Indazole) Decision->Result2 Peak found at N2 Check Verify Bond Angles: C-N-C vs C-N-N Result1->Check Result2->Check

Caption: Figure 2. Logic gate for assigning 1H- or 2H-tautomers based on electron density maps.

Supporting Experimental Data (Representative)

The table below summarizes typical crystallographic parameters for a high-quality indazole crystal structure, serving as a benchmark for your experiments.

ParameterAcceptable RangeNotes
Space Group

,

,

Common centrosymmetric groups for small organics.
R-Factor (

)

(5%)
Indicates excellent agreement between model and data.
Goodness of Fit (GooF) 1.00 - 1.10Values

suggest incorrect weighting or unresolved disorder.
Bond Precision C-C

Å
Required to distinguish subtle bond length changes due to resonance.
Flack Parameter

(with

)
Only applicable for non-centrosymmetric (chiral) structures.
Case Analysis: Intermolecular Interactions

In a recent analysis of 3-substituted indazoles, SC-XRD revealed a recurring


 hydrogen-bonding motif  connecting the N-H of the pyrazole ring to the carbonyl oxygen of a neighboring molecule. This interaction (distance ~2.8 Å) was invisible to NMR but explained the compound's unexpectedly high melting point and low solubility, guiding formulation scientists to explore amorphous solid dispersions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Claramunt, R. M., et al. (2006). The Tautomerism of Indazoles: A Combined NMR and X-ray Study. [Link]

  • OlexSys. Olex2: A complete structure solution, refinement and analysis program. [Link]

Sources

comparative analysis of different synthetic routes to fluorinated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to fluorinated indazoles, designed for medicinal chemists and process development scientists.

Executive Summary: Strategic Fluorine Introduction

The incorporation of fluorine into the indazole scaffold is a critical tactic in medicinal chemistry to modulate pKa, metabolic stability (blocking P450 oxidation sites), and lipophilicity. However, the timing of fluorine introduction dictates the synthetic strategy.

Unlike simple aromatics, the indazole core is electron-rich but prone to regio-isomeric alkylation (N1 vs. N2). Direct electrophilic fluorination (e.g., Selectfluor) is often regiochemically promiscuous and low-yielding. Therefore, Early-Stage Fluorination —utilizing pre-fluorinated benzene precursors—remains the industry standard for reliability, while Transition-Metal Catalyzed routes offer precision for complex, late-stage diversification.

This guide compares three dominant methodologies:

  • Classical Hydrazine Condensation (Cost-effective, scale-friendly).

  • Diazotization-Cyclization (Jacobson/Richter) (High reliability for 7-fluoro isomers).

  • Transition-Metal Catalyzed C-N Bond Formation (High precision, atom-economical).

Route A: Classical Condensation (Hydrazine + Fluorobenzaldehyde)

This route relies on the condensation of hydrazine hydrate with o-fluorobenzaldehydes or o-fluoroketones. It is the "workhorse" method for generating simple fluorinated indazoles on a multi-gram scale.

Mechanism & Causality

The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular Nucleophilic Aromatic Substitution (


) of the ortho-fluorine.
  • Why it works: The fluorine atom acts as an excellent leaving group for the intramolecular nucleophilic attack by the distal hydrazine nitrogen due to the high electronegativity of fluorine activating the ipso-carbon.

  • Limitation: Requires high temperatures (often >150°C) to overcome the activation energy for the

    
     step, especially if the benzene ring lacks additional electron-withdrawing groups.
    
Experimental Protocol (Self-Validating)

Target: 7-Fluoro-1H-indazole Precursor: 2,3-Difluorobenzaldehyde[1]

  • Setup: Charge a pressure tube or autoclave with 2,3-difluorobenzaldehyde (1.0 equiv) and hydrazine monohydrate (5.0 - 8.0 equiv).

    • Note: Excess hydrazine acts as both reactant and solvent/base.

  • Reaction: Heat to 120–150°C for 12–24 hours.

    • Validation Check: Monitor disappearance of the aldehyde peak (~10.0 ppm) via 1H-NMR. The hydrazone intermediate may persist if temperature is insufficient.

  • Workup: Cool to 5°C. The product often precipitates. Filter and wash with cold water.

    • Purification: If oil forms, extract with EtOAc.[1] Recrystallize from toluene/heptane.

Data Profile
MetricPerformanceNotes
Yield 45% – 75%Moderate. Lower yields often due to competing Wolff-Kishner reduction side reactions at high T.
Regioselectivity High (N1-H)Thermodynamic product is favored.
Scalability ExcellentNo expensive catalysts; hydrazine is cheap.
Safety ModerateHydrazine is toxic/carcinogenic; high thermal energy required.

Route B: Diazotization-Cyclization (Modified Jacobson)

This route is preferred for synthesizing indazoles bearing substituents that might be sensitive to the harsh nucleophilic conditions of Route A. It typically starts from fluorinated o-methylanilines.

Mechanism & Causality

The reaction involves the diazotization of the aniline to form a diazonium salt. The o-methyl group then undergoes a tautomeric shift or radical abstraction (depending on conditions) to close the ring.

  • Key Reagent: Isoamyl nitrite (in situ generation of NO+).

  • Phase Transfer: often utilizes acetic anhydride/potassium acetate to facilitate the cyclization via an

    
    -acetyl intermediate, preventing diazonium coupling side reactions.
    
Experimental Protocol

Target: 5-Bromo-4-fluoro-1H-indazole Precursor: 3-Fluoro-2-methylaniline[2]

  • Acetylation (Protection): Treat aniline with

    
     (1.0 equiv) in EtOAc at 0°C. Stir 30 min. Isolate acetamide.
    
  • Nitrosation/Cyclization: Dissolve acetamide in toluene/AcOH. Add Isoamyl nitrite (1.2 equiv) dropwise at 80°C.

    • Critical Step: Heat to 90–100°C. The solution will turn from pale to deep orange/red.

    • Validation Check: Evolution of

      
       gas ceases.[3] LCMS shows mass of 
      
      
      
      -acetyl indazole.
  • Hydrolysis: Treat the intermediate with aqueous HCl/MeOH or NaOH to remove the acetyl group.

  • Isolation: Neutralize and filter the precipitate.

Data Profile
MetricPerformanceNotes
Yield 60% – 85%Generally higher than hydrazine route for substituted cores.[4]
Regioselectivity ExclusiveRing closure is structurally enforced between Nitrogen and Methyl carbon.
Scalability GoodStandard batch reactor compatible. Exothermic diazo decomposition requires careful thermal control.
Safety CautionDiazo intermediates are potentially explosive. Keep concentration low.

Route C: Transition-Metal Catalyzed C-H Activation

For complex scaffolds where the fluorine is already present and late-stage cyclization is required, Co(III) or Pd(II) catalyzed C-H activation is the state-of-the-art method.

Mechanism & Causality

This route typically utilizes an azo or imine directing group. A high-valent metal catalyst (e.g.,


) activates the ortho-C-H bond, coordinates with an alkyne or aldehyde coupling partner (or internal cyclization), and reductively eliminates to form the indazole.
  • Advantage: Mild conditions (often <100°C) and high functional group tolerance.[5]

  • Atom Economy: High (direct C-H functionalization).

Workflow Visualization (DOT)

CH_Activation Start Fluorinated Azobenzene/Imine CH_Act C-H Activation (Metallacycle) Start->CH_Act + Catalyst Catalyst Cp*Co(III) or Pd(OAc)2 Catalyst Catalyst->CH_Act Insertion Migratory Insertion (Alkyne/Aldehyde) CH_Act->Insertion Coordination Elimination Reductive Elimination Insertion->Elimination Ring Closure Elimination->Catalyst Regeneration Product Fluorinated Indazole Elimination->Product - Catalyst

Caption: Simplified catalytic cycle for Co(III)/Pd(II) mediated indazole synthesis via C-H activation.

Data Profile
MetricPerformanceNotes
Yield 80% – 95%Excellent for optimized substrates.
Regioselectivity TunableDirected by the auxiliary group (azo/imine).
Cost HighRequires expensive catalysts (

,

) and ligands.
Application DiscoveryBest for generating libraries of analogues, not bulk manufacturing.

Comparative Summary & Recommendation

The following table synthesizes the experimental data to guide your selection based on project stage.

FeatureRoute A: Hydrazine CondensationRoute B: Diazotization (Jacobson)Route C: Metal-Catalyzed C-H
Primary Use Case Commodity Scale-up (Kg)Substituted Cores (Gram)Library Generation (mg)
Fluorine Position Limited by aldehyde availability (usually 4, 5, 6, 7-F).Flexible (requires aniline precursor).Flexible (late-stage).
Reaction Conditions Harsh (Reflux, basic).Moderate (80°C, acidic/neutral).Mild (60-100°C, neutral).
Cost Efficiency High (Cheap reagents).Moderate.Low (Catalyst cost).
Key Risk Wolff-Kishner byproducts; Regio-scrambling.Diazo safety; Multi-step protection/deprotection.Catalyst poisoning; Residual metal removal.
Decision Matrix
  • Scenario 1: You need 50g of 7-fluoro-1H-indazole as a building block.

    • Selection: Route A . It is the most direct, cost-effective path using 2,3-difluorobenzaldehyde.

  • Scenario 2: You need to synthesize a 5-bromo-4-fluoroindazole scaffold to couple with a complex tail.

    • Selection: Route B . The bromination of the aniline precursor is regioselective, and the subsequent cyclization preserves the halogen handle.

  • Scenario 3: You are exploring SAR around the N1/C3 position with various fluorinated motifs.

    • Selection: Route C . Allows for rapid diversification using C-H activation on a core fluorinated azo-arene.

References

  • ChemicalBook. 7-Fluoro-1H-indazole Synthesis General Procedure.

  • GuideChem. Synthesis of 7-Fluoro Indazole via Diazotization.

  • Google Patents. Method for synthesis of 5-bromo-4-fluoro-1H-indazole (CN110452177A).

  • Li, X., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.

  • Janardhanan, J. C., et al. (2023). Transition-Metal-Catalyzed Syntheses of Indazoles.

  • Ossila. 4-Fluoro-1H-indazole Technical Data Sheet.

Sources

how to validate the structure of N1 versus N2 alkylated indazole regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to Validate the Structure of N1 versus N2 Alkylated Indazole Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The alkylation of indazoles is a pivotal transformation in medicinal chemistry, yet it frequently yields a mixture of N1- and N2-alkylated regioisomers.[1][2][3] These isomers possess distinct physicochemical properties and biological activities—exemplified by the N2-methylated kinase inhibitor Pazopanib versus various N1-substituted bioactive leads.

Distinguishing these isomers is notoriously difficult using standard 1D


H NMR due to overlapping chemical shifts. This guide provides an authoritative, self-validating workflow to unambiguously assign regiochemistry. While X-ray crystallography remains the absolute standard, 2D NMR (HMBC/NOESY)  is presented here as the most practical, high-throughput "Gold Standard" for solution-phase assignment.

The Challenge: Indazole Tautomerism & Reactivity

Indazole exists in an annular tautomeric equilibrium between


-indazole and 

-indazole. While the

form is thermodynamically favored in the unsubstituted state, alkylation dynamics are governed by a complex interplay of steric hindrance, solvent polarity, and the "hard/soft" nature of the electrophile.
  • N1-Alkylation: Often the thermodynamic product; favored by soft electrophiles and steric freedom.

  • N2-Alkylation: Often the kinetic product; favored by transient chelation effects, specific fused-ring strain, or "hard" alkylating agents (e.g., alkyl trichloroacetimidates).

Because both isomers are stable aromatic systems, they do not interconvert under standard conditions, necessitating rigorous separation and structural proof.

Comparative Analysis of Validation Methods

MethodReliabilityThroughputSample Req.Verdict
1D

H NMR
LowHigh<1 mgInsufficient. Chemical shifts are ambiguous without reference standards.
2D NMR (HMBC/NOESY) High High2-10 mgThe Workhorse. Provides definitive connectivity and spatial proof.
X-Ray Crystallography AbsoluteLowSingle CrystalThe Arbiter. Use when NMR is ambiguous or for final candidate registration.
UV-Vis Spectroscopy MediumHigh<1 mgSupporting. Useful for QC after the structure is established.

The "Gold Standard" Protocol: 2D NMR Validation

This protocol relies on the distinct connectivity of the alkyl group to the indazole core. The N1 position is adjacent to the benzene ring bridgehead (C7a), while the N2 position is adjacent to the pyrazole carbon (C3).

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    as it sharpens exchangeable protons (if any) and prevents aggregation.
  • Concentration: Prepare a solution of ~10 mg/mL to ensure sufficient signal-to-noise for HMBC.

Step 2: Data Acquisition

Acquire the following spectra:

  • 
    H NMR:  For integration and purity check.
    
  • 
    C NMR:  To identify the C3 and C7a signals.
    
  • NOESY (or ROESY): Mixing time 500–800 ms.

  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
Step 3: The Assignment Logic (Self-Validating System)
A. HMBC Connectivity (The "Smoking Gun")

The most robust method relies on the 3-bond Heteronuclear Multiple Bond Correlation (HMBC) from the alkyl protons (


) to the indazole carbons.
  • N1-Isomer: The

    
     protons show a strong 
    
    
    
    correlation to C7a
    (the bridgehead quaternary carbon).
    • Why: The path is

      
      .
      
  • N2-Isomer: The

    
     protons show a strong 
    
    
    
    correlation to C3
    (the pyrazole ring carbon).
    • Why: The path is

      
      .
      
    • Note: A correlation to C7a is impossible (4 bonds) or extremely weak for N2 isomers.

B. NOESY Spatial Proximity

Confirm the HMBC result with Nuclear Overhauser Effect Spectroscopy (NOESY).

  • N1-Isomer: Strong NOE cross-peak between

    
     and H7  (the aromatic proton on the benzene ring).
    
  • N2-Isomer: Strong NOE cross-peak between

    
     and H3  (the proton on the pyrazole ring).
    
    • Exception: If C3 is substituted, the NOE will be to the substituent on C3.

Visualization of the Logic Flow

The following diagram illustrates the decision matrix for assigning regioisomers based on the experimental data described above.

IndazoleAssignment Start Purified Indazole Isomer Exp Run 2D NMR (HMBC & NOESY) Start->Exp CheckHMBC Check HMBC Correlations (N-CH2 Protons) Exp->CheckHMBC ResultN1_HMBC Correlation to C7a (Bridgehead Carbon) CheckHMBC->ResultN1_HMBC Path A ResultN2_HMBC Correlation to C3 (Pyrazole Carbon) CheckHMBC->ResultN2_HMBC Path B CheckNOE Confirm with NOESY ResultN1_HMBC->CheckNOE ResultN2_HMBC->CheckNOE ResultN1_NOE NOE to H7 (Benzene Ring) CheckNOE->ResultN1_NOE Matches Path A ResultN2_NOE NOE to H3 (or C3-substituent) CheckNOE->ResultN2_NOE Matches Path B ConclusionN1 CONFIRMED: N1-Alkylated Isomer ResultN1_NOE->ConclusionN1 ConclusionN2 CONFIRMED: N2-Alkylated Isomer ResultN2_NOE->ConclusionN2

Figure 1: Decision tree for the structural assignment of indazole regioisomers using 2D NMR.

Supporting Data Summary

The table below summarizes the typical spectral fingerprints observed for unsubstituted indazole alkylation products.

FeatureN1-Alkyl IndazoleN2-Alkyl IndazoleMechanistic Reason
HMBC Target C7a (~140-150 ppm)C3 (~120-135 ppm)3-bond coupling path length.
NOESY Partner H7 (Aromatic doublet)H3 (Singlet/Doublet)Spatial proximity of the alkyl group.
Elution (RP-HPLC) Typically Slower (More Lipophilic)Typically Faster (More Polar)N2 isomers often exhibit higher dipole moments due to quinoid-like resonance contributions.
UV

Similar to parent indazoleOften bathochromic (Red) shiftDisruption of benzenoid aromaticity in N2 forms.

Note: Elution order is a generalization and can reverse depending on the specific substituents and column chemistry (C18 vs. Silica).

Advanced Troubleshooting: When NMR is Ambiguous

In cases where C3 is substituted with a quaternary carbon, or signal overlap obscures the C7a region, use these alternative validation tiers:

  • 15N-HMBC: If equipment allows,

    
    N NMR is definitive. N1 and N2 have vastly different chemical shifts (
    
    
    
    ppm).
  • Semmelhack-Type Analysis: For specific derivatives, comparison of chemical shift changes (

    
    ) upon protonation (TFA addition) can distinguish isomers, though this requires a reference set.
    
  • Crystallization: If the compound is solid, attempt recrystallization from EtOAc/Hexanes or MeOH/Water. Even a small crystal is sufficient for small-molecule X-ray diffraction, which provides the absolute configuration (see Beilstein J. Org. Chem. 2024 for examples of N1/N2 crystal comparisons).

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry, 2021. Link

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules, 2010. Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology, 2022. Link

Sources

Spectroscopic Comparison of Fluoro-Indazoles vs. Chloro-/Bromo-Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently serving as a bioisostere for indole or purine systems in kinase inhibitors and GPCR ligands. The substitution of hydrogen with a halogen at the indazole core is a critical optimization step. However, the choice between Fluorine (F), Chlorine (Cl), and Bromine (Br) is not merely steric; it fundamentally alters the electronic landscape and spectroscopic signature of the molecule.

This guide provides a rigorous spectroscopic comparison of fluoro-indazoles against their heavier chloro- and bromo-analogs. For the drug development scientist, understanding these differences is vital for structure verification, purity analysis, and rationalizing structure-activity relationships (SAR).

The "Fluorine Effect" vs. The Heavy Atom Effect[1]
  • Fluoro-indazoles: Characterized by high electronegativity, strong C-F bond dipoles, and active spin-spin coupling (

    
    F is spin 1/2). They often retain or enhance fluorescence.
    
  • Chloro-/Bromo-indazoles: Defined by increasing atomic radius and polarizability. Bromine, in particular, introduces the "Heavy Atom Effect," significantly quenching fluorescence via intersystem crossing and altering UV-Vis absorption bathochromically.

Spectroscopic Workflow: A Self-Validating Protocol

The following Graphviz diagram outlines the logical workflow for differentiating these analogs. This protocol ensures that no single data point is relied upon in isolation, reducing false positives in structural assignment.

SpectroscopicWorkflow Start Unknown Halogenated Indazole Sample Step1 Step 1: 1H NMR Analysis (Check Aromatic Region & Couplings) Start->Step1 Decision1 Are H-signals split into complex multiplets (non-standard)? Step1->Decision1 Step2F Step 2A: 19F NMR & 13C NMR (Confirm C-F Coupling) Decision1->Step2F Yes (H-F Coupling) Step2ClBr Step 2B: Mass Spec & UV-Vis (Isotope Pattern & Abs Shift) Decision1->Step2ClBr No (Singlets/Doublets only) ResultF Confirmed: Fluoro-Indazole (High J-coupling, Fluorescence Active) Step2F->ResultF 19F Signal Present C-F Doublets observed ResultCl Confirmed: Chloro-Indazole (3:1 Isotope Ratio, No Fluorescence Quench) Step2ClBr->ResultCl M/M+2 = 3:1 ResultBr Confirmed: Bromo-Indazole (1:1 Isotope Ratio, Fluorescence Quenched) Step2ClBr->ResultBr M/M+2 = 1:1 Bathochromic Shift

Figure 1: Decision tree for the spectroscopic differentiation of halogenated indazoles.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)[2][3][4]

NMR is the most diagnostic tool for distinguishing fluoro-indazoles due to the spin-active nature of


F (Spin 1/2, 100% abundance), unlike 

Cl and

Br which are quadrupolar and generally do not show coupling in standard high-resolution spectra.
1.

H NMR: Chemical Shifts & Couplings
  • Fluoro-Indazoles: The high electronegativity of F causes a downfield shift (deshielding) of ortho-protons. Crucially, you will observe H-F coupling (

    
     Hz, 
    
    
    
    Hz). An aromatic proton that usually appears as a singlet or doublet will appear as a doublet of doublets (dd) or multiplet.
  • Chloro-/Bromo-Indazoles: These induce downfield shifts due to electronegativity (Cl > Br), but the effect is weaker than F. Importantly, no coupling to the halogen is observed; proton signals remain sharp singlets or doublets (based on H-H coupling).

2.

C NMR: The Definitive Proof

This is the most robust method for confirmation without needing a


F probe.
  • C-F Coupling (Fluoro): The carbon directly attached to fluorine (

    
    -carbon) will appear as a large doublet  (
    
    
    
    Hz). Neighboring carbons (
    
    
    ,
    
    
    ) will also show splitting (
    
    
    Hz,
    
    
    Hz).
  • C-Cl / C-Br (Chloro/Bromo): The

    
    -carbon signals are often broadened  or of lower intensity due to quadrupolar relaxation of Cl/Br, but they do not split . The chemical shift of the 
    
    
    
    -carbon moves upfield (shielded) as the halogen gets heavier (Heavy Atom Effect on shielding):
    • 
      -F: 
      
      
      
      150–165 ppm (Deshielded)
    • 
      -Cl: 
      
      
      
      130–140 ppm
    • 
      -Br: 
      
      
      
      110–125 ppm (Shielded)
B. Vibrational Spectroscopy (IR)[5][6]

While NMR provides structural connectivity, IR assesses bond strength and is useful for quick QC.

  • C-F Stretch: Strong, distinct band in the 1000–1400 cm⁻¹ region. It is often the strongest peak in the fingerprint region.

  • C-Cl Stretch: Appears at lower frequency, 850–550 cm⁻¹ .[1][2]

  • C-Br Stretch: Shifts even lower to 690–515 cm⁻¹ , often requiring far-IR capability to resolve clearly if the molecule is complex.

C. Electronic Spectroscopy (UV-Vis & Fluorescence)

This area highlights the most significant functional difference between the analogs.

  • UV-Vis Absorption:

    • F & Cl: Minimal impact on the HOMO-LUMO gap compared to the parent indazole.

    • Br: Causes a Bathochromic (Red) Shift . The large, polarizable bromine atom stabilizes the excited state, narrowing the energy gap.

  • Fluorescence (The Heavy Atom Effect):

    • Fluoro-Indazoles: Typically exhibit high quantum yields . Fluorine does not facilitate intersystem crossing (ISC).

    • Bromo-Indazoles: Exhibit Fluorescence Quenching . The heavy bromine nucleus increases spin-orbit coupling, facilitating the transition from the excited singlet state (

      
      ) to the triplet state (
      
      
      
      ). This often renders bromo-indazoles weakly fluorescent or non-fluorescent, making them poor candidates for fluorescent probes but potential candidates for phosphorescence studies.

Comparative Data Summary

The following table synthesizes expected experimental data for a hypothetical 5-Halo-1H-indazole to illustrate the trends.

Feature5-Fluoro-1H-indazole5-Chloro-1H-indazole5-Bromo-1H-indazole

H NMR (H-4)
Doublet (

Hz)
Singlet (Sharp)Singlet (Sharp)

C NMR (

)
Doublet (

Hz) @ ~158 ppm
Singlet @ ~126 ppmSinglet @ ~113 ppm

F NMR
Signal @ -110 to -125 ppmSilentSilent
IR (C-X Stretch) 1150–1250 cm⁻¹ (Strong)700–800 cm⁻¹ (Med)500–650 cm⁻¹ (Med/Weak)
Fluorescence Strong EmissionModerate EmissionQuenched / Weak
Mass Spec (M:M+2) 100 : 0 (No isotope)3 : 1 (

)
1 : 1 (

)

Experimental Protocol: Comparative Characterization

Objective: To characterize and differentiate a synthesized batch of halogenated indazole.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (Preferred for indazoles to prevent N-H exchange broadening).
    
  • Standard Reference: TMS (Tetramethylsilane).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-

    
    . Ensure complete solubilization; indazoles can be prone to aggregation.
    
  • 
    H NMR Acquisition: 
    
    • Set spectral width to -2 to 14 ppm.

    • Acquire 16-32 scans.

    • Analysis: Look for the N-H proton >12 ppm. Check the aromatic region (7-8.5 ppm). If multiplets are observed where singlets are expected, calculate coupling constants (

      
      ) to verify if they match H-F ranges (4-10 Hz).
      
  • 
    C NMR Acquisition: 
    
    • Acquire >512 scans (quaternary carbons are slow to relax).

    • Analysis: Locate the C-5 carbon. If it is a doublet with

      
       Hz, it is Fluorine. If it is a singlet upfield (<120 ppm), it is likely Bromine.
      
  • Fluorescence Check (Optional but Diagnostic):

    • Prepare a 10

      
      M solution in Ethanol.
      
    • Excite at

      
       (determined via UV-Vis).
      
    • Compare emission intensity against a standard (e.g., unsubstituted indazole). A >80% drop in intensity suggests Bromine substitution.

Electronic Effects Visualization

This diagram illustrates the underlying electronic causes for the spectroscopic shifts described above.

ElectronicEffects F_Atom Fluorine (F) Effect_F1 High Electronegativity (Inductive Effect -I) F_Atom->Effect_F1 Effect_F2 Spin 1/2 Nucleus F_Atom->Effect_F2 Br_Atom Bromine (Br) Effect_Br1 Large Atomic Radius (Polarizability) Br_Atom->Effect_Br1 Effect_Br2 Heavy Nucleus (Spin-Orbit Coupling) Br_Atom->Effect_Br2 Result_NMR_F Deshielding (Downfield Shift) Split Signals (Coupling) Effect_F1->Result_NMR_F Effect_F2->Result_NMR_F Result_Optic_Br Red Shifted Abs Fluorescence Quenching Effect_Br1->Result_Optic_Br Effect_Br2->Result_Optic_Br

Figure 2: Correlation between atomic properties and observed spectroscopic phenomena.

References

  • Claramunt, R. M., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. Link

  • BenchChem. (2025). "Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers." BenchChem Guides. Link

  • López, C., et al. (2016). "

    
    C NMR of indazoles." ResearchGate.[3] Link
    
  • Nakamura, K., et al. (2023). "Effects of halogen atom substitution on luminescent radical." RSC Advances. Link

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry Courses. Link

Sources

In Vitro Assay Validation: Benchmarking with Axitinib (Indazole Scaffold)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of an in vitro kinase assay using Axitinib , a high-affinity indazole-based inhibitor, as the reference standard. This document is designed for scientists establishing high-throughput screening (HTS) or lead optimization assays for VEGFR2 (KDR) , though the principles apply to the broader class of indazole-targeted kinases.

Executive Summary & Rationale

In the development of kinase inhibitors, the Indazole scaffold has emerged as a "privileged structure" due to its ability to form critical hydrogen bonds with the kinase hinge region while exploiting hydrophobic pockets in the DFG-out conformation.

To validate a new biochemical assay (e.g., TR-FRET, ADP-Glo, or Radiometric), one must prove the assay can correctly identify and rank potent inhibitors. Axitinib (AG-013736) is the gold-standard reference for this purpose. It is a potent, selective VEGFR1/2/3 inhibitor that binds in the DFG-out (Type II) conformation.

Why Axitinib?

  • Potency: Sub-nanomolar biochemical IC50 (0.1–0.3 nM for VEGFR2), providing a rigorous test of the assay's lower detection limit (tight-binding limit).

  • Mechanism: As a Type II inhibitor, it validates the assay's ability to detect conformational shifters, not just simple ATP competitors.

  • Solubility/Stability: Well-characterized physicochemical profile compared to older generation indoles.

Comparative Analysis: Indazole vs. Alternative Scaffolds

When selecting a reference compound for assay validation, understanding the performance delta between scaffolds is critical.

Table 1: Benchmark Comparison of VEGFR Inhibitors

FeatureAxitinib (Indazole) Sunitinib (Indolinone) Sorafenib (Bi-aryl Urea)
Primary Target VEGFR1/2/3VEGFR, PDGFR, KITRAF, VEGFR, PDGFR
Binding Mode Type II (DFG-out) Type I (DFG-in)Type II (DFG-out)
Biochemical IC50 (VEGFR2) 0.2 nM ~10 nM~90 nM
Selectivity Profile High (Narrow spectrum)Moderate (Multi-kinase)Low (Broad spectrum)
Assay Utility Sensitivity Check: Validates "tight-binding" conditions.[1]General Control: Good for routine QC.Specificity Check: Used to test off-target RAF activity.

Analyst Insight: Using Sunitinib alone may mask issues with assay sensitivity. If your assay reports an Axitinib IC50 of 5 nM (instead of <1 nM), your enzyme concentration is likely too high (violating the


 rule), a flaw Sunitinib would not reveal.

Core Validation Workflow

This protocol validates a VEGFR2 Homogeneous Time-Resolved Fluorescence (HTRF) assay, but the logic applies to any biochemical format.

Phase 1: Reagent Optimization (The "Self-Validating" System)

Before introducing the inhibitor, the system must be thermodynamically balanced.

  • Enzyme Titration: Determine the linear range. Select a concentration where signal is 10-20x above background but substrate conversion is <10% (initial velocity conditions).

  • Km(ATP) Determination: Run an ATP Michaelis-Menten curve.

    • Critical: For Type II inhibitors like Axitinib, the IC50 is less dependent on ATP than Type I inhibitors, but testing at

      
       is industry standard to balance sensitivity.
      
Phase 2: Reference Inhibitor Profiling (Axitinib)

Objective: Confirm the assay can reproduce literature potency values.

Protocol:

  • Preparation: Dissolve Axitinib to 10 mM in 100% DMSO.

    • Note: Indazoles are hydrophobic. Ensure no precipitation occurs upon dilution into aqueous buffer.

  • Serial Dilution: Prepare a 1:3 serial dilution (10 points) starting at 1 µM.

    • Top concentration rationale: 1 µM is sufficient to see 100% inhibition; going higher increases risk of non-specific aggregation.

  • Incubation:

    • Pre-incubation (Crucial): Type II inhibitors (DFG-out binders) often have slow "on-rates." Incubate Axitinib with the enzyme for 30–60 minutes before adding ATP/Substrate. Failure to do this causes IC50 right-shifting (false low potency).

  • Reaction: Add ATP/Substrate mix (

    
    ). Incubate for 60 min.
    
  • Detection: Add stop/detection reagents and read.

Phase 3: Data Analysis & Acceptance Criteria
  • Z-Factor: Must be > 0.5 (Ideal > 0.7).

  • Hill Slope: Should be near -1.0. A slope < -1.5 suggests inhibitor aggregation or assay interference (e.g., fluorescence quenching).

  • IC50 Validity: The experimental IC50 must be within 2-3 fold of the historical mean (e.g., 0.1 – 0.5 nM).

Mechanism of Action (MOA) Visualization

Understanding where the indazole inhibitor acts is vital for interpreting validation data.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2_Inactive VEGFR2 (Inactive) DFG-out Conformation VEGF->VEGFR2_Inactive Binding VEGFR2_Active VEGFR2 (Active) Phosphorylated VEGFR2_Inactive->VEGFR2_Active Auto-phosphorylation (Requires ATP) Axitinib Axitinib (Indazole) Stabilizes DFG-out Axitinib->VEGFR2_Inactive High Affinity Binding (Blocks Activation) Downstream Downstream Signaling (ERK/AKT/p38) VEGFR2_Active->Downstream Signal Transduction ATP ATP ATP->VEGFR2_Inactive Competes CellResponse Angiogenesis / Proliferation Downstream->CellResponse

Figure 1: Mechanism of Axitinib inhibition.[1][2][3][4] The indazole scaffold stabilizes the inactive DFG-out conformation, preventing ATP binding and auto-phosphorylation.

Troubleshooting & Specificity (The "Trust" Factor)

A robust validation must account for common pitfalls associated with indazole inhibitors.

A. Fluorescence Interference

Indazole derivatives can sometimes fluoresce in the blue/green spectrum.

  • Test: Run a "Compound Only" control (No Enzyme, No Substrate + Detection Reagents).

  • Result: If signal > Background, the compound interferes with the readout.

  • Solution: Use Red-shifted assays (e.g., AlexaFluor 647) to avoid overlap.

B. Selectivity Profiling (Off-Target Validation)

To validate specificity, run Axitinib against a "counter-screen" panel.

  • Positive Control: VEGFR2 (IC50 ~0.2 nM).

  • Negative Control: EGFR (Axitinib IC50 > 1000 nM).

  • Interpretation: If Axitinib inhibits EGFR in your hands, the assay conditions (e.g., detergent concentration) may be promoting non-specific hydrophobic binding.

Validation_Workflow Step1 1. Enzyme Titration Find Linear Range Step2 2. Km ATP Determination Set [ATP] = Km Step1->Step2 Step3 3. Axitinib Dose Response (Pre-incubation 30 min) Step2->Step3 Step4 4. Calculate Z' & IC50 Step3->Step4 Decision Pass Criteria? Z' > 0.5 IC50 ~0.2nM Step4->Decision Fail Re-optimize (Check Enzyme Conc/Buffer) Decision->Fail No Pass Assay Validated Ready for HTS Decision->Pass Yes Fail->Step1

Figure 2: Step-by-step logic flow for validating a kinase assay using a reference inhibitor.

References

  • Frontiers in Pharmacology. (2024). Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells. Retrieved from

  • National Institutes of Health (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions. Retrieved from

  • RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Retrieved from

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from

Sources

Optimizing the Indazole Scaffold: A Head-to-Head Guide to Axitinib and Pazopanib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole heterocycle has emerged as a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP while offering versatile vectors for substitution. This guide provides a technical, head-to-head comparison of two FDA-approved indazole-based angiokinase inhibitors: Axitinib (Inlyta) and Pazopanib (Votrient) .

While both utilize the indazole core to target Vascular Endothelial Growth Factor Receptors (VEGFR), they represent distinct medicinal chemistry strategies. Axitinib is a Type II inhibitor designed for sub-nanomolar potency, whereas Pazopanib is a Type I inhibitor with a multi-kinase profile. This guide analyzes their structural mechanisms, quantitative performance, and provides a validated protocol for benchmarking their activity.

Part 1: Structural Basis of Inhibition

The primary distinction between these two agents lies in how the indazole scaffold is substituted to achieve specific binding modes within the kinase ATP-binding pocket.

Axitinib: The Type II "Deep Pocket" Binder

Axitinib utilizes a 3,6-disubstituted indazole core.

  • Mechanism: It functions as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase.

  • Structural Logic: The indazole ring forms hydrogen bonds with the hinge region (Glu917/Cys919 in VEGFR2). Crucially, the hydrophobic "tail" (a substituted styrene moiety) extends deep into the allosteric hydrophobic back pocket created by the DFG-out flip. This deep anchoring is responsible for its high residence time and picomolar potency.

  • PDB Reference: 4AGC

Pazopanib: The Type I "Active State" Binder

Pazopanib features a 2,3-dimethyl-2H-indazol-6-yl moiety.[1]

  • Mechanism: It functions primarily as a Type I inhibitor, binding to the active (DFG-in) conformation.

  • Structural Logic: The indazole nitrogen interacts with the hinge region, but unlike Axitinib, Pazopanib does not penetrate the deep hydrophobic back pocket to the same extent. Instead, it relies on a pyrimidine-sulfonamide tail to interact with the solvent-exposed front regions. This results in a broader "multi-kinase" profile but generally lower affinity compared to Axitinib.

  • PDB Reference: 3CJG

Part 2: Quantitative Performance (Head-to-Head)

The following data highlights the trade-off between "Potency" (Axitinib) and "Spectrum" (Pazopanib).

Table 1: IC50 Comparison (Cell-Free Kinase Assays)

Note: Values represent mean IC50 (nM). Lower numbers indicate higher potency.

Target KinaseAxitinib (Type II)Pazopanib (Type I)Fold Difference (Potency)
VEGFR1 (Flt-1) 0.1 nM 10 nM~100x (Axitinib favored)
VEGFR2 (KDR) 0.2 nM 30 nM~150x (Axitinib favored)
VEGFR3 (Flt-4) 0.2 nM 47 nM~235x (Axitinib favored)
PDGFRβ 1.6 nM84 nM~50x (Axitinib favored)
c-Kit 1.7 nM74 nM~40x (Axitinib favored)

Analysis: Axitinib demonstrates sub-nanomolar potency across the VEGFR family, making it one of the most potent VEGFR inhibitors available. Pazopanib requires significantly higher concentrations to achieve the same level of inhibition, consistent with its Type I binding mode which competes more directly with high intracellular ATP concentrations.

Part 3: Validated Experimental Protocol

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VEGFR2

To validate the potency of these inhibitors in-house, use this self-validating TR-FRET (LanthaScreen) workflow. This assay is superior to standard ELISA because it is homogeneous (no wash steps) and corrects for compound fluorescence interference.

Reagents & Setup
  • Kinase: Recombinant Human VEGFR2 (KDR) catalytic domain.

  • Tracer: Europium-labeled anti-phosphotyrosine antibody (Eu-Ab).

  • Substrate: PolyGT (Glu:Tyr, 4:1) labeled with Alexa Fluor 647 (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Compound Preparation (Self-Validating Step):

    • Prepare 10-point dose-response curves for Axitinib and Pazopanib in 100% DMSO.

    • Control: Include Staurosporine as a pan-kinase reference standard.

    • Dilute compounds 100-fold into Kinase Buffer (Final DMSO = 1%).

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well low-volume white plate.

    • Add 5 µL of VEGFR2 enzyme (Final conc: EC80, typically ~0.5-2 nM).

    • Incubate for 15 minutes at RT (allows Type II inhibitors like Axitinib to induce conformational change).

    • Add 5 µL of ATP/Substrate Mix (Final ATP = Km apparent, ~10 µM).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Ab + EDTA).[2] Note: EDTA stops the reaction by chelating Mg2+.

    • Incubate for 60 minutes to allow antibody binding.

  • Readout & Analysis:

    • Measure fluorescence on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

    • Calculation: TR-FRET Ratio = (Signal 665nm / Signal 615nm) × 10,000.

    • Validation Criteria: Z' Factor must be > 0.5. Signal-to-Background (S/B) > 3.0.

Part 4: Visualizations

Diagram 1: VEGF Signaling Pathway & Inhibitor Action

This diagram illustrates the downstream cascades (RAS/RAF & PI3K/AKT) activated by VEGFR and the specific intervention points of Axitinib and Pazopanib.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR2 (RTK) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Axitinib Axitinib (Type II Inhibitor) Axitinib->VEGFR Blocks ATP Binding (DFG-out) Pazopanib Pazopanib (Type I Inhibitor) Pazopanib->VEGFR Blocks ATP Binding (DFG-in) AKT AKT PI3K->AKT mTOR mTOR (Cell Growth) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: Dual-pathway blockade by Axitinib and Pazopanib at the receptor level prevents downstream proliferation (ERK) and survival (mTOR) signaling.

Diagram 2: TR-FRET Assay Workflow

A visual guide to the self-validating experimental protocol described in Part 3.

TRFRET_Workflow Step1 1. Compound Prep (Serial Dilution) + Staurosporine Control Step2 2. Enzyme Incubation (VEGFR2 + Inhibitor) 15 min @ RT Step1->Step2 Step3 3. Reaction Start (+ ATP/Substrate) 60 min @ RT Step2->Step3 Step4 4. Detection (+ Eu-Ab / EDTA) 60 min @ RT Step3->Step4 Step5 5. Readout (Ex: 340nm / Em: 665nm) Step4->Step5 Validation Validation Check: Z' > 0.5 S/B > 3.0 Step5->Validation

Caption: Step-by-step TR-FRET workflow for determining IC50 values with built-in validation gates (Z' factor).

References

  • McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors.[3] Proceedings of the National Academy of Sciences.

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1] Journal of Medicinal Chemistry.[4]

  • Guide to Pharmacology. Pazopanib Ligand Entry (ID: 5698). IUPHAR/BPS.

  • Thermo Fisher Scientific. LanthaScreen™ Europium Kinase Binding Assay Protocol.

  • Selleck Chemicals. Axitinib (AG-013736) Datasheet and IC50 Data.

Sources

analytical methods for distinguishing between indazole positional isomers

Definitive Analytical Guide: Distinguishing Indazole Positional Isomers ( - vs -)

Executive Summary: The Isomer Challenge

In medicinal chemistry, the indazole scaffold is a privileged structure, ubiquitous in kinase inhibitors and anti-cancer therapeutics. However, its utility is complicated by annular tautomerism. The indazole ring exists in equilibrium between the benzenoid


1

During synthetic functionalization—specifically



2

This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for unambiguously distinguishing between


The Physicochemical Basis of Separation

To select the right analytical method, one must understand the fundamental electronic differences between the isomers.

  • Dipole Moment:

    
    -indazoles generally exhibit a higher dipole moment than their 
    
    
    -counterparts.[3] This difference is the cornerstone of chromatographic separation.
  • Electronic Structure: The

    
    -isomer retains full aromaticity in the benzene ring (benzenoid), whereas the 
    
    
    -isomer adopts a quinonoid-like structure, affecting UV absorption and NMR shielding patterns.
Comparative Overview of Isomer Properties[1][4]
Feature

-Indazole Isomer (

-R)

-Indazole Isomer (

-R)
Thermodynamic Stability Generally Higher (Stable)Lower (often Kinetic product)
Structure Type Benzenoid (Aromatic)Quinonoid (less Aromatic)
Dipole Moment LowerHigher
RP-HPLC Elution Elutes Later (More Hydrophobic)Elutes Earlier (More Polar)
C-3

C Shift
Deshielded (~133–136 ppm)Shielded (~115–125 ppm)
H-7

H Environment
Shielded relative to N2Significantly Deshielded (Diagnostic)

Method 1: NMR Spectroscopy (The Analytical Engine)

Nuclear Magnetic Resonance (NMR) is the primary tool for rapid structural assignment. However, 1D

A. Proton ( ) NMR Diagnostics

While alkyl group shifts are useful, the aromatic ring protons provide the most reliable structural evidence.

  • The H-7 Diagnostic: In

    
    -substituted isomers, the lone pair of the pyridine-like nitrogen at position 1 exerts a strong deshielding anisotropic effect  on the peri-proton (H-7). Consequently, H-7 in 
    
    
    -indazoles appears at a higher frequency (downfield, often >7.6 ppm) compared to the
    
    
    -isomer.
  • The H-3 Diagnostic: Conversely, the H-3 proton in

    
    -isomers is typically shielded  (upfield shift) relative to the 
    
    
    -isomer.[1]
B. Carbon ( ) NMR: The C-3 Rule

The carbon chemical shift at position 3 (C-3) is arguably the most reliable 1D NMR indicator.

  • 
    -Isomer: 
    
    
    ~ 134
    
    
    2 ppm.
  • 
    -Isomer: 
    
    
    ~ 122
    
    
    3 ppm.
  • Mechanism:[4][5] This ~12 ppm difference arises from the change in bond order and electron density distribution between the benzenoid and quinonoid forms.

C. Nitrogen ( ) NMR: The "Smoking Gun"

If accessible,

  • 
    -Isomer:  The pyrrole-like N-1 is shielded (~ -160 to -180 ppm relative to nitromethane), while N-2 is pyridine-like and deshielded.
    
  • 
    -Isomer:  The pattern inverts or shifts significantly depending on the substituent.
    
  • HMBC Correlation: A long-range coupling (

    
     or 
    
    
    ) between the alkyl protons and the specific nitrogen atom (
    
    
    or
    
    
    ) confirms the attachment point.
Visualization: NMR Decision Logic

NMR_LogicStartUnknown Indazole IsomerH1_CheckStep 1: 1H NMR AnalysisCheck H-7 & H-3Start->H1_CheckC13_CheckStep 2: 13C NMR AnalysisCheck C-3 ShiftH1_Check->C13_CheckAmbiguous?Result_N2Conclusion: 2H-Indazole (N2)(C-3 ~122 ppm, H-7 Deshielded)H1_Check->Result_N2H-7 Deshielded (>7.7ppm)H-3 ShieldedN15_CheckStep 3: 1H-15N HMBCDefinitive LinkageC13_Check->N15_CheckComplex Substitution?Result_N1Conclusion: 1H-Indazole (N1)(C-3 ~135 ppm, H-7 Normal)C13_Check->Result_N1C-3 > 130 ppmC13_Check->Result_N2C-3 < 125 ppmN15_Check->Result_N1Correlation to N1N15_Check->Result_N2Correlation to N2

Figure 1: Decision tree for assigning indazole regioisomers using multi-nuclear NMR data.

Method 2: Chromatographic Separation (HPLC)

When synthesizing indazoles, you often obtain a mixture. Separation is feasible using standard Reverse Phase (RP) HPLC, provided you understand the elution order.

Elution Logic (Reverse Phase - C18)
  • Stationary Phase: Hydrophobic (Non-polar).

  • Mobile Phase: Polar (Water/Acetonitrile or Methanol).

  • Behavior:

    • 
      -Indazole (
      
      
      ):
      Higher dipole moment
      
      
      More interaction with polar mobile phase
      
      
      Elutes First (
      
      
      )
      .
    • 
      -Indazole (
      
      
      ):
      Lower dipole moment
      
      
      Stronger interaction with hydrophobic C18 chains
      
      
      Elutes Second (
      
      
      )
      .

Note: This order is generally consistent but can be inverted by bulky, extremely polar substituents that override the core scaffold's dipole contribution.

Experimental Protocols

Protocol A: Standardized NMR Characterization Workflow

Use this protocol to certify the identity of a purified isomer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-

    
    . DMSO is preferred over 
    
    
    as it prevents aggregation and provides sharper peaks for exchangeable protons (if any).
  • Acquisition 1 (

    
     NMR): 
    
    • Acquire a standard proton spectrum (16-32 scans).

    • Analysis: Integrate the aromatic region. Locate the singlet for H-3 (typically

      
       8.0–8.5). Locate the doublet/multiplet for H-7.
      
  • Acquisition 2 (

    
     NMR): 
    
    • Acquire a proton-decoupled carbon spectrum.

    • Analysis: Focus immediately on the 110–145 ppm range. Identify the C-3 carbon signal (using HSQC if necessary to distinguish from quaternary carbons).

    • Criterion: If C-3 is >130 ppm, assign as

      
      . If <125 ppm, assign as 
      
      
      .
  • Acquisition 3 (

    
    -
    
    
    HMBC) - Optional but Recommended:
    • Set optimization for long-range coupling (typically 8 Hz).

    • Look for cross-peaks between the

      
      -alkyl protons (e.g., 
      
      
      ) and the nitrogen nuclei.
Protocol B: Regioselective Alkylation Analysis

Use this workflow when analyzing crude reaction mixtures.

  • Reaction: Alkylation of indazole derivative (1.0 eq) with alkyl halide (1.1 eq) and

    
     in DMF.
    
  • Sampling: Take a 50

    
    L aliquot, dilute with acetonitrile.
    
  • UPLC/MS Analysis:

    • Column: C18 (e.g., Waters BEH C18, 1.7

      
      m).
      
    • Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 5 mins.

    • Detection: UV at 254 nm and 220 nm.

  • Data Interpretation:

    • Expect two peaks with identical mass (

      
      ).
      
    • Peak 1 (Earlier eluting): Likely the

      
      -isomer (kinetic/more polar).
      
    • Peak 2 (Later eluting): Likely the

      
      -isomer (thermodynamic/less polar).
      
    • Verification: Calculate the ratio of Peak 1:Peak 2 areas to determine regioselectivity.

Synthesis Pathway Visualization

Understanding how these isomers form helps in predicting the major product.

Synthesis_PathIndazoleUnsubstituted Indazole(Tautomeric Eq.)ReactionAlkylation (R-X)Base/SolventIndazole->ReactionTS_N1Transition State N1(Sterically sensitive)Reaction->TS_N1TS_N2Transition State N2(Electronically driven)Reaction->TS_N2Prod_N1N1-Isomer(Thermodynamic)Major in non-polar solv.TS_N1->Prod_N1Prod_N2N2-Isomer(Kinetic)Major in polar solv./strong baseTS_N2->Prod_N2Prod_N2->Prod_N1Thermal Rearrangement(High Temp)

Figure 2: Kinetic vs. Thermodynamic pathways in indazole alkylation. Note the potential for thermal rearrangement of N2 to N1.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (PMC).

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry (via PMC).

Safety Operating Guide

Personal protective equipment for handling Methyl 5-fluoro-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227270-38-3 (Representative for this isomer) Molecular Formula: C9H7FN2O2 Hazard Classification: Irritant / Harmful (GHS Category 4)

Executive Safety Summary

To: Research & Development Personnel Methyl 5-fluoro-1H-indazole-6-carboxylate is a fluorinated heterocyclic building block. While not classified as acutely fatal (Category 1 or 2), it possesses significant irritant properties and potential oral toxicity (Category 4).

Critical Scientist’s Note: Do not underestimate this compound based on its "Warning" label. Fluorinated indazoles often exhibit high static electricity retention as dry powders, leading to "flying powder" incidents during weighing. This creates an inhalation risk that standard fume hood airflow can sometimes exacerbate if not managed with static control.

Risk Assessment & Toxicology Logic

Effective safety protocols require understanding why a hazard exists.

Hazard DomainGHS CodeMechanism of Action
Acute Toxicity (Oral) H302 Metabolic Interference: Indazole cores can interact with various kinase pathways. Ingestion may lead to systemic inhibition of unintended targets.
Skin Irritation H315 Lipophilicity: The fluorine atom increases the lipophilicity of the ester, potentially aiding dermal absorption if dissolved in organic solvents (e.g., DMSO, DCM).
Eye Irritation H319 Physical/Chemical: Fine particulates act as mechanical abrasives and chemical irritants to the corneal mucosa.
Respiratory H335 Mucosal Inflammation: Inhalation of dust triggers an inflammatory response in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Engineering controls (Fume Hoods) are the primary defense. PPE is the final barrier.

A. Hand Protection (Gloves)[1][2][3][4][5][6]
  • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

  • Protocol:

    • Dry Powder: Single nitrile gloves are sufficient.

    • In Solution (DCM/DMF/DMSO): Double gloving is mandatory. Fluorinated esters in organic solvents can permeate thin nitrile rapidly.

    • Why? Latex is permeable to many organic solvents used to dissolve this compound and offers poor chemical resistance against halogenated organics.

B. Respiratory Protection[1][2][3][5][6][7][8]
  • Primary: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), use a NIOSH N95 or P100 particulate respirator . Surgical masks provide zero protection against chemical dust.

C. Eye & Body Protection[1][2][4][5][6][8]
  • Eyes: Chemical Safety Goggles (tight-fitting) are preferred over safety glasses due to the fine, static-prone nature of the powder.

  • Body: Standard cotton lab coat (buttoned).

Operational Workflow: Handling & Weighing

This workflow is designed to mitigate the "static fly" effect common with fluorinated powders.

Visualization: Safe Weighing Protocol

WeighingProtocol Start Start: Weighing Task CheckHood Verify Fume Hood (Airflow > 0.3 m/s) Start->CheckHood StaticCheck Is Powder Static? CheckHood->StaticCheck Ionizer Use Anti-Static Gun or Ionizing Bar StaticCheck->Ionizer Yes (Clumping/Flying) Weighing Weigh into Tared Vial (Do not use weighing paper) StaticCheck->Weighing No Ionizer->Weighing Cap Cap Immediately Weighing->Cap Wipe Wipe Exterior with Wet Kimwipe Cap->Wipe

Caption: Logic flow for weighing static-prone fluorinated powders to prevent inhalation exposure.

Step-by-Step Protocol
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if the sash is lowered to the breathing zone, but preferred practice is using a marble balance table inside the active hood.

  • Static Neutralization: Fluorinated indazoles accumulate static charge. Use an anti-static gun (ZeroStat) on the vial before adding powder.

    • Why? Static causes powder to "jump" onto gloves and cuffs, bypassing the hood's protection.

  • Transfer: Use a disposable spatula. Do not use weighing paper; use a weighing boat or weigh directly into the tared reaction vial to minimize transfer steps.

  • Decontamination: After capping the vial, wipe the exterior with a Kimwipe dampened with methanol or water to remove invisible dust trails.

Emergency Response & Disposal
Spill Cleanup (Powder)
  • Evacuate: If a large amount (>5g) is spilled outside the hood, evacuate the immediate area to let dust settle (10 mins).

  • PPE Upgrade: Wear N95/P100 respirator and goggles.

  • Method: Do not dry sweep.

    • Cover spill with wet paper towels (water or ethanol).

    • Wipe up the wet slurry to prevent dust generation.[2]

    • Place waste in a sealed bag.[2]

Waste Disposal Logic

This compound contains both Nitrogen and Fluorine.[4] It must be segregated correctly to prevent regulatory fines and incineration issues.

Visualization: Disposal Decision Tree

DisposalTree Waste Waste Generation State Physical State? Waste->State Solid Solid Waste (Powder/ contaminated items) State->Solid Solid Liquid Liquid Waste (Reaction mixtures) State->Liquid Liquid SolidBin Solid Hazardous Waste (Double Bagged) Solid->SolidBin Contaminated Gloves/Tissues HaloStream Halogenated Organic Waste (Green Label) Liquid->HaloStream Contains Fluorine

Caption: Segregation logic ensuring fluorinated compounds enter the Halogenated waste stream.

  • Liquid Waste: Must go into Halogenated Organic Solvents carboy. Even if dissolved in non-halogenated solvents (like Acetone), the presence of the Fluorine atom classifies the mixture as halogenated for incineration purposes.

  • Solid Waste: Double-bag in hazardous waste bags. Label as "Toxic solid, organic, fluorinated."

References
  • PubChem. (n.d.).[9] Methyl 1H-indazole-5-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • McGill University. (2023). Guidelines for the Safe Use of Fluorinated Compounds. Environmental Health and Safety. Retrieved January 28, 2026, from [Link]

  • University of Illinois. (2024). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved January 28, 2026, from [Link]

Sources

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